molecular formula C16H19ClN2O B15541016 ACP-105

ACP-105

Numéro de catalogue: B15541016
Poids moléculaire: 290.79 g/mol
Clé InChI: OUEODVPKPRQETQ-OCZCAGDBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ACP-105 is a useful research compound. Its molecular formula is C16H19ClN2O and its molecular weight is 290.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O/c1-10-14(6-3-11(9-18)15(10)17)19-12-4-5-13(19)8-16(2,20)7-12/h3,6,12-13,20H,4-5,7-8H2,1-2H3/t12-,13+,16?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEODVPKPRQETQ-OCZCAGDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)C#N)N2C3CCC2CC(C3)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1Cl)C#N)N2[C@@H]3CC[C@H]2CC(C3)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Neuroprotective Mechanisms of ACP-105: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the current understanding of the mechanism of action of ACP-105, a selective androgen receptor modulator (SARM), within neuronal cells. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on its neuroprotective effects, outlines key experimental protocols, and visualizes putative signaling pathways.

Core Mechanism of Action in Neuronal Cells

This compound is a non-steroidal SARM that has demonstrated significant neuroprotective and cognitive-enhancing effects in preclinical studies.[1][2][3] Its primary mechanism of action is through high-affinity binding to and activation of the androgen receptor (AR) in neuronal cells.[4][5][6][7][8] Unlike traditional androgens, this compound exhibits tissue selectivity, which may offer a more favorable safety profile. While the precise intracellular signaling cascades triggered by this compound in neurons are still under investigation, current evidence and the known mechanisms of androgen action in the brain point towards the activation of key neuroprotective pathways.

Upon binding to the androgen receptor, this compound is thought to initiate a signaling cascade that promotes neuronal survival and function. Studies on other androgens and SARMs suggest the involvement of the Mitogen-Activated Protein Kinase/Extracellular signal-regulated Kinase (MAPK/ERK) pathway.[9] Activation of this pathway is a crucial component in androgen-mediated neuroprotection.[9] This signaling is hypothesized to lead to the phosphorylation and activation of downstream transcription factors, such as the cAMP response element-binding protein (CREB), which plays a vital role in neuronal survival and plasticity.[3][10][11][12][13]

Furthermore, research in a mouse model of Alzheimer's disease has shown that this compound administration can increase the levels of amyloid-β (Aβ) degrading enzymes, specifically neprilysin and insulin-degrading enzyme (IDE).[1] This suggests a role for this compound in promoting the clearance of neurotoxic Aβ peptides. In the same animal model, this compound was also observed to reduce anxiety-like behaviors.[1][2] Additionally, studies in irradiated mice have indicated that this compound may enhance fear conditioning, a measure of associative learning and memory, and modulate the expression of microtubule-associated protein 2 (MAP-2), a protein involved in neuronal structure and plasticity.[10][14][15]

It is important to note that while the MAPK/ERK and CREB pathways are strongly implicated in androgen-mediated neuroprotection, direct evidence confirming this specific cascade for this compound in neuronal cells is not yet available in the published literature.

Quantitative Data

The following table summarizes the available quantitative data for this compound's interaction with the androgen receptor.

ParameterValueReceptor TypeNotes
pEC509.0Androgen Receptor (Wild Type)The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.[4][5][6][7][8][16]
pEC509.3 - 9.4Androgen Receptor (T877A Mutant)The T877A mutation is associated with prostate cancer and can alter ligand binding.[4][5][6][7][8][16]

Signaling Pathways and Experimental Workflows

To visually represent the proposed mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

ACP105_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Neuronal Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects ACP105 This compound AR Androgen Receptor (AR) ACP105->AR Binding & Activation MAPK_ERK MAPK/ERK Pathway AR->MAPK_ERK Activates CREB CREB MAPK_ERK->CREB Phosphorylates pCREB pCREB Gene_Expression Target Gene Expression pCREB->Gene_Expression Promotes Transcription Neuroprotection Neuroprotection Gene_Expression->Neuroprotection Abeta_Clearance ↑ Aβ Clearance (Neprilysin, IDE) Gene_Expression->Abeta_Clearance Cognitive_Function Modulation of Cognitive Function Gene_Expression->Cognitive_Function

Caption: Proposed signaling pathway of this compound in neuronal cells.

Experimental_Workflow_InVivo cluster_animal_model Animal Model Studies cluster_behavioral Behavioral Assessment cluster_biochemical Biochemical & Histological Analysis Animal_Model Mouse Model (e.g., Alzheimer's, Irradiation) ACP105_Admin This compound Administration (e.g., 1 mg/kg/day) Animal_Model->ACP105_Admin Elevated_Plus_Maze Elevated Plus-Maze (Anxiety-like Behavior) ACP105_Admin->Elevated_Plus_Maze Fear_Conditioning Cued Fear Conditioning (Learning & Memory) ACP105_Admin->Fear_Conditioning Brain_Harvest Brain Tissue Harvest ACP105_Admin->Brain_Harvest Western_Blot Western Blot (Neprilysin, IDE) Brain_Harvest->Western_Blot IHC Immunohistochemistry (MAP-2) Brain_Harvest->IHC

Caption: General experimental workflow for in-vivo studies of this compound.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of this compound in neuronal cells. These should be adapted and optimized for specific experimental conditions.

Primary Neuronal Culture

This protocol outlines the basic steps for establishing primary hippocampal neuron cultures from embryonic mice, which can be used for in-vitro studies of this compound's direct effects on neurons.

  • Preparation of Culture Substrate:

    • Coat culture plates or coverslips with Poly-L-lysine or Poly-D-lysine to promote cell adhesion.

    • Further coat with laminin to support neuronal attachment and growth.

  • Tissue Dissection:

    • Dissect hippocampi from embryonic day 17-19 (E17-E19) mouse brains under sterile conditions.[4][5]

    • Remove meninges and excess white matter.

  • Cell Dissociation:

    • Enzymatically digest the tissue with trypsin or papain to dissociate the cells.[5]

    • Mechanically triturate the tissue gently with a fire-polished Pasteur pipette to obtain a single-cell suspension.[5]

  • Cell Plating and Culture:

    • Plate the dissociated cells onto the prepared culture substrate in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and antibiotics).

    • Maintain the cultures in a humidified incubator at 37°C with 5% CO2.

    • Perform partial media changes every 3-4 days.

Western Blotting for Neprilysin and Insulin-Degrading Enzyme

This protocol describes the detection and quantification of neprilysin and IDE in brain tissue homogenates.

  • Tissue Homogenization:

    • Homogenize brain tissue samples in a lysis buffer containing protease inhibitors to prevent protein degradation.[2][17]

    • Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading.[18]

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[17]

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for neprilysin and IDE.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the membrane.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Immunohistochemistry for MAP-2

This protocol details the localization of MAP-2 in mouse brain sections.

  • Tissue Preparation:

    • Perfuse the mouse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) for fixation.

    • Post-fix the brain in 4% PFA overnight and then transfer to a sucrose solution for cryoprotection.

    • Section the brain into 30-40 µm thick coronal or sagittal sections using a cryostat or vibratome.

  • Antigen Retrieval (if necessary):

    • For some antibodies, an antigen retrieval step (e.g., heat-induced epitope retrieval in citrate buffer) may be required to unmask the epitope.

  • Immunostaining:

    • Permeabilize the tissue sections with a detergent (e.g., Triton X-100) in PBS.

    • Block non-specific binding sites with a blocking solution containing normal serum from the species in which the secondary antibody was raised.

    • Incubate the sections with a primary antibody against MAP-2 overnight at 4°C.

    • Wash the sections and incubate with a fluorescently labeled secondary antibody.

    • Counterstain with a nuclear stain (e.g., DAPI) if desired.

  • Imaging:

    • Mount the stained sections on microscope slides with an anti-fade mounting medium.

    • Visualize and capture images using a fluorescence or confocal microscope.

Elevated Plus-Maze for Anxiety-Like Behavior

This behavioral test is used to assess anxiety-like behavior in rodents.

  • Apparatus:

    • A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.[19][20][21]

  • Procedure:

    • Habituate the mice to the testing room for at least 30-60 minutes before the test.[19][21]

    • Place the mouse in the center of the maze, facing one of the open arms.[20]

    • Allow the mouse to freely explore the maze for a 5-minute period.[20]

    • Record the session using a video camera positioned above the maze.

  • Data Analysis:

    • Analyze the video recordings to measure the time spent in the open and closed arms, and the number of entries into each arm.

    • An increase in the time spent in and the number of entries into the open arms is indicative of reduced anxiety-like behavior.

Cued Fear Conditioning

This test assesses associative learning and memory.

  • Apparatus:

    • A conditioning chamber equipped with a grid floor for delivering a mild foot shock, a sound generator for the auditory cue (conditioned stimulus, CS), and a video camera.

  • Training (Day 1):

    • Place the mouse in the conditioning chamber and allow for a habituation period.

    • Present an auditory cue (e.g., a tone) for a specific duration (e.g., 30 seconds).

    • During the last few seconds of the cue, deliver a mild foot shock (unconditioned stimulus, US; e.g., 0.5-1.0 mA for 1-2 seconds).[22]

    • Repeat the cue-shock pairing for a set number of trials.

  • Contextual Fear Testing (Day 2):

    • Place the mouse back into the same conditioning chamber (context) without presenting the cue or the shock.

    • Measure the amount of time the mouse spends "freezing" (complete immobility except for respiration), which is a measure of fear memory for the context.

  • Cued Fear Testing (Day 3):

    • Place the mouse in a novel context (different chamber with altered visual, tactile, and olfactory cues).

    • After a habituation period, present the auditory cue without the shock.

    • Measure the freezing behavior in response to the cue, which indicates fear memory for the specific auditory stimulus.[16]

Conclusion

This compound holds promise as a neuroprotective agent with potential therapeutic applications in neurodegenerative diseases and cognitive decline. Its mechanism of action in neuronal cells is centered on its function as a selective androgen receptor agonist. While the precise downstream signaling pathways are yet to be fully elucidated, evidence points towards the involvement of pro-survival and anti-apoptotic cascades, as well as mechanisms for clearing neurotoxic proteins. Further research utilizing the experimental approaches outlined in this guide will be crucial for a more comprehensive understanding of this compound's neuronal effects and for advancing its potential clinical development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of ACP-105

This technical guide provides a detailed protocol for the chemical synthesis and purification of this compound (2-chloro-4-((1R,3r,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile), a potent and selective non-steroidal androgen receptor modulator (SARM).[1][2][3][4] this compound has demonstrated anabolic effects in muscle and bone with minimal impact on prostate tissue in preclinical studies.[4][5][6] The methodologies outlined below are based on established protocols for laboratory-scale synthesis.

Synthesis Protocol

The synthesis of this compound is a multi-step process commencing from 2-chloro-6-fluorotoluene. The overall workflow involves bromination, cyanation, and finally, a nucleophilic aromatic substitution reaction.

Step 1: Bromination of 2-chloro-6-fluorotoluene

The initial step involves the electrophilic aromatic substitution (bromination) of 2-chloro-6-fluorotoluene to produce 3-bromo-2-chloro-6-fluorotoluene.

Experimental Protocol:

  • In a suitable reaction vessel, 2-chloro-6-fluorotoluene (34.6 mmol) and iron powder (0.17 mmol) are stirred at room temperature.[7]

  • Bromine (38.1 mmol) is added slowly in three portions at one-minute intervals.[7]

  • The reaction mixture is stirred for an additional 15 minutes.[7]

  • Dichloromethane (50 mL) is added to the reaction mixture.[7]

  • The mixture is transferred to a separatory funnel for washing.[7]

  • The organic layer is washed with a 10% sodium thiosulfate solution (30 mL) until the color of the organic layer is gone.[7]

  • The layers are separated, and the organic layer is further washed with a saturated sodium hydrogen carbonate solution (30 mL).[7]

  • The organic layer is dried over sodium sulfate, filtered, and the solvent is evaporated to yield the crude product, 3-bromo-2-chloro-6-fluorotoluene.[7]

Step 2: Cyanation of 3-bromo-2-chloro-6-fluorotoluene

This step involves a palladium-catalyzed cyanation reaction to replace the bromine atom with a nitrile group, yielding 2-chloro-4-fluoro-3-methylbenzonitrile.

Experimental Protocol:

  • A reaction vial is charged with 3-bromo-2-chloro-6-fluorotoluene (0.78 mmol), zinc cyanide (0.78 mmol), and tetrakis(triphenylphosphine)palladium(0) (23 µmol).[7]

  • Dimethylformamide (DMF, 1 mL) is added to the vial.[7]

  • The reaction mixture is irradiated in a microwave oven at 200 °C for 150 seconds.[7]

  • After cooling, diethyl ether (30 mL) is added to the mixture.[7]

  • The mixture is washed with a 4% magnesium sulfate solution (3 x 20 mL) and brine (20 mL).[7]

  • The organic layer is dried over sodium sulfate, filtered, and evaporated.[7]

  • The crude product is purified by column chromatography.[7]

Step 3: Synthesis of this compound

The final step is the nucleophilic aromatic substitution of the fluorine atom in 2-chloro-4-fluoro-3-methylbenzonitrile with endo-3-exomethyl-8-azabicyclo[3.2.1]octan-3-ol.

Experimental Protocol:

  • A mixture of 2-chloro-4-fluoro-3-methylbenzonitrile (14.6 mmol), endo-3-exomethyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride (19.0 mmol), and potassium carbonate (K₂CO₃, 48.2 mmol) is dissolved in dimethyl sulfoxide (DMSO, 40 mL).[7]

  • The mixture is stirred under an argon atmosphere at 80 °C for 18 hours.[7]

  • The reaction mixture is then poured into water (200 mL) and stirred for 30 minutes.[7]

  • The resulting solid is collected by filtration.[7]

Purification Protocol

Purification is critical to obtain this compound with high purity. The process involves column chromatography for the intermediate and recrystallization for the final product, followed by optional salt formation.

Experimental Protocol:

Intermediate Purification (Step 2 Product):

  • Column Chromatography: The crude 2-chloro-4-fluoro-3-methylbenzonitrile is purified by column chromatography on silica gel, eluting with a mixture of n-heptane and ethyl acetate (9:1).[7]

Final Product Purification (this compound):

  • Recrystallization: The crude this compound solid is recrystallized twice from toluene.[7] The mother liquor is evaporated, and the residue is also recrystallized.[7]

  • Hydrochloride Salt Formation (Optional):

    • The purified this compound is dissolved in diethyl ether.[7]

    • One equivalent of a 4M solution of HCl in 1,4-dioxane is added.[7]

    • The mixture is stirred for 15 minutes to allow the hydrochloride salt to precipitate.[7]

    • The precipitated salt is collected by filtration, washed with diethyl ether, and then dried.[7]

Data Presentation

The identity and purity of the synthesized intermediates and the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[8]

Table 1: NMR Spectroscopic Data for this compound and Intermediates [7]

CompoundAnalysisChemical Shift (δ) and Coupling Constants (J)
3-bromo-2-chloro-6-fluorotoluene ¹H NMR (CDCl₃, 400 MHz)δ 7.53 (dd, J = 5.5, 8.6 Hz, 1H), 7.07 (t, J = 8.6 Hz, 1H), 2.35 (d, J = 2.3 Hz, 3H)
2-chloro-4-fluoro-3-methylbenzonitrile ¹H NMR (CDCl₃, 400 MHz)δ 7.43 (dd, J = 5.6, 8.8 Hz, 1H), 6.87 (t, J = 8.8 Hz, 1H), 2.36 (d, J = 2.4 Hz, 3H)
This compound ¹H NMR (CDCl₃, 400 MHz)δ 7.39 (d, J=8.6 Hz, 1H), 6.84 (d, J=8.6 Hz, 1H), 3.82 (m, 2H), 2.36 (s, 3H), 2.32-2.22 (m, 2H), 2.17-1.98 (m, 2H), 1.92-1.77 (m, 4H), 1.26 (s, 3H)
This compound ¹³C NMR (CDCl₃, 100 MHz)δ 155.8, 138.4, 132.0, 129.7, 117.9, 115.5, 105.1, 69.6, 59.3, 45.9, 34.7, 27.4, 17.9

Visualizations

Synthesis Workflow

G cluster_0 Step 1: Bromination cluster_1 Step 2: Cyanation cluster_2 Step 3: Final Assembly A 2-chloro-6-fluorotoluene B Add Fe, Br₂ Stir at RT A->B C Work-up: DCM, Na₂S₂O₃ wash, NaHCO₃ wash B->C D 3-bromo-2-chloro-6-fluorotoluene C->D E 3-bromo-2-chloro-6-fluorotoluene F Add Zn(CN)₂, Pd(PPh₃)₄, DMF Microwave at 200°C E->F G Work-up: Et₂O, MgSO₄ wash, Brine wash F->G H 2-chloro-4-fluoro-3-methylbenzonitrile G->H I 2-chloro-4-fluoro-3-methylbenzonitrile J Add endo-3-exomethyl-8-azabicyclo[3.2.1]octan-3-ol·HCl, K₂CO₃, DMSO Stir at 80°C I->J K Precipitation in H₂O J->K L Crude this compound K->L

Caption: Workflow for the three-step synthesis of this compound.

Purification Workflow

G cluster_0 Intermediate Purification cluster_1 Final Product Purification cluster_2 Optional Salt Formation A Crude 2-chloro-4-fluoro-3-methylbenzonitrile B Silica Gel Column Chromatography (n-heptane/ethyl acetate) A->B C Purified Intermediate B->C D Crude this compound E Recrystallization from Toluene (2x) D->E F Pure this compound E->F G Pure this compound H Dissolve in Et₂O Add 4M HCl in Dioxane G->H I Filter and Dry H->I J This compound Hydrochloride Salt I->J

Caption: Purification scheme for this compound and its intermediate.

References

An In-depth Technical Guide to the Chemical and Physical Properties of ACP-105

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, mechanism of action, and key experimental data for ACP-105, a non-steroidal selective androgen receptor modulator (SARM).

Core Chemical and Physical Properties

This compound, with the IUPAC name 2-chloro-4-[(1R,5R)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile, is a novel SARM developed for its potential therapeutic applications in conditions like muscle wasting and osteoporosis.[1][2][3] It is designed to selectively target androgen receptors in muscle and bone, thereby producing anabolic effects with potentially fewer side effects than traditional anabolic steroids.[4][5][6][7]

Chemical Identification
IdentifierValue
IUPAC Name 2-chloro-4-((1R,3r,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile[8]
CAS Number 899821-23-9[8][9][10]
Molecular Formula C₁₆H₁₉ClN₂O[8][9][10][11][12]
Molecular Weight 290.79 g/mol [8][9]
SMILES Cc1c(Cl)c(ccc1N1[C@H]2CC[C@@H]1C--INVALID-LINK--(O)C2)C#N[9][13]
InChI Key OUEODVPKPRQETQ-VIKVFOODSA-N[8][10]
Physicochemical Properties
PropertyValue
Appearance Solid[10]
Solubility DMSO: ≥10 mg/mL (Soluble)[10]; Ethanol: 1-10 mg/mL (Sparingly soluble)[10]; Water: Insoluble[13]
Lipophilicity (LogP) 3.0–3.52[14][15]
Water Solubility (LogS) ~ -4.1 to -4.4[14][15]
Storage (Powder) -20°C for 3 years[9]
Storage (In Solvent) -80°C for 1 year[9]

Mechanism of Action and Signaling Pathway

This compound functions as a selective androgen receptor (AR) agonist.[5][10] It binds to ARs in specific tissues, primarily skeletal muscle and bone, initiating a cascade of events that lead to anabolic effects like increased muscle protein synthesis and enhanced bone density.[6][16][17] As a partial agonist, its activity is less potent than that of natural androgens like testosterone, which may contribute to its more favorable side effect profile, particularly concerning androgenic tissues like the prostate.[9][18][19]

ACP-105_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Muscle) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response ACP105 This compound AR Androgen Receptor (AR) ACP105->AR Enters cell and binds to AR AR_HSP AR-HSP Complex AR->AR_HSP AR_ACP AR-ACP-105 Complex AR->AR_ACP HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR HSP dissociates ARE Androgen Response Element (ARE) on DNA AR_ACP->ARE Translocates to Nucleus Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA ProteinSynthesis Protein Synthesis mRNA->ProteinSynthesis Translation AnabolicEffects Anabolic Effects (e.g., Muscle Growth) ProteinSynthesis->AnabolicEffects

Simplified signaling pathway of this compound.

Pharmacokinetic and Pharmacodynamic Data

In silico and preclinical studies have begun to characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound.

Pharmacokinetic Parameters
ParameterFinding
Gastrointestinal Absorption Predicted to be high (up to 100%)[14][15]
Plasma Protein Binding Predicted to be strong (77–99%)[14]
Half-life ~5.0 hours (in human hepatocytes)[9]; ~1.18 hours (in silico prediction)[14]; 4-6 hours (reported in bodybuilding communities)[1][2]
Metabolism Primarily via CYP3A4, with contributions from CYP2C9, CYP2C19, and CYP2D6.[14][20] Likely undergoes oxygenation, N-dealkylation, and UGT conjugation.[14][20][21]
Caco-2 Permeability 13.6 to 152 × 10⁻⁶ cm/s[14][15]
Blood-Brain Barrier Penetration predicted in most models[14]
In Vitro Activity
Assay TargetActivity MetricValue
Androgen Receptor (Wild Type) pEC₅₀9.0[9][13][22]
Androgen Receptor (T877A Mutant) pEC₅₀9.3 - 9.4[2][9][13][22]
NIH3T3 cells expressing AR EC₅₀1 nM[5][10]
NIH3T3 cells expressing AR (T877A) EC₅₀0.4 nM[5][10]
Anabolic:Androgenic Ratio Preclinical model3.19:1[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize this compound.

Receptor Selection and Amplification Technology (R-SAT) Assay

This assay is used to determine the functional activity (agonist or antagonist) of a compound at a specific receptor.

  • Cell Culture: NIH3T3 cells, which do not normally express the androgen receptor, are engineered to express either the wild-type human AR or a mutant variant (e.g., T877A).[5][10]

  • Assay Principle: The cells are also engineered with a reporter gene system. When an agonist binds to the AR, it triggers a signaling cascade that results in cell proliferation. The degree of proliferation is proportional to the agonist activity of the compound.

  • Procedure: The engineered cells are incubated with varying concentrations of this compound.

  • Data Analysis: Cell proliferation is measured (e.g., using a colorimetric assay). The data is then plotted against the compound concentration to generate a dose-response curve, from which the EC₅₀ value (the concentration that produces 50% of the maximum response) is calculated.[5][10]

In Vivo Anabolic and Androgenic Activity in Castrated Rats

This model is a standard for evaluating the tissue selectivity of SARMs.

  • Animal Model: Adult male rats are surgically castrated (orchiectomy) to eliminate endogenous testosterone production. This creates a baseline state of androgen deficiency.[17]

  • Treatment: After a recovery period, groups of castrated rats are treated daily with either a vehicle control, a reference androgen (like testosterone or DHT), or various doses of this compound for a set period (e.g., two weeks).[18][19]

  • Endpoint Analysis: At the end of the study, specific tissues are harvested and weighed.

    • Anabolic Activity is assessed by measuring the weight of the levator ani muscle.

    • Androgenic Activity is assessed by measuring the weight of the prostate gland and seminal vesicles.[17]

  • Data Interpretation: An ideal SARM will show a significant increase in the weight of the levator ani muscle (high anabolic activity) with only a minimal increase in the weight of the prostate and seminal vesicles (low androgenic activity) compared to the reference androgen.[6][17]

In_Vivo_Workflow cluster_treatment Daily Dosing (e.g., 14 Days) cluster_analysis Data Analysis start Start: Select Male Rats castration Surgical Castration (Orchiectomy) start->castration acclimation Acclimation Period castration->acclimation grouping Randomize into Treatment Groups acclimation->grouping group1 Group 1: Vehicle Control grouping->group1 group2 Group 2: Reference Androgen (DHT) grouping->group2 group3 Group 3: This compound (Low Dose) grouping->group3 group4 Group 4: This compound (High Dose) grouping->group4 euthanasia Euthanasia & Tissue Harvest group1->euthanasia weighing Weigh Tissues euthanasia->weighing anabolic Anabolic Activity: Levator Ani Muscle Weight weighing->anabolic androgenic Androgenic Activity: Prostate & Seminal Vesicle Weight weighing->androgenic conclusion Conclusion: Determine Anabolic:Androgenic Ratio anabolic->conclusion androgenic->conclusion

Workflow for a typical in vivo SARM study.
Metabolite Identification using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used to detect and identify drug metabolites in biological samples.

  • Sample Collection: Biological samples (e.g., urine, blood) are collected from subjects (animal or human) following the administration of this compound.[20]

  • Sample Preparation: Samples may undergo enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites, followed by extraction (e.g., solid-phase extraction) to isolate and concentrate the analytes.

  • Liquid Chromatography (LC): The extracted sample is injected into an LC system. The components of the mixture are separated as they travel through a column, based on their physicochemical properties.

  • Mass Spectrometry (MS): The separated components are ionized (e.g., using electrospray ionization - ESI) and enter the mass spectrometer. The instrument separates ions based on their mass-to-charge ratio (m/z), generating a mass spectrum.

  • Tandem MS (MS/MS): Specific ions of interest (precursor ions), such as the parent this compound molecule, are selected and fragmented. The resulting product ions are analyzed, creating a fragmentation pattern that is characteristic of the molecule's structure.

  • Data Analysis: By comparing the retention times and fragmentation patterns of unknown peaks in the sample to those of the parent drug and synthesized reference materials, metabolites (e.g., hydroxylated or N-dealkylated versions of this compound) can be identified.[23]

Summary of Preclinical Findings

  • Anabolic Effects: this compound demonstrates potent anabolic effects on muscle and bone in preclinical models, comparable in some assays to testosterone, but with a significantly lower impact on the prostate.[3][6][17][24]

  • Cognitive and Neuroprotective Effects: Studies in mice suggest this compound may enhance cognitive function and offer neuroprotective benefits. It has been shown to improve fear conditioning in irradiated mice and reduce anxiety-like behavior in a mouse model of Alzheimer's disease.[5][9][10][12][25] When combined with an estrogen receptor β agonist, it was found to decrease amyloid-β levels in the brain.[5][10][25]

  • Sensorimotor Function: In female mice, this compound treatment was shown to enhance performance on a rotorod test, a measure of balance and motor coordination.[3][26]

SARM_Concept cluster_compounds Compounds cluster_tissues Body Tissues cluster_outcomes Desired vs. Undesired Outcomes Testosterone Traditional Androgens (e.g., Testosterone) Muscle Muscle / Bone (Anabolic) Testosterone->Muscle Strong Agonist Effect Prostate Prostate / Skin (Androgenic) Testosterone->Prostate Strong Agonist Effect ACP105 SARM (e.g., this compound) ACP105->Muscle Selective Agonist Effect ACP105->Prostate Minimal / Partial Agonist Effect Desired Desired: Muscle Growth Muscle->Desired Undesired Undesired: Prostate Growth, etc. Prostate->Undesired

Logical diagram of SARM tissue selectivity.

Conclusion

This compound is a potent, orally active, non-steroidal SARM with a distinct chemical profile. Preclinical data highlight its high affinity for the androgen receptor and its ability to exert tissue-selective anabolic effects. Its favorable physicochemical properties for oral administration and unique pharmacokinetic profile make it a subject of significant interest. The detailed experimental protocols and quantitative data presented in this guide offer a foundational resource for professionals in drug discovery and development, facilitating further research into the therapeutic potential and safety profile of this compound. It is important to note that this compound has not been approved for medical use and is currently for research purposes only.[6]

References

ACP-105: A Technical Guide to Androgen Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding affinity of ACP-105, a non-steroidal selective androgen receptor modulator (SARM), to androgen receptor (AR) subtypes. It includes quantitative binding data, a comprehensive description of relevant experimental methodologies, and visualizations of the associated biological and experimental pathways.

Introduction to this compound

This compound is a potent, orally available selective androgen receptor modulator that has demonstrated significant anabolic effects in preclinical studies.[1][2] As a SARM, it is designed to selectively target androgen receptors, primarily in muscle and bone tissue, while minimizing the androgenic side effects on other tissues that are often associated with traditional anabolic steroids.[3] Its mechanism of action relies on its function as a partial agonist of the androgen receptor, mimicking the effects of testosterone in a tissue-selective manner.[2][4][5] Research has also explored its potential neuroprotective effects and its ability to cross the blood-brain barrier.[1][6]

Quantitative Binding Affinity of this compound

This compound exhibits high-affinity binding to the androgen receptor. The potency of this interaction is typically expressed as the pEC50 value, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response. A higher pEC50 value indicates greater potency.

Studies have quantified the binding affinity of this compound for both the wild-type androgen receptor and the T877A mutant. The T877A mutation is of particular interest in prostate cancer research as it can lead to resistance to some anti-androgen therapies.

CompoundAndrogen Receptor SubtypepEC50Reference
This compound Wild Type (AR)9.0[7][8][9][10]
This compound T877A Mutant (AR T877A)9.3 - 9.4[7][8][9][10]

These values demonstrate that this compound is a highly potent ligand for the androgen receptor and retains, or even slightly increases, its potency for the clinically relevant T877A mutant.

Androgen Receptor Signaling Pathway

The classical androgen receptor signaling pathway is initiated by the binding of an agonist, such as testosterone or a SARM like this compound, to the AR located in the cell's cytoplasm. This binding event triggers a conformational change, dissociation from heat shock proteins (HSPs), and subsequent translocation of the AR-ligand complex into the nucleus. Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs), thereby modulating the transcription of target genes responsible for anabolic and androgenic effects.[11][12]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACP105 This compound (Ligand) AR Androgen Receptor (AR) + HSPs ACP105->AR Binding Complex [this compound-AR] Complex (HSPs Dissociate) AR->Complex Dimer AR Dimerization Complex->Dimer Nuclear Translocation ARE Androgen Response Element (ARE) on DNA Dimer->ARE Binds to DNA Transcription Modulation of Gene Transcription ARE->Transcription Initiates

Classical Androgen Receptor Signaling Pathway

Experimental Protocols: Androgen Receptor Binding Assay

Determining the binding affinity of a compound like this compound typically involves a competitive radioligand binding assay. While the exact protocol used for the initial high-throughput screening of this compound involved a specialized method called Receptor Selection and Amplification Technology (R-SAT), a standard competitive binding assay provides a fundamental understanding of the process.[1][2]

Objective: To determine the ability of a test compound (e.g., this compound) to compete with a known high-affinity radioligand for binding to the androgen receptor.

Materials:

  • Receptor Source: Cytosol prepared from rat prostate tissue or purified, recombinant human androgen receptor.[13]

  • Radioligand: A tritiated high-affinity AR ligand, such as [³H]-Methyltrienolone (R1881).

  • Test Compound: this compound, serially diluted to a range of concentrations.

  • Buffers: Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer, pH 7.4.[13]

  • Separation Medium: Hydroxylapatite (HAP) slurry or filter membranes to separate bound from free radioligand.

  • Scintillation Cocktail: For quantifying radioactivity.

  • Equipment: High-speed refrigerated centrifuge, scintillation counter, multi-well plates.[13][14]

Methodology:

  • Receptor Preparation: Rat prostates are homogenized in ice-cold TEDG buffer. The homogenate is then centrifuged at high speed to produce a supernatant (cytosol) containing the soluble androgen receptors.[13]

  • Assay Incubation: A constant concentration of the AR preparation and the radioligand ([³H]-R1881) are incubated together in multi-well plates.

  • Competitive Binding: Serial dilutions of the test compound (this compound) are added to the wells. A control group with no test compound (total binding) and a group with a large excess of non-radiolabeled ligand (non-specific binding) are also included.

  • Equilibrium: The mixture is incubated, typically at 4°C, for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The assay mixture is treated with a HAP slurry or passed through a filter. This step captures the receptor-ligand complexes, separating them from the unbound radioligand in the solution. The captured complexes are washed with buffer to remove any remaining free radioligand.

  • Quantification: Scintillation cocktail is added to the captured receptor-ligand complexes, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The amount of radioligand bound decreases as the concentration of the competing test compound (this compound) increases. The data are plotted to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated. This IC50 value is then used to determine the binding affinity (Ki) or functional potency (EC50/pEC50).

G A Prepare AR Source (e.g., Rat Prostate Cytosol) B Incubate AR + [³H]Radioligand + Serial Dilutions of this compound A->B C Incubate to Equilibrium (e.g., 18-24h at 4°C) B->C D Separate Bound from Free Ligand (e.g., HAP Slurry / Filtration) C->D E Wash to Remove Non-specific Binding D->E F Quantify Radioactivity (Scintillation Counting) E->F G Data Analysis: Generate Competition Curve & Calculate pEC50/IC50 F->G

Workflow for a Competitive AR Binding Assay

References

In Silico Modeling of ACP-105 and Androgen Receptor Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of the computational methodologies used to model the interaction between the selective androgen receptor modulator (SARM) ACP-105 and its target, the Androgen Receptor (AR). As a non-steroidal partial agonist, this compound exhibits tissue-selective anabolic effects, making it a subject of significant research interest.[1][2][3] Understanding its binding mechanism at an atomic level is crucial for the rational design of next-generation therapeutic agents with improved efficacy and safety profiles. This document details standardized protocols for molecular docking and molecular dynamics (MD) simulations, summarizes key quantitative binding data, and illustrates the associated biological pathways and experimental workflows. It is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery and endocrinology.

Introduction: this compound and the Androgen Receptor

This compound is a non-steroidal compound identified as a potent and selective androgen receptor modulator (SARM).[2][4] Unlike traditional anabolic steroids, SARMs are designed to selectively target androgen receptors in specific tissues, such as muscle and bone, while minimizing undesirable effects on other tissues like the prostate.[5] this compound acts as a partial agonist to the Androgen Receptor (AR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[3][6][7] The AR plays a pivotal role in numerous physiological processes, and its modulation is a key therapeutic strategy for various conditions.

The interaction of this compound with the AR's Ligand-Binding Domain (LBD) initiates a cascade of conformational changes. This leads to the dissociation of heat shock proteins, receptor dimerization, nuclear translocation, and ultimately, the modulation of target gene expression by binding to Androgen Response Elements (AREs) on DNA.[7][8] In silico modeling provides a powerful, cost-effective toolkit to investigate these interactions at a molecular level, offering insights that are often difficult to obtain through experimental methods alone.[9][10]

Quantitative Binding and Activity Data

The binding affinity and functional activity of this compound for the Androgen Receptor have been quantified in various assays. This data is essential for calibrating and validating in silico models.

ParameterReceptorValueAssay TypeReference
pEC50Androgen Receptor (Wild Type)9.0Functional Assay[1]
pEC50Androgen Receptor (T877A Mutant)9.3Functional Assay[1]
EC50Androgen Receptor (Wild Type)1 nMR-SAT Proliferation Assay[4]
EC50Androgen Receptor (T877A Mutant)0.4 nMR-SAT Proliferation Assay[4]
Anabolic:Androgenic RatioIn Vivo (Rat Model)3.19:1Hershberger Assay[3]

The Androgen Receptor Signaling Pathway

The binding of an agonist like this compound to the Androgen Receptor triggers a well-defined signaling cascade. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Ligand binding induces a conformational change, causing the dissociation of HSPs. The activated AR then homodimerizes and translocates into the nucleus, where it binds to specific DNA sequences known as Androgen Response Elements (AREs). This binding event, along with the recruitment of various co-regulator proteins, initiates the transcription of androgen-dependent genes, leading to a physiological response.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACP105 This compound AR_inactive Inactive AR-HSP Complex ACP105->AR_inactive 1. Ligand Binding AR_active Activated AR AR_inactive->AR_active 2. HSP Dissociation AR_dimer AR Homodimer AR_active->AR_dimer 3. Dimerization & Nuclear Translocation ARE ARE (DNA) AR_dimer->ARE 4. Binds to DNA CoReg Co-regulators ARE->CoReg 5. Recruitment Transcription Gene Transcription CoReg->Transcription 6. Activation Response Physiological Response Transcription->Response In Silico Modeling Workflow cluster_prep Preparation Phase cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation PDB 1. Obtain Receptor Structure (e.g., PDB) PrepReceptor 3. Prepare Receptor (Add H, Assign Charges) PDB->PrepReceptor Ligand 2. Obtain Ligand Structure (e.g., from SMILES) PrepLigand 4. Prepare Ligand (Generate 3D, Minimize) Ligand->PrepLigand Grid 5. Define Binding Site (Grid Generation) PrepReceptor->Grid PrepLigand->Grid Dock 6. Perform Docking (e.g., AutoDock Vina) Grid->Dock AnalyzeDock 7. Analyze Poses & Scores (Select Best Pose) Dock->AnalyzeDock System 8. System Setup (Solvation, Ionization) AnalyzeDock->System Simulate 9. Run Simulation (Minimization, Equilibration, Production) System->Simulate AnalyzeMD 10. Trajectory Analysis (RMSD, RMSF, H-Bonds) Simulate->AnalyzeMD

References

In Vivo Pharmacokinetics and Metabolism of ACP-105: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the in vivo pharmacokinetics and metabolism of ACP-105, a non-steroidal selective androgen receptor modulator (SARM). The information presented is collated from preclinical in silico, in vitro, and in vivo animal studies. It is important to note that extensive human pharmacokinetic data from clinical trials are not publicly available.

Executive Summary

This compound is a potent and selective androgen receptor agonist that has demonstrated anabolic effects on muscle and bone in preclinical models.[1][2] Its pharmacokinetic profile is characterized by predicted high oral absorption and extensive metabolism. The primary metabolic pathways include oxidation and conjugation, leading to the formation of numerous metabolites that are detectable in urine for several days. This guide details the available quantitative data, experimental methodologies, and metabolic pathways to serve as a foundational resource for research and development activities.

Pharmacokinetics

The pharmacokinetic properties of this compound have been primarily characterized through in silico modeling and in vitro assays, with limited in vivo data available.

Absorption

In silico models predict that this compound has high gastrointestinal absorption, potentially up to 100%.[3][4]

Distribution

This compound is predicted to exhibit strong binding to plasma proteins, in the range of 77-99%, resulting in a minimal free plasma fraction of less than 1%.[3][4] The predicted volume of distribution (Vd) is variable, ranging from 0.18 to 12 L/kg.[3][4] Notably, computational models also predict that this compound can cross the blood-brain barrier.[3][4]

Metabolism

This compound undergoes extensive metabolism in vivo.[5] This is a critical aspect of its disposition and is detailed further in Section 4.0.

Elimination

The elimination of this compound is primarily through metabolic transformation. While the parent compound is detectable, its metabolites are present for a longer duration, making them key targets for detection.[5] In equine studies, metabolites of this compound have been detected in urine for up to 96 hours following administration.[5][6] There is conflicting information regarding the half-life of this compound. In vitro studies using human hepatocytes suggest a half-life of 4-6 hours.[7] In contrast, some anecdotal sources report a longer half-life of 12 to 16 hours, though this is not substantiated by rigorous scientific studies.[8] An in silico prediction estimated a much shorter half-life of approximately 1.18 hours.[1][7]

Quantitative Pharmacokinetic Parameters

ParameterValueSpecies/ModelSource
Gastrointestinal Absorption High (up to 100%)In Silico Prediction[3][4]
Plasma Protein Binding 77-99%In Silico Prediction[3][4]
Volume of Distribution (Vd) 0.18 - 12 L/kgIn Silico Prediction[3][4]
Half-life (t½) ~1.18 hoursIn Silico Prediction[1][7]
Half-life (t½) 4 - 6 hoursIn Vitro (Human Hepatocytes)[7]

Metabolism of this compound

In vivo and in vitro studies have demonstrated that this compound is extensively metabolized.

Metabolic Pathways

The primary metabolic pathways for this compound are:

  • Oxidation: This includes monohydroxylation, dihydroxylation, and trihydroxylation.[9]

  • Dehydration: Elimination of a water molecule from the tropine moiety has been observed in conjunction with oxidation.[9]

  • N-dealkylation: This is another predicted metabolic route.[3][4]

  • Glucuronidation (UGT conjugation): Phase II metabolism involving the conjugation with glucuronic acid is also a likely pathway.[3][4]

Studies in rats and horses have led to the identification of up to 21 metabolites.[6][9][10][11]

Metabolites

The following table lists the major classes of metabolites identified in preclinical studies.

Metabolite ClassDescriptionSpecies Detected InSource
Monohydroxylated Metabolites Addition of one hydroxyl group.Rat, Horse[9][10]
Dihydroxylated Metabolites Addition of two hydroxyl groups.Rat, Horse[9][10]
Trihydroxylated Metabolites Addition of three hydroxyl groups.Horse[9]
Dehydrated Metabolites Loss of a water molecule, often from hydroxylated metabolites.Horse[9]
Glucuronide Conjugates Phase II metabolites formed by UGT conjugation.Horse[6][11]
Cytochrome P450 Involvement

In silico predictions indicate that the metabolism of this compound is primarily mediated by the cytochrome P450 enzyme CYP3A4 , with smaller contributions from CYP2C9, CYP2C19, and CYP2D6 .[3][4]

Experimental Protocols

The following sections describe the general methodologies used in the key in vivo and in vitro studies that have characterized the pharmacokinetics and metabolism of this compound.

In Vivo Animal Studies for Metabolite Identification
  • Objective: To identify the metabolites of this compound in urine and plasma.

  • Animal Models: Studies have utilized Sprague-Dawley rats and horses.[9][10][11]

  • Drug Administration: this compound was administered orally. Specific dosages and vehicle formulations are not consistently reported across all public studies.[9][10][11]

  • Sample Collection: Urine and blood samples were collected at various time points for up to 7 days post-administration.[10] For instance, in equine studies, samples were collected for up to 96 hours.[6][11]

  • Sample Preparation: Urine samples were often subjected to enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave conjugated metabolites prior to extraction. A liquid-liquid extraction was then typically performed.[10]

  • Analytical Method: The primary analytical technique used for the detection and structural elucidation of metabolites was Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS).[9][10][11]

In Vitro Half-life Determination
  • Objective: To determine the metabolic stability and half-life of this compound.

  • Model: In vitro studies have been conducted using human hepatocytes.[7]

  • Methodology: While specific details are scarce, the general procedure involves incubating this compound with hepatocytes and monitoring the decrease in the concentration of the parent compound over time. The rate of disappearance is then used to calculate the in vitro half-life.

Visualizations

Experimental Workflow for In Vivo Metabolite Profiling

G cluster_0 Animal Dosing cluster_1 Sample Collection cluster_2 Sample Preparation cluster_3 Analysis Animal_Model Rat or Horse Dosing Oral Administration of this compound Animal_Model->Dosing Collection Urine & Plasma Collection (e.g., 0-96 hours) Dosing->Collection Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Collection->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Analysis LC-HRMS/MS Analysis Extraction->Analysis Identification Metabolite Identification & Structural Elucidation Analysis->Identification G cluster_phase1 Phase I Metabolism cluster_dehydration Dehydration cluster_phase2 Phase II Metabolism ACP105 This compound Mono Monohydroxylated Metabolites ACP105->Mono CYP3A4 >> CYP2C9/19/2D6 Di Dihydroxylated Metabolites ACP105->Di CYP3A4 >> CYP2C9/19/2D6 Tri Trihydroxylated Metabolites ACP105->Tri CYP3A4 >> CYP2C9/19/2D6 Dealkyl N-dealkylated Metabolites ACP105->Dealkyl CYP3A4 >> CYP2C9/19/2D6 Dehydrated Dehydrated Metabolites Mono->Dehydrated Glucuronide Glucuronide Conjugates Mono->Glucuronide UGT Di->Dehydrated Di->Glucuronide UGT Tri->Dehydrated Tri->Glucuronide UGT

References

Investigating the Tissue Selectivity of ACP-105: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACP-105 is a non-steroidal selective androgen receptor modulator (SARM) that has demonstrated potential for therapeutic applications in conditions such as muscle wasting and osteoporosis.[1][2] Developed by Acadia Pharmaceuticals, this compound is designed to selectively target androgen receptors (AR) in anabolic tissues like muscle and bone while minimizing androgenic side effects in tissues such as the prostate.[2][3] This tissue-selective action is a key characteristic that distinguishes SARMs from traditional anabolic steroids.[1] This technical guide provides an in-depth analysis of the tissue selectivity of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular mechanisms.

Quantitative Data on this compound Tissue Selectivity

The tissue selectivity of this compound has been primarily evaluated through preclinical studies, particularly in rodent models. These studies have focused on quantifying its anabolic effects on muscle and bone in comparison to its androgenic effects on the prostate.

In Vitro Androgen Receptor Binding and Activation

This compound is a potent partial agonist of the androgen receptor.[4][5] Its binding affinity and functional activation have been characterized in cell-based assays.

ParameterValueAssay SystemReference
pEC₅₀ (AR wild type) 9.0Receptor Selection and Amplification Technology (R-SAT) assay using NIH3T3 cells[4][5]
EC₅₀ (AR wild type) 1 nMCalculated from pEC₅₀[4]
pEC₅₀ (AR T877A mutant) 9.4R-SAT assay using NIH3T3 cells[5]
EC₅₀ (AR T877A mutant) 0.4 nMCalculated from pEC₅₀[4]
In Vivo Anabolic and Androgenic Activity

The tissue selectivity of this compound in vivo is most clearly demonstrated in studies on castrated rats, a model used to assess the anabolic and androgenic potential of compounds in a testosterone-deficient state.[3]

TissueEffectDosageAnimal ModelReference
Levator Ani Muscle (Anabolic) 67% reversal of atrophy1 mg/kg/dayCastrated rats[3]
Prostate (Androgenic) 21% reversal of atrophy1 mg/kg/dayCastrated rats[3]
Anabolic:Androgenic Ratio 3.19:1Calculated from above dataCastrated rats[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's tissue selectivity.

Androgen Receptor Binding and Functional Assays

Receptor Selection and Amplification Technology (R-SAT) Assay

The R-SAT assay is a cell-based functional assay used to identify and characterize ligands for receptors, including nuclear receptors like the androgen receptor.[6][7] While the specific proprietary details of the R-SAT assay used for this compound's discovery are not publicly available, the general principles of such an assay are as follows:

  • Cell Line and Transfection: A suitable mammalian cell line, such as NIH3T3 cells, is used.[4] These cells are transiently transfected with an expression vector for the human androgen receptor.

  • Compound Incubation: The transfected cells are then incubated with various concentrations of the test compound (e.g., this compound).

  • Cell Proliferation as a Readout: The assay leverages the principle that agonist binding to the transfected receptor can induce a signaling cascade that leads to cell proliferation. The extent of cell growth is proportional to the activity of the compound at the receptor.

  • Quantification: Cell proliferation is quantified using standard methods, such as measuring ATP content (as an indicator of cell viability) or through colorimetric assays.

  • Data Analysis: The data is used to generate dose-response curves and calculate parameters like EC₅₀ (the concentration of a drug that gives half-maximal response).[4]

In Vivo Assessment of Tissue Selectivity

Hershberger Assay

The Hershberger assay is a standardized in vivo bioassay in rats used to evaluate the androgenic and anti-androgenic properties of a substance.[8] The protocol for assessing the androgenic activity of a compound like this compound is as follows:

  • Animal Model: Peripubertal male rats are castrated to eliminate endogenous androgen production.[8]

  • Acclimation and Dosing: Following a post-castration recovery period, the animals are randomly assigned to treatment groups. The test compound (this compound) is administered daily for a set period, typically 10 consecutive days, via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., treated with testosterone propionate) are included.[8]

  • Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. Key androgen-responsive tissues are carefully dissected and weighed. These include the ventral prostate, seminal vesicles (androgenic tissues), and the levator ani muscle (anabolic tissue).[8]

  • Data Analysis: The weights of the androgenic and anabolic tissues from the compound-treated groups are compared to those of the vehicle control group. The data is statistically analyzed to determine if there is a significant increase in tissue weight. The ratio of the anabolic effect (e.g., increase in levator ani muscle weight) to the androgenic effect (e.g., increase in prostate weight) is calculated to determine the tissue selectivity of the compound.[3]

Visualization of Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway: A Basis for Tissue Selectivity

The tissue selectivity of SARMs like this compound is believed to be mediated by their unique interaction with the androgen receptor, leading to differential recruitment of co-activators and co-repressors in a tissue-specific manner.

General Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACP105 This compound AR_HSP AR-HSP Complex ACP105->AR_HSP Binds to AR AR_ACP105 AR-ACP-105 Complex AR_HSP->AR_ACP105 HSP Dissociation AR_ACP105_dimer AR-ACP-105 Dimer AR_ACP105->AR_ACP105_dimer Translocation & Dimerization ARE Androgen Response Element (DNA) AR_ACP105_dimer->ARE Binds to DNA Coactivators Co-activators ARE->Coactivators Recruits in Anabolic Tissue Corepressors Co-repressors ARE->Corepressors Recruits in Androgenic Tissue Anabolic_Gene_Tx Anabolic Gene Transcription (Muscle/Bone) Coactivators->Anabolic_Gene_Tx Promotes Androgenic_Gene_Tx Androgenic Gene Transcription (Prostate) Corepressors->Androgenic_Gene_Tx Represses/Weakly Activates

Caption: Androgen Receptor Signaling Pathway for this compound.

Experimental Workflow for Assessing Tissue Selectivity

The investigation of a SARM's tissue selectivity follows a structured workflow from in vitro characterization to in vivo validation.

Experimental Workflow for SARM Tissue Selectivity cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation cluster_analysis Data Analysis & Conclusion Binding_Assay Androgen Receptor Binding Assay (e.g., R-SAT) Functional_Assay In Vitro Functional Assay (e.g., Transactivation Assay) Binding_Assay->Functional_Assay Determine Potency (EC50) Animal_Model Castrated Rodent Model Functional_Assay->Animal_Model Candidate for In Vivo Testing Hershberger Hershberger Assay Animal_Model->Hershberger Dosing Regimen Tissue_Analysis Tissue Weight Analysis (Muscle vs. Prostate) Hershberger->Tissue_Analysis Collect Tissue Weights Selectivity_Ratio Anabolic:Androgenic Ratio Calculation Tissue_Analysis->Selectivity_Ratio Quantify Anabolic vs. Androgenic Effects Conclusion Determination of Tissue Selectivity Profile Selectivity_Ratio->Conclusion

Caption: Workflow for Investigating SARM Tissue Selectivity.

Conclusion

The available preclinical data strongly suggest that this compound exhibits a favorable tissue-selective profile, with potent anabolic effects in musculoskeletal tissues and significantly lower androgenic activity in the prostate.[2][3] This selectivity is attributed to its action as a partial agonist of the androgen receptor, leading to differential gene regulation in various tissues. While further clinical research is necessary to fully elucidate its efficacy and safety in humans, the findings to date position this compound as a promising candidate for the treatment of conditions where anabolic support is needed without the undesirable androgenic side effects of traditional steroids. The experimental protocols and mechanistic understanding outlined in this guide provide a framework for the continued investigation and development of this compound and other next-generation SARMs.

References

An In-depth Technical Guide to ACP-105 (CAS Number 899821-23-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACP-105 is a non-steroidal, orally bioavailable Selective Androgen Receptor Modulator (SARM) that has demonstrated significant potential in preclinical research for its tissue-selective anabolic effects. With the CAS number 899821-23-9, this compound has been investigated for its capacity to promote muscle and bone growth with a reduced impact on androgenic tissues such as the prostate. Furthermore, emerging research has highlighted its neuroprotective and cognitive-enhancing properties. This technical guide provides a comprehensive overview of the core scientific research on this compound, including its chemical properties, mechanism of action, summary of preclinical findings, and detailed experimental methodologies.

Chemical and Physical Properties

This compound, with the chemical name 2-chloro-4-(3-hydroxy-3-methyl-8-azabicyclo[3.2.1]oct-8-yl)-3-methylbenzonitrile, is a small molecule with a molecular formula of C₁₆H₁₉ClN₂O and a molecular weight of 290.79 g/mol .[1] Its chemical structure is distinct from steroidal androgens, contributing to its selective pharmacological profile.

PropertyValueReference
CAS Number 899821-23-9
Molecular Formula C₁₆H₁₉ClN₂O[1]
Molecular Weight 290.79 g/mol [1]
Synonyms 2-chloro-4-((1R,3r,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile

Mechanism of Action: Selective Androgen Receptor Modulation

This compound functions as a potent and selective agonist of the androgen receptor (AR), a member of the nuclear receptor superfamily that acts as a ligand-activated transcription factor.[2][3] Unlike traditional anabolic steroids, this compound exhibits tissue-selective activation of the AR, leading to desired anabolic effects in muscle and bone while minimizing androgenic side effects in tissues like the prostate.[4]

The binding of this compound to the AR induces a conformational change in the receptor, leading to the dissociation of heat shock proteins. The activated AR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in protein synthesis and other anabolic processes.

Androgen Receptor Signaling Pathway

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACP105 This compound AR_complex Androgen Receptor (AR) + Heat Shock Proteins (HSPs) ACP105->AR_complex Binds to AR Activated_AR Activated AR AR_complex->Activated_AR HSP Dissociation AR_dimer AR Dimerization Activated_AR->AR_dimer Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Modulates Anabolic_effects Anabolic Effects (e.g., Muscle Protein Synthesis) Transcription->Anabolic_effects Leads to

Caption: Androgen Receptor Signaling Pathway of this compound.

Preclinical Research Findings

Preclinical studies have explored the efficacy and safety of this compound in various animal models, demonstrating its potential for treating muscle wasting, osteoporosis, and neurological disorders.

Anabolic and Androgenic Activity

Studies in orchiectomized (castrated) rats are a standard model for evaluating the anabolic and androgenic potential of SARMs. In this model, this compound has been shown to restore muscle mass in the levator ani muscle, a key indicator of anabolic activity, with significantly less growth stimulation of the prostate gland compared to testosterone, indicating a favorable anabolic-to-androgenic ratio.[1][5]

ParameterThis compoundTestosteroneReference
Anabolic Activity (Levator Ani Muscle) Potent restoration of muscle massHigh[1][5]
Androgenic Activity (Prostate) Minimal effectHigh[1][5]
Neuroprotective and Cognitive Effects

Research using a triple-transgenic mouse model of Alzheimer's disease (3xTg-AD) has revealed neuroprotective benefits of this compound. In these studies, this compound treatment was associated with reduced anxiety-like behavior and, when combined with an estrogen receptor β agonist, improved spatial memory.[6][7] The proposed mechanism involves the modulation of amyloid-β levels and an increase in androgen receptor levels in the brain.[6]

ModelKey Findings with this compoundReference
3xTg-AD Mouse Model - Reduced anxiety-like behavior.- Improved spatial memory (in combination with an ERβ agonist).- Increased brain androgen receptor levels.[6][7]
Pharmacokinetics (ADME Profile)

In silico studies have provided a comprehensive profile of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound.

ADME ParameterPredicted Value/CharacteristicReference
Absorption High gastrointestinal absorption[8]
Distribution High plasma protein binding[8]
Metabolism Primarily metabolized by CYP3A4[8]
Excretion Short half-life[8]

Experimental Protocols

In Vitro Androgen Receptor Binding and Activity Assay (Receptor Selection and Amplification Technology - R-SAT)

The R-SAT assay is a functional, cell-based high-throughput screening method used to identify and characterize ligands for nuclear hormone receptors.

Principle: This assay leverages the ability of a ligand-activated receptor to induce a mitogenic response in a specific cell line, leading to cell proliferation that can be quantified.

General Protocol Outline:

  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., NIH3T3) is transiently transfected with a plasmid encoding the human androgen receptor.

  • Compound Incubation: The transfected cells are plated and incubated with varying concentrations of the test compound (this compound) or a reference agonist (e.g., dihydrotestosterone).

  • Cell Proliferation Measurement: After a defined incubation period (typically several days), cell proliferation is assessed using a standard method such as the MTT assay or by measuring DNA content.

  • Data Analysis: The concentration-response data is used to calculate the potency (EC₅₀ or pEC₅₀) of the compound.

R-SAT_Assay_Workflow start Start: Cell Culture transfection Transfect cells with Androgen Receptor plasmid start->transfection plating Plate transfected cells transfection->plating incubation Incubate with this compound (various concentrations) plating->incubation proliferation_assay Measure Cell Proliferation (e.g., MTT assay) incubation->proliferation_assay data_analysis Data Analysis: Calculate EC50/pEC50 proliferation_assay->data_analysis end End: Determine Potency data_analysis->end

Caption: R-SAT Assay Workflow.

In Vivo Anabolic and Androgenic Activity in Orchiectomized Rats

This model is the gold standard for assessing the tissue selectivity of SARMs.

Protocol Outline:

  • Animals: Adult male rats (e.g., Sprague-Dawley) are used.

  • Orchiectomy: Animals undergo bilateral orchiectomy (surgical removal of the testes) to eliminate endogenous androgen production. A sham-operated group serves as a control.

  • Acclimation and Treatment: Following a recovery period, animals are randomly assigned to treatment groups and administered this compound, a vehicle control, or a reference androgen (e.g., testosterone propionate) daily for a specified duration (e.g., 14 days).

  • Endpoint Analysis: At the end of the treatment period, animals are euthanized, and the weights of the levator ani muscle (anabolic endpoint) and prostate gland (androgenic endpoint) are measured.

  • Data Analysis: The tissue weights are normalized to body weight and compared between treatment groups to determine the anabolic and androgenic activity.

Orchiectomized_Rat_Model_Workflow start Start: Adult Male Rats orchiectomy Bilateral Orchiectomy start->orchiectomy recovery Post-surgical Recovery orchiectomy->recovery treatment Daily Administration: - Vehicle - this compound - Testosterone Propionate recovery->treatment euthanasia Euthanasia and Tissue Collection treatment->euthanasia measurement Measure Levator Ani Muscle and Prostate Weight euthanasia->measurement analysis Data Analysis: Assess Anabolic/Androgenic Ratio measurement->analysis end End: Determine Tissue Selectivity analysis->end

Caption: Orchiectomized Rat Model Workflow.

In Vivo Neuroprotective Effects in a Mouse Model of Alzheimer's Disease (3xTg-AD)

The 3xTg-AD mouse model is a widely used transgenic model that develops both amyloid-beta plaques and neurofibrillary tangles, hallmarks of Alzheimer's disease.

Protocol Outline:

  • Animals: Male 3xTg-AD mice are used. To mimic age-related hormonal decline, animals are gonadectomized.

  • Drug Administration: Mice are treated with this compound (e.g., 10 mg/kg, intraperitoneally), a vehicle control, or a combination therapy over a chronic period (e.g., several months).

  • Behavioral Testing: A battery of behavioral tests is conducted to assess cognitive function and anxiety. These may include:

    • Morris Water Maze: To evaluate spatial learning and memory.

    • Elevated Plus Maze: To assess anxiety-like behavior.

    • Open Field Test: To measure locomotor activity and anxiety.

  • Biochemical and Histological Analysis: After behavioral testing, brain tissue is collected for analysis of amyloid-beta levels, tau pathology, and androgen receptor expression using techniques such as ELISA, Western blotting, and immunohistochemistry.

Conclusion

This compound is a promising non-steroidal SARM with a well-defined mechanism of action and a compelling preclinical profile. Its ability to selectively stimulate anabolic activity in muscle and bone, coupled with its emerging neuroprotective properties, positions it as a compound of significant interest for further research and development. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the therapeutic potential of this compound. As with any investigational compound, further studies, including rigorous clinical trials, are necessary to establish its safety and efficacy in humans.

References

ACP-105: A Deep Dive into its Molecular Structure and Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACP-105 is a potent, orally bioavailable, non-steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potential therapeutic applications, ranging from muscle wasting conditions to neurodegenerative diseases.[1][2][3] Unlike traditional anabolic steroids, this compound exhibits tissue-selective anabolic effects, primarily targeting muscle and bone while demonstrating minimal impact on androgenic tissues such as the prostate. This favorable pharmacological profile positions it as a promising candidate for various clinical indications. This technical guide provides an in-depth analysis of the molecular structure, structure-activity relationship (SAR), and biological activity of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure

The chemical structure of this compound is 2-chloro-4-(3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile.[1][2] Its unique three-dimensional conformation is crucial for its high-affinity binding to the androgen receptor (AR) and its subsequent modulation of receptor function.

Chemical Formula: C16H19ClN2O[2] Molar Mass: 290.79 g·mol−1[2]

The core structure consists of a substituted benzonitrile ring linked to a bicyclic azabicyclo[3.2.1]octane moiety. The specific substitutions on both the aromatic ring and the bicyclic system are critical for its selective androgenic activity.

Structure-Activity Relationship (SAR)

The discovery of this compound emerged from systematic structure-activity relationship studies of a series of related compounds.[1][4] Modifications to different parts of the molecule have been shown to significantly influence its binding affinity, efficacy, and tissue selectivity. The following table summarizes the SAR data for this compound and key analogs as reported in the primary literature.

CompoundR1R2R3R4AR Binding Affinity (pEC50, WT)[4]AR Binding Affinity (pEC50, T877A)[4]Functional Activity (R-SAT)[4]
This compound (1) ClCH3OHCH39.09.4Partial Agonist
Analog 2HHOHCH3---
Analog 9dClCH3HH--Antagonist
Analog 10ClCH3-O----Antagonist
Analog 11ClCH3OHH--Antagonist
Analog 13FCH3HH--Antagonist

WT: Wild Type Androgen Receptor; T877A: Mutated Androgen Receptor.

Key takeaways from the SAR studies include:

  • The chloro and methyl groups on the benzonitrile ring are important for high-affinity binding.

  • The 3-hydroxy-3-methyl substitution on the azabicyclo[3.2.1]octane moiety is crucial for its partial agonist activity. Removal or alteration of these groups can lead to a switch from agonist to antagonist activity.[4]

  • The nitrile group is a common feature in many non-steroidal SARMs and is believed to be a key pharmacophore for androgen receptor interaction.

Biological Activity and Mechanism of Action

This compound functions as a partial agonist of the androgen receptor.[1][4] This means that it binds to the AR and activates it, but not to the same full extent as endogenous androgens like testosterone or dihydrotestosterone (DHT). This partial agonism is a key factor in its tissue-selective effects.

Anabolic Activity

In preclinical studies, this compound has demonstrated significant anabolic effects on muscle and bone. In a study on castrated male rats, this compound improved anabolic parameters with only minimal effects on androgenic tissues.[4] It has been shown to increase lean muscle mass and bone density.

Neuroprotective Effects

Emerging research suggests that this compound also possesses neuroprotective properties. Studies in animal models of Alzheimer's disease have shown that this compound can reduce anxiety-like behavior and, when co-administered with an estrogen receptor β agonist, enhance spatial memory.[3]

Signaling Pathway

This compound exerts its effects by binding to the androgen receptor, a ligand-activated transcription factor. Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the this compound-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. The tissue selectivity of this compound is thought to be due to its unique interaction with the AR, leading to the recruitment of a specific set of coactivators and corepressors in different tissues.

Androgen_Receptor_Signaling_Pathway Androgen Receptor Signaling Pathway for this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACP_105 This compound AR_HSP_Complex AR-HSP Complex ACP_105->AR_HSP_Complex Binds AR Androgen Receptor (AR) HSP Heat Shock Proteins (HSP) ACP_105_AR_Complex This compound-AR Complex AR_HSP_Complex->ACP_105_AR_Complex Conformational Change & HSP Dissociation ARE Androgen Response Element (ARE) ACP_105_AR_Complex->ARE Translocation & Dimerization Gene_Transcription Modulation of Gene Transcription (Anabolic & Neuroprotective Effects) ARE->Gene_Transcription Binding & Co-regulator Recruitment

Caption: this compound signaling pathway.

Experimental Protocols

Receptor Selection and Amplification Technology (R-SAT) Assay

The R-SAT assay is a functional cell-based assay used to determine the agonist or antagonist activity of a compound on a specific receptor.

Methodology:

  • Cell Culture: NIH3T3 cells are cultured in an appropriate medium.

  • Transfection: Cells are transiently co-transfected with an expression vector for the human androgen receptor (wild type or mutant) and a reporter gene construct.

  • Compound Treatment: Transfected cells are treated with varying concentrations of the test compound (e.g., this compound) or a reference agonist (e.g., DHT).

  • Incubation: Cells are incubated for a period that allows for receptor activation and reporter gene expression.

  • Signal Detection: The activity of the reporter gene product (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: The dose-response curves are plotted, and parameters such as EC50 (for agonists) or IC50 (for antagonists) are calculated.

R_SAT_Assay_Workflow R-SAT Assay Workflow Start Start Cell_Culture Culture NIH3T3 Cells Start->Cell_Culture Transfection Co-transfect with AR and Reporter Gene Cell_Culture->Transfection Compound_Treatment Treat with this compound or DHT Transfection->Compound_Treatment Incubation Incubate for a Defined Period Compound_Treatment->Incubation Signal_Detection Measure Reporter Gene Activity Incubation->Signal_Detection Data_Analysis Analyze Dose-Response and Calculate EC50/IC50 Signal_Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the R-SAT assay.

In Vivo Anabolic Activity Assay in Castrated Rats (Hershberger Assay)

This assay is used to assess the anabolic and androgenic activity of a compound in a living organism.

Methodology:

  • Animal Model: Immature male rats are surgically castrated to remove the endogenous source of androgens.

  • Acclimatization: The animals are allowed to recover and acclimatize for a specific period.

  • Compound Administration: The castrated rats are treated daily with the test compound (e.g., this compound) or a reference androgen (e.g., testosterone propionate) for a set duration (e.g., 10-14 days). A vehicle control group is also included.

  • Tissue Collection: At the end of the treatment period, the animals are euthanized, and specific tissues are carefully dissected and weighed. These include anabolic tissues (levator ani muscle) and androgenic tissues (ventral prostate and seminal vesicles).

  • Data Analysis: The weights of the tissues from the treated groups are compared to those of the vehicle control group. The ratio of anabolic to androgenic activity is calculated to determine the selectivity of the compound.

Hershberger_Assay_Workflow Hershberger Assay Workflow Start Start Castration Surgical Castration of Immature Male Rats Start->Castration Acclimatization Recovery and Acclimatization Period Castration->Acclimatization Treatment Daily Administration of This compound or Control Acclimatization->Treatment Tissue_Collection Euthanasia and Dissection of Anabolic & Androgenic Tissues Treatment->Tissue_Collection Weighing Weighing of Collected Tissues Tissue_Collection->Weighing Data_Analysis Compare Tissue Weights and Calculate Anabolic: Androgenic Ratio Weighing->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Hershberger assay.

Conclusion

This compound represents a significant advancement in the field of selective androgen receptor modulators. Its well-defined structure-activity relationship has led to a compound with potent anabolic effects and a favorable safety profile, characterized by its tissue selectivity. The partial agonist nature of this compound at the androgen receptor is key to its mechanism of action, allowing for the desired therapeutic effects in muscle and bone while minimizing unwanted androgenic side effects. Further research into its neuroprotective properties and the precise molecular interactions governing its tissue selectivity will undoubtedly pave the way for its potential clinical development in a range of therapeutic areas. This guide provides a foundational understanding for researchers and drug development professionals seeking to explore the full potential of this compound and similar next-generation SARMs.

References

Foundational Research on ACP-105: An In-depth Technical Guide on its Core Partial Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACP-105 is a novel, non-steroidal Selective Androgen Receptor Modulator (SARM) that has demonstrated significant tissue-selective anabolic effects with a favorable safety profile in preclinical studies. As a partial agonist of the androgen receptor (AR), this compound presents a promising therapeutic alternative to traditional anabolic androgenic steroids by offering the potential for muscle and bone growth with reduced androgenic side effects. This technical guide provides a comprehensive overview of the foundational research on this compound, focusing on its core pharmacology, quantitative in vitro and in vivo data, detailed experimental methodologies, and the underlying signaling pathways.

Introduction

Selective Androgen Receptor Modulators (SARMs) are a class of androgen receptor ligands that exhibit tissue-specific agonist, partial agonist, or antagonist activity. The primary goal in the development of SARMs is to harness the therapeutic benefits of androgens, such as promoting muscle and bone growth, while minimizing their undesirable androgenic effects on tissues like the prostate and skin. This compound emerged from high-throughput screening as a potent and orally bioavailable SARM with a distinct partial agonist profile relative to the endogenous androgen, testosterone.[1]

This document serves as a technical resource for researchers and drug development professionals, summarizing the key foundational data on this compound and providing detailed experimental context to facilitate further investigation and development.

Core Pharmacological Profile

This compound is characterized by its high affinity and selective binding to the androgen receptor, leading to tissue-specific gene transcription and subsequent anabolic effects.

In Vitro Activity

The partial agonist activity of this compound has been characterized in cell-based assays, demonstrating its ability to stimulate androgen receptor-dependent proliferation.

Table 1: In Vitro Efficacy of this compound in NIH3T3 Cells [2]

Assay TypeCell LineAndrogen Receptor TypeEC50 (nM)
Receptor Selection and Amplification Technology (R-SAT)NIH3T3Wild Type (AR)1.0
Receptor Selection and Amplification Technology (R-SAT)NIH3T3T877A Mutant (AR T877A)0.4
In Vivo Anabolic and Androgenic Activity

The tissue-selective anabolic effects of this compound have been demonstrated in a castrated rat model, a standard preclinical model for evaluating the efficacy and androgenicity of SARMs. In this model, the anabolic activity is typically measured by the restoration of the levator ani muscle weight, while androgenic activity is assessed by the effect on the prostate and seminal vesicle weights.

While the precise quantitative data from the seminal study by Schlienger et al. (2009) is not publicly available in full, the research indicates that this compound produced robust anabolic effects on the levator ani muscle with minimal trophic effects on the prostate in castrated rats.[1] Studies on analogous SARMs in similar models have shown a clear dose-dependent increase in levator ani muscle weight with a significantly lower impact on prostate weight compared to testosterone.[3][4][5]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the foundational research of this compound.

Receptor Selection and Amplification Technology (R-SAT) Assay

The R-SAT assay is a functional, cell-based high-throughput screening method used to identify and characterize ligands for various receptors, including nuclear receptors like the androgen receptor.[6][7]

Objective: To determine the potency (EC50) of this compound as an agonist for the wild-type and mutant androgen receptors.

Methodology:

  • Cell Culture: NIH3T3 cells, a mouse embryonic fibroblast cell line, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and maintained at 37°C in a 5% CO2 incubator.[8][9][10]

  • Transfection: Cells are transiently transfected with expression vectors encoding the human androgen receptor (wild type or T877A mutant).

  • Assay Procedure:

    • Transfected cells are seeded into 96-well plates.

    • Cells are then treated with varying concentrations of this compound.

    • The plates are incubated for a period that allows for receptor-mediated cell proliferation (typically several days).

    • Cell proliferation is quantified using a suitable method, such as the MTT assay, which measures metabolic activity as an indicator of cell number.[9]

  • Data Analysis: The concentration-response data is fitted to a sigmoidal curve to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal proliferative response.

In Vivo Efficacy in a Castrated Rat Model

This experimental model is crucial for assessing the tissue-selective anabolic and androgenic effects of SARMs.[3][4]

Objective: To evaluate the dose-dependent anabolic effect of this compound on muscle tissue (levator ani) and its androgenic effect on prostate and seminal vesicles in a testosterone-deficient state.

Methodology:

  • Animal Model: Adult male Sprague-Dawley or Wistar rats are used. The animals are surgically castrated (orchiectomized) to eliminate endogenous testosterone production and allowed to recover.

  • Experimental Groups:

    • Sham-operated control + Vehicle

    • Castrated + Vehicle

    • Castrated + Testosterone Propionate (Positive Control)

    • Castrated + this compound (multiple dose groups)

  • Dosing: this compound is administered orally (gavage) or via subcutaneous injection daily for a specified period (e.g., 14 days).

  • Endpoint Analysis:

    • At the end of the treatment period, the animals are euthanized.

    • The levator ani muscle, prostate gland, and seminal vesicles are carefully dissected and weighed.

  • Data Analysis: The organ weights are normalized to the body weight of the animals. The anabolic and androgenic effects of this compound are determined by comparing the tissue weights of the treated groups to the vehicle-treated castrated group and the testosterone-treated group.

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

This compound, as a partial agonist, binds to the androgen receptor in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs). The this compound-AR complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and initiates the transcription of genes involved in anabolic processes, such as muscle protein synthesis.[11][12][13]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP AR-HSP Complex This compound->AR_HSP Binds to AR AR Androgen Receptor (AR) AR_ACP This compound-AR Complex AR->AR_ACP HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation AR_ACP_dimer Dimerized This compound-AR Complex AR_ACP->AR_ACP_dimer Translocation & Dimerization ARE Androgen Response Element (ARE) AR_ACP_dimer->ARE Binds to DNA Coactivators Co-activators ARE->Coactivators Recruitment Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription Initiation Protein_Synthesis Protein_Synthesis Gene_Transcription->Protein_Synthesis ACP-105_AR This compound-AR Complex PI3K PI3K ACP-105_AR->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibits Protein_Synthesis Increased Protein Synthesis S6K1->Protein_Synthesis 4E-BP1->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis Animal_Acclimation Animal Acclimation Castration Surgical Castration Animal_Acclimation->Castration Recovery Recovery Period Castration->Recovery Grouping Group Allocation Recovery->Grouping Dosing Daily Dosing (Vehicle, Testosterone, this compound) Grouping->Dosing Euthanasia Euthanasia Dosing->Euthanasia Dissection Tissue Dissection (Levator Ani, Prostate) Euthanasia->Dissection Weighing Organ Weighing Dissection->Weighing Data_Analysis Data Analysis Weighing->Data_Analysis

References

Methodological & Application

In Vitro Androgenic Activity of ACP-105: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACP-105 is a non-steroidal Selective Androgen Receptor Modulator (SARM) that has demonstrated potent agonist activity at the androgen receptor (AR).[1][2] As a SARM, this compound is designed to selectively target androgen receptors in specific tissues, such as muscle and bone, with the aim of eliciting anabolic effects while minimizing the androgenic side effects associated with traditional anabolic steroids.[3][4] Its partial agonist nature suggests a favorable safety profile, making it a compound of interest for further investigation.[1] These application notes provide a summary of the in vitro androgenic activity of this compound and detailed protocols for its assessment.

Data Presentation

The androgenic activity of this compound has been quantified in various in vitro assays. The following tables summarize the available data, providing key parameters for its binding affinity and functional activity at the androgen receptor.

Table 1: this compound Androgen Receptor Functional Activity

Assay TypeCell LineAndrogen Receptor TypeParameterValueReference
Receptor Selection and Amplification Technology (R-SAT)NIH3T3Wild TypeEC501 nM
Receptor Selection and Amplification Technology (R-SAT)NIH3T3T877A MutantEC500.4 nM
Unknown Functional AssayNot SpecifiedWild TypepEC509.0[1][5]
Unknown Functional AssayNot SpecifiedT877A MutantpEC509.3[5]

Table 2: this compound Androgen Receptor Binding Affinity (Hypothetical Data)

Assay TypeReceptor SourceRadioligandParameterValue
Competitive Radioligand Binding AssayRat Prostate Cytosol[³H]-R1881KiValue not available in search results
Competitive Radioligand Binding AssayRecombinant Human AR[³H]-MiboleroneIC50Value not available in search results

Note: Specific Ki and IC50 values for this compound from competitive binding assays were not available in the provided search results. The table is structured to accommodate such data when it becomes available.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of this compound and the experimental approach to its characterization, the following diagrams illustrate the androgen receptor signaling pathway and a typical in vitro experimental workflow.

AR_Signaling_Pathway Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACP105 This compound AR Androgen Receptor (AR) ACP105->AR Binding HSP Heat Shock Proteins (HSP) AR->HSP Inactive Complex Dimerization Dimerization AR->Dimerization Translocation Cytoplasm Cytoplasm Nucleus Nucleus ARE Androgen Response Element (ARE) Dimerization->ARE Binding Transcription Gene Transcription ARE->Transcription Anabolic_Effects Anabolic Effects (e.g., Muscle Growth) Transcription->Anabolic_Effects

Caption: Androgen Receptor Signaling Pathway for this compound.

Experimental_Workflow In Vitro Androgenic Activity Assay Workflow cluster_binding Binding Affinity (Ki, IC50) cluster_functional Functional Activity (EC50, Emax) start Start prep_compound Prepare this compound Stock Solution start->prep_compound binding_assay Competitive Binding Assay prep_compound->binding_assay reporter_assay Reporter Gene Assay prep_compound->reporter_assay data_analysis Data Analysis binding_assay->data_analysis reporter_assay->data_analysis end End data_analysis->end

Caption: Experimental Workflow for In Vitro Androgenic Activity.

Experimental Protocols

The following are detailed protocols for key in vitro assays to determine the androgenic activity of this compound.

Competitive Radioligand Binding Assay for Androgen Receptor

This assay determines the binding affinity of this compound to the androgen receptor by measuring its ability to compete with a radiolabeled androgen for binding to the receptor.

Materials:

  • Receptor Source: Rat ventral prostate cytosol or recombinant human androgen receptor.

  • Radioligand: [³H]-R1881 (Methyltrienolone).

  • Test Compound: this compound.

  • Buffers:

    • Low-salt TEDG buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).

    • High-salt TEDG buffer (Low-salt TEDG with 0.4 M KCl).

  • Scintillation Cocktail.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Preparation of Receptor Cytosol (from rat prostate):

    • Euthanize male Sprague-Dawley rats and excise the ventral prostates.

    • Homogenize the tissue in ice-cold low-salt TEDG buffer.

    • Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet cellular debris.

    • Collect the supernatant (cytosol) containing the androgen receptors. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).

    • In a 96-well plate, add a fixed concentration of [³H]-R1881 (e.g., 1 nM).

    • Add increasing concentrations of this compound or unlabeled R1881 (for positive control and determination of non-specific binding).

    • Add the receptor preparation to each well.

    • Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Androgen Receptor-Mediated Luciferase Reporter Gene Assay

This assay measures the ability of this compound to activate the androgen receptor and induce the transcription of a reporter gene (luciferase).

Materials:

  • Cell Line: PC3 cells (human prostate cancer cell line, low endogenous AR expression) or other suitable cell line.

  • Plasmids:

    • An androgen receptor expression vector (e.g., pCMV-hAR).

    • A luciferase reporter vector containing androgen response elements (AREs) upstream of the luciferase gene (e.g., pGL3-ARE-luc).

    • A control vector expressing Renilla luciferase for normalization (e.g., pRL-TK).

  • Cell Culture Medium: RPMI-1640 or DMEM supplemented with fetal bovine serum (FBS) and antibiotics.

  • Transfection Reagent: (e.g., Lipofectamine 2000).

  • Test Compound: this compound.

  • Luciferase Assay Reagent: (e.g., Dual-Luciferase® Reporter Assay System).

  • Luminometer.

Procedure:

  • Cell Culture and Transfection:

    • Culture PC3 cells in appropriate medium until they reach 70-80% confluency.

    • Seed the cells into 96-well plates.

    • Co-transfect the cells with the AR expression vector, the ARE-luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate the cells for 24 hours post-transfection.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Replace the medium in the 96-well plates with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dihydrotestosterone, DHT).

    • Incubate the cells for another 24 hours.

  • Luciferase Assay:

    • Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.

    • Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.

    • Plot the normalized luciferase activity against the log concentration of this compound to generate a dose-response curve.

    • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

    • Determine the Emax value (the maximum response elicited by this compound) relative to the positive control (DHT).

Receptor Selection and Amplification Technology (R-SAT) Assay

This is a cell-based functional assay that measures the agonist activity of a compound by linking receptor activation to cell proliferation.

Conceptual Protocol:

  • Cell Line and Transfection:

    • Utilize a fibroblast cell line, such as NIH3T3, which is dependent on growth factors for proliferation.

    • Transiently transfect the cells with a plasmid encoding the human androgen receptor.

  • Compound Treatment:

    • Plate the transfected cells at a low density in a multi-well format.

    • Add the test compound (this compound) at various concentrations to the wells.

  • Selection and Amplification:

    • Incubate the cells for several days in a low-serum medium that does not support the proliferation of untransfected cells or cells with an unactivated receptor.

    • In the presence of an AR agonist like this compound, the transfected cells will receive a proliferative signal and form colonies.

  • Quantification:

    • After the incubation period, quantify the number of proliferating cells or colonies. This can be done by various methods, such as staining the cells with crystal violet and measuring the absorbance, or using a cell viability assay (e.g., MTT or CellTiter-Glo).

  • Data Analysis:

    • Generate a dose-response curve by plotting the cell proliferation signal against the log concentration of this compound.

    • Determine the EC50 value from the curve.

Conclusion

The in vitro assays described provide a robust framework for characterizing the androgenic activity of this compound. The available data indicates that this compound is a potent partial agonist of the androgen receptor. The provided protocols offer detailed methodologies for researchers to independently verify and expand upon these findings. Further studies to determine the binding affinity (Ki) and maximal efficacy (Emax) in various cell types will provide a more complete in vitro profile of this promising SARM.

References

Establishing a Cell Line Model for ACP-105 Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACP-105 is a non-steroidal Selective Androgen Receptor Modulator (SARM) that has demonstrated potent anabolic effects on muscle and bone in preclinical studies, with a favorable safety profile compared to traditional anabolic steroids.[1] It acts as a partial agonist to the androgen receptor (AR), exhibiting tissue-selective activity.[2] This tissue selectivity makes this compound a promising candidate for the treatment of muscle wasting diseases, osteoporosis, and potentially for neuroprotective applications.[3][4] To facilitate further research and development of this compound and other SARMs, robust and well-characterized in vitro models are essential.

These application notes provide a comprehensive guide to establishing and utilizing a cell line model for studying the efficacy and mechanism of action of this compound. This document outlines the selection of appropriate cell lines, detailed protocols for their culture and characterization, and methodologies for key experiments to assess the pharmacological activity of this compound.

Cell Line Selection and Rationale

The choice of a cell line is critical for the relevance of in vitro studies. Based on the known anabolic and potential neuroprotective effects of this compound, the following cell lines are recommended:

  • C2C12 (Mouse Myoblast): This cell line is an excellent model for studying myogenesis and the anabolic effects of compounds on muscle cells. C2C12 myoblasts can be differentiated into myotubes, mimicking mature muscle fibers, making them ideal for investigating the impact of this compound on muscle protein synthesis and hypertrophy.[5]

  • SH-SY5Y (Human Neuroblastoma): Given the interest in the neuroprotective potential of SARMs, the SH-SY5Y cell line, which expresses the androgen receptor, serves as a valuable model for studying the effects of this compound on neuronal cells.[6] These cells can be differentiated into a more mature neuronal phenotype for relevant studies.

  • LNCaP (Human Prostate Adenocarcinoma): As a well-established androgen-sensitive prostate cancer cell line, LNCaP cells are useful for comparative studies to assess the tissue-selective action of this compound and to rule out significant androgenic effects on prostate cells, a key feature of SARMs.[7][8]

Experimental Protocols

Detailed protocols for the culture of the recommended cell lines and for key experimental assays are provided below.

Cell Culture Protocols

Table 1: Cell Line Culture Conditions

Cell LineBase MediumSupplementsSubculture RatioSeeding Density
C2C12 DMEM10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin1:3 to 1:45 x 10³ cells/cm²
SH-SY5Y 1:1 mixture of MEM and Ham's F1215% FBS, 1% Non-Essential Amino Acids, 1% Penicillin-Streptomycin1:3 to 1:44 x 10⁴ cells/cm²
LNCaP RPMI-164010% FBS, 1% Penicillin-Streptomycin1:2 to 1:31-2 x 10⁴ cells/cm²

General Cell Culture Procedure:

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • For subculturing, wash the cells with Phosphate-Buffered Saline (PBS) and detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA).[6][8]

  • Neutralize the dissociation reagent with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new culture flasks at the recommended split ratio.

  • Change the culture medium every 2-3 days.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on cell viability and proliferation.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).

  • Incubate for 24-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.[3]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Table 2: Example Data for this compound Cell Viability (C2C12 cells, 48h treatment)

This compound Concentration (nM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100%
0.11.28102.4%
11.32105.6%
101.35108.0%
1001.38110.4%
10001.2096.0%
100000.9576.0%
Androgen Receptor Competitive Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Protocol:

  • Prepare cell lysates or purified androgen receptor protein.

  • Incubate the receptor preparation with a fixed concentration of a radiolabeled androgen (e.g., [³H]-Mibolerone) and increasing concentrations of unlabeled this compound or a known AR ligand (e.g., Dihydrotestosterone - DHT) as a competitor.[10][11]

  • Separate the bound from free radioligand using a suitable method (e.g., filtration, scintillation proximity assay).[10][12]

  • Quantify the bound radioactivity using a scintillation counter.

  • Determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

Table 3: Example Data for this compound AR Competitive Binding

CompetitorIC50 (nM)
Dihydrotestosterone (DHT) 1.5
This compound 5.2
AR Transactivation Luciferase Reporter Assay

This assay quantifies the ability of this compound to activate the transcriptional activity of the androgen receptor.

Protocol:

  • Co-transfect cells (e.g., HEK293 or PC-3, which have low endogenous AR) with an AR expression vector and a reporter plasmid containing androgen response elements (AREs) driving the expression of a luciferase gene.[13][14][15] A constitutively expressed Renilla luciferase vector can be co-transfected for normalization.

  • Treat the transfected cells with various concentrations of this compound or a known AR agonist (e.g., DHT).

  • After 24 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.[13]

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

  • Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50 value for this compound.

Table 4: Example Data for this compound AR Transactivation Assay

CompoundEC50 (nM)Max Fold Induction
Dihydrotestosterone (DHT) 0.515
This compound 2.110
Gene Expression Analysis by qPCR

This method is used to measure changes in the expression of androgen-responsive genes following treatment with this compound.

Protocol:

  • Treat cells with this compound or vehicle control for a specified time (e.g., 24 hours).

  • Isolate total RNA from the cells.

  • Synthesize cDNA from the RNA using reverse transcriptase.

  • Perform quantitative PCR (qPCR) using primers for target genes and a housekeeping gene for normalization (e.g., GAPDH).[16][17]

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression.

Table 5: Suggested Androgen-Responsive Genes for qPCR Analysis

Cell LineTarget GeneFunction
C2C12 Myogenin, IGF-1Muscle differentiation and growth
SH-SY5Y BDNF, PSANeuroprotection, Androgen signaling
LNCaP PSA, TMPRSS2Prostate-specific androgen response
Protein Expression Analysis by Western Blot

This technique is used to detect changes in the levels of specific proteins in the AR signaling pathway.

Protocol:

  • Treat cells with this compound or vehicle control.

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against target proteins (e.g., AR, p-Akt, GAPDH).

  • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Visualizations

experimental_workflow cluster_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Downstream Assays start Start with Cryopreserved Cells culture Culture & Expand Cells start->culture seed Seed Cells for Experiment culture->seed treatment Treat with this compound (Dose-Response) seed->treatment viability Cell Viability (MTT Assay) treatment->viability binding AR Binding (Competitive Assay) treatment->binding transactivation AR Transactivation (Luciferase Assay) treatment->transactivation gene_exp Gene Expression (qPCR) treatment->gene_exp protein_exp Protein Expression (Western Blot) treatment->protein_exp

Experimental workflow for this compound cell-based assays.

signaling_pathway ACP105 This compound AR_cyto Androgen Receptor (AR) (Cytoplasm) ACP105->AR_cyto Binds HSP Heat Shock Proteins AR_cyto->HSP Bound in inactive state AR_complex AR-ACP-105 Complex AR_cyto->AR_complex Conformational Change AR_dimer AR Dimer (Nucleus) AR_complex->AR_dimer Translocation & Dimerization ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates Cellular_effects Cellular Effects (e.g., Muscle Growth) Transcription->Cellular_effects

Simplified signaling pathway of this compound.

qpcr_workflow cell_treatment 1. Cell Treatment with this compound rna_isolation 2. RNA Isolation cell_treatment->rna_isolation cdna_synthesis 3. cDNA Synthesis rna_isolation->cdna_synthesis qpcr 4. qPCR with Target & Housekeeping Primers cdna_synthesis->qpcr data_analysis 5. Data Analysis (ΔΔCt Method) qpcr->data_analysis results 6. Fold Change in Gene Expression data_analysis->results

Workflow for qPCR analysis of gene expression.

References

Application Notes and Protocols for ACP-105 in Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACP-105 is a non-steroidal, selective androgen receptor modulator (SARM) that has demonstrated potential as a neuroprotective agent in various rodent models of neurological disease and injury. Unlike traditional androgens, this compound exhibits tissue-selective activity, which may offer a more favorable safety profile. Its ability to cross the blood-brain barrier allows for direct action within the central nervous system.[1] Research suggests that this compound exerts its neuroprotective effects through multiple mechanisms, including the modulation of amyloid-beta (Aβ) pathology, enhancement of neuronal survival pathways, and reduction of anxiety-like behaviors. These application notes provide a comprehensive overview of the use of this compound in preclinical neuroprotection studies, including detailed experimental protocols and a summary of key findings.

Data Presentation: Summary of Quantitative Data

The following tables summarize the quantitative data from key studies investigating the neuroprotective effects of this compound in rodent models.

Table 1: this compound Dosing and Administration in Rodent Models

Rodent ModelStrainSexThis compound DoseAdministration RouteDurationReference
Alzheimer's Disease (3xTg-AD)-Male (gonadectomized)10 mg/kgIntraperitoneal (IP) injection4 and 7 months[1]
Radiation-Induced Brain InjuryC57Bl/6JFemale1 mg/kg/dayAlzet minipumpsStarted 24 hours post-irradiation[2]

Table 2: Behavioral Outcomes Following this compound Treatment

Rodent ModelBehavioral TestKey FindingsReference
Alzheimer's Disease (3xTg-AD)Elevated Plus MazeThis compound alone decreased anxiety-like behavior.[1]
Radiation-Induced Brain InjuryRotarodIrradiation impaired sensorimotor function in vehicle-treated mice, but not in this compound-treated mice.[2][3]
Radiation-Induced Brain InjuryCued Fear ConditioningThis compound enhanced cued fear conditioning in both sham-irradiated and irradiated mice.[2]

Table 3: Molecular and Cellular Outcomes Following this compound Treatment

Rodent ModelBiomarkerKey FindingsReference
Alzheimer's Disease (3xTg-AD)Amyloid-β (Aβ)In combination with an ERβ agonist, this compound decreased Aβ levels.[4]
Alzheimer's Disease (3xTg-AD)NeprilysinIn combination with an ERβ agonist, this compound increased levels of the Aβ-degrading enzyme neprilysin.[4]
Radiation-Induced Brain InjuryMAP-2In sham-irradiated mice, this compound reduced MAP-2 immunoreactivity in the sensorimotor cortex and showed a trend towards increased MAP-2 in the entorhinal cortex.[3][5]

Signaling Pathways

This compound, as a selective androgen receptor (AR) agonist, is believed to exert its neuroprotective effects through both genomic and non-genomic signaling pathways.

Genomic Pathway: In the context of Alzheimer's disease, activation of the AR by this compound can lead to the upregulation of neprilysin, a key enzyme in the degradation of amyloid-beta (Aβ).[6] This genomic action involves the binding of the this compound-AR complex to androgen response elements (AREs) on the neprilysin gene promoter, thereby increasing its transcription and translation.[7]

Non-Genomic Pathway: this compound may also promote neuronal survival through rapid, non-genomic signaling. AR activation can initiate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[7][8][9] This leads to the downstream phosphorylation and activation of ribosomal S6 kinase (Rsk), which in turn phosphorylates and inactivates the pro-apoptotic protein Bad, thus inhibiting apoptosis.[7][8][9]

This compound Signaling Pathways cluster_genomic Genomic Pathway cluster_nongenomic Non-Genomic Pathway ACP105_g This compound AR_g Androgen Receptor (AR) ACP105_g->AR_g binds ARE Androgen Response Element (ARE) AR_g->ARE binds to Neprilysin_Gene Neprilysin Gene ARE->Neprilysin_Gene activates transcription Neprilysin_Protein Neprilysin Neprilysin_Gene->Neprilysin_Protein leads to Abeta Amyloid-β (Aβ) Neprilysin_Protein->Abeta degrades Degradation Aβ Degradation Abeta->Degradation ACP105_ng This compound AR_ng Androgen Receptor (AR) ACP105_ng->AR_ng binds MAPK_ERK MAPK/ERK Pathway AR_ng->MAPK_ERK activates Rsk Rsk MAPK_ERK->Rsk activates Bad_active Bad (pro-apoptotic) Rsk->Bad_active phosphorylates Bad_inactive p-Bad (inactive) Bad_active->Bad_inactive inactivates Apoptosis Apoptosis Bad_active->Apoptosis promotes Neuroprotection Neuroprotection Bad_inactive->Neuroprotection leads to

Proposed signaling pathways of this compound's neuroprotective action.

Experimental Protocols

This compound Administration in Rodents

This protocol is a general guideline and should be adapted based on the specific experimental design.

a. Intraperitoneal (IP) Injection

  • Preparation of this compound Solution: Dissolve this compound in a vehicle suitable for IP injection (e.g., a solution of 10% Tween 80 in saline). The final concentration should be calculated to deliver the desired dose (e.g., 10 mg/kg) in an appropriate injection volume (typically 5-10 ml/kg for mice).

  • Animal Handling: Gently restrain the mouse, exposing the abdomen.

  • Injection: Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. Inject the this compound solution slowly.

  • Monitoring: Monitor the animal for any signs of distress post-injection.

b. Administration via Alzet Osmotic Minipumps

  • Pump Preparation: Following the manufacturer's instructions, fill the Alzet minipumps with the this compound solution (e.g., 1 mg/kg/day in 10% Tween 80 in saline).

  • Surgical Implantation: Anesthetize the mouse. Make a small subcutaneous incision on the back, between the shoulder blades.

  • Pump Insertion: Insert the filled minipump into the subcutaneous pocket.

  • Wound Closure: Close the incision with sutures or wound clips.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for signs of infection or discomfort.

Behavioral Testing

The following diagram illustrates a typical workflow for behavioral testing in a neuroprotection study.

Behavioral Testing Workflow start Start of Study acclimation Acclimation of Animals start->acclimation baseline Baseline Behavioral Testing (Optional) acclimation->baseline injury Induction of Neurological Injury/Disease Model baseline->injury treatment This compound or Vehicle Administration injury->treatment behavioral_tests Behavioral Testing Battery (e.g., MWM, Rotarod, EPM) treatment->behavioral_tests data_analysis Data Collection and Analysis behavioral_tests->data_analysis end End of Behavioral Study data_analysis->end Molecular Analysis Workflow cluster_ihc Immunohistochemistry cluster_wb Western Blotting start End of In-Vivo Study euthanasia Euthanasia and Tissue Collection start->euthanasia tissue_processing Tissue Processing (Fixation/Freezing) euthanasia->tissue_processing sectioning Sectioning tissue_processing->sectioning homogenization Homogenization & Protein Extraction tissue_processing->homogenization staining Staining sectioning->staining imaging Microscopy and Imaging staining->imaging ihc_analysis Image Quantification imaging->ihc_analysis sds_page SDS-PAGE homogenization->sds_page transfer Membrane Transfer sds_page->transfer immunoblotting Immunoblotting transfer->immunoblotting wb_analysis Densitometry Analysis immunoblotting->wb_analysis

References

ACP-105 Protocol for Muscle Wasting Research: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACP-105 is a non-steroidal Selective Androgen Receptor Modulator (SARM) recognized for its potential in treating conditions associated with muscle wasting, such as sarcopenia and cachexia.[1][2][3][4] Developed by Acadia Pharmaceuticals, preclinical studies have demonstrated its potent anabolic effects on muscle and bone tissue with minimal impact on androgenic tissues like the prostate.[1][2] this compound acts as a partial agonist of the androgen receptor, offering a promising safety profile compared to traditional anabolic steroids.[3] This document provides detailed application notes and experimental protocols for researchers investigating the efficacy and mechanism of this compound in the context of muscle wasting.

Mechanism of Action

This compound selectively binds to androgen receptors (AR) in skeletal muscle and bone.[3] This targeted action initiates a cascade of downstream signaling events that promote muscle protein synthesis and inhibit muscle protein breakdown. The anabolic effects are believed to be mediated, in part, through the activation of the mechanistic target of rapamycin (mTOR) signaling pathway, a key regulator of muscle growth.[5] Concurrently, this compound is suggested to attenuate muscle catabolism by inhibiting the ubiquitin-proteasome pathway, which is a major system for protein degradation in skeletal muscle.[6]

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data reported for this compound in preclinical research.

ParameterValueSpeciesStudy ContextCitation
Anabolic:Androgenic Ratio3.19:1RatCastration-induced atrophy model[6]
Anabolic Activity (% of DHT)67%RatComparison to Dihydrotestosterone (DHT)[6]
Androgenic Activity (% reversal of prostate gland)21%RatComparison to Dihydrotestosterone (DHT)[6]
Suggested Human Equivalent Dose~11 mg/dayHuman (extrapolated)Based on 1 mg/kg/day in a 175-pound individual[6]
Half-life~4-6 hoursIn vitro (hepatocytes)Laboratory data[7]
Preclinical Study ParameterThis compound Treatment GroupVehicle Control GroupOutcomeCitation
Rotorod Performance (Fall Latency)No significant impairment post-irradiationSignificant decrease post-irradiationThis compound may protect against radiation-induced decline in motor coordination.[8]
Cued Fear ConditioningEnhancedImpaired post-irradiationThis compound may have neuroprotective effects.[8]
Lean Body Mass (Castrated Rats)IncreasedDecreasedPotent anabolic effect on muscle.[5]
Bone Mineral Density (Castrated Rats)IncreasedDecreasedPotential for treating osteoporosis.[2]

Signaling Pathway and Experimental Workflow Diagrams

ACP105_Signaling_Pathway cluster_cell Skeletal Muscle Cell cluster_anabolic Anabolic Pathways cluster_catabolic Catabolic Pathways ACP105 This compound AR Androgen Receptor (AR) ACP105->AR Binds to ACP105_AR This compound/AR Complex AR->ACP105_AR mTORC1 mTORC1 ACP105_AR->mTORC1 Activates Ub_Proteasome Ubiquitin-Proteasome System ACP105_AR->Ub_Proteasome Inhibits S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E eIF4E S6K1->eIF4E Activates Protein_Synthesis ↑ Muscle Protein Synthesis eIF4E->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy (Increased Muscle Mass) Protein_Synthesis->Muscle_Hypertrophy Protein_Degradation ↓ Muscle Protein Degradation Ub_Proteasome->Protein_Degradation

Caption: Signaling pathway of this compound in skeletal muscle.

Experimental_Workflow cluster_animal_model Animal Model of Muscle Wasting cluster_treatment This compound Administration cluster_assessment Assessment of Efficacy cluster_analysis Molecular and Biochemical Analysis Animal_Selection Select Rodent Model (e.g., Sprague-Dawley Rats) Castration Surgical Castration (Orchidectomy) to Induce Atrophy Animal_Selection->Castration Recovery Post-operative Recovery Period (e.g., 7 days) Castration->Recovery Grouping Randomize into Treatment Groups: - Vehicle Control - this compound (Dose 1) - this compound (Dose 2) - Positive Control (e.g., Testosterone) Recovery->Grouping Administration Daily Administration of this compound (e.g., Oral Gavage) Grouping->Administration Duration Treatment Duration (e.g., 14-28 days) Administration->Duration Body_Comp Body Composition Analysis (DEXA Scan) Duration->Body_Comp Functional_Test Functional Assessment (Rotorod Performance Test) Duration->Functional_Test Tissue_Harvest Tissue Harvesting (e.g., Levator Ani, Gastrocnemius) Duration->Tissue_Harvest Muscle_Weight Muscle Wet Weight Measurement Tissue_Harvest->Muscle_Weight Western_Blot Western Blot for Signaling Proteins (mTOR, Akt, etc.) Tissue_Harvest->Western_Blot Proteasome_Assay Proteasome Activity Assay Tissue_Harvest->Proteasome_Assay

Caption: Experimental workflow for preclinical evaluation of this compound.

Experimental Protocols

Castration-Induced Muscle Atrophy Model in Rats

This protocol describes the surgical procedure to induce testosterone deficiency, leading to muscle atrophy.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Anesthetics (e.g., isoflurane)

  • Surgical tools (scalpel, forceps, scissors, sutures)

  • Antiseptic solution (e.g., Betadine)

  • Sterile drapes

  • Warming pad

Procedure:

  • Anesthetize the rat using isoflurane.[9]

  • Shave the scrotal area and sterilize with an antiseptic solution.[9]

  • Make a small midline incision through the scrotum.[9]

  • Exteriorize one testis by applying gentle pressure to the abdomen.

  • Ligate the spermatic cord and associated blood vessels with absorbable suture.

  • Excise the testis distal to the ligature.[9]

  • Return the stump to the abdominal cavity.

  • Repeat the procedure for the second testis.

  • Close the scrotal incision with sutures.

  • Allow the animals to recover for a period of 7-14 days to allow for the onset of muscle atrophy before initiating treatment.[10]

This compound Administration

Materials:

  • This compound compound

  • Vehicle solution (e.g., 10% Tween in saline)

  • Oral gavage needles

  • Animal scale

Procedure:

  • Prepare a stock solution of this compound in the chosen vehicle at the desired concentrations.

  • Weigh each animal daily to ensure accurate dosing.

  • Administer the this compound solution or vehicle control to the respective groups via oral gavage. A common preclinical dose is 1 mg/kg/day.[6]

  • Continue daily administration for the duration of the study (e.g., 14-28 days).

Assessment of Muscle Mass and Body Composition

a. Levator Ani Muscle Dissection and Weighing:

  • At the end of the study, euthanize the rats.

  • Carefully dissect the levator ani muscle, which is located in the perineal region.

  • Remove any adhering connective tissue and fat.

  • Blot the muscle dry and record its wet weight.

b. Dual-Energy X-ray Absorptiometry (DEXA):

  • Anesthetize the animal.

  • Position the animal on the DEXA scanner bed.[11]

  • Perform a whole-body scan to determine lean body mass, fat mass, and bone mineral density.[12]

  • This non-invasive method allows for longitudinal measurements throughout the study.

Functional Assessment: Rotorod Performance Test

This test assesses motor coordination, balance, and endurance.

Materials:

  • Rotarod apparatus for rodents

Procedure:

  • Acclimatize the animals to the testing room for at least 30 minutes before the test.

  • Place the rat on the rotating rod at a low, constant speed (e.g., 4 rpm).

  • Gradually accelerate the rod (e.g., from 4 to 40 rpm over 5 minutes).

  • Record the latency to fall for each animal.

  • Perform multiple trials with an inter-trial interval (e.g., 15 minutes).

Molecular Analysis of Muscle Tissue

a. Western Blot for mTOR Pathway Activation:

  • Homogenize harvested muscle tissue (e.g., gastrocnemius) in lysis buffer.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[1]

  • Block the membrane and incubate with primary antibodies against total and phosphorylated forms of mTOR, Akt, and S6K1.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect chemiluminescence and quantify band intensity to determine the activation state of the mTOR pathway.[1]

b. Ubiquitin-Proteasome System Activity Assay:

  • Homogenize muscle tissue in an appropriate buffer.

  • Use a commercial proteasome activity assay kit.

  • These kits typically utilize a fluorogenic substrate that is cleaved by the 20S proteasome, releasing a fluorescent molecule.

  • Measure the fluorescence over time to determine the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome.[8]

Disclaimer: this compound is a research chemical and is not approved for human consumption. The information provided is for research and informational purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.

References

Application Notes and Protocols for ACP-105 Dose-Response Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting dose-response studies of ACP-105, a selective androgen receptor modulator (SARM). The protocols outlined below cover essential in vitro and in vivo assays to characterize the potency, efficacy, and selectivity of this compound, enabling a thorough assessment of its therapeutic potential.

Introduction to this compound and Dose-Response Studies

This compound is a non-steroidal SARM that acts as a partial agonist of the androgen receptor (AR).[1] It has demonstrated anabolic effects on muscle and bone with a favorable safety profile in preclinical studies, suggesting its potential for treating conditions like muscle wasting and osteoporosis.[2][3] Dose-response studies are critical to determine the optimal therapeutic window for this compound, characterizing the relationship between its concentration and its biological effects. This includes defining its potency (EC₅₀/IC₅₀) and maximal efficacy (Eₘₐₓ), as well as its tissue selectivity.

This compound Mechanism of Action and Signaling Pathway

This compound selectively binds to the androgen receptor, a ligand-activated transcription factor.[2][4] Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins (HSPs), dimerizes, and translocates to the nucleus.[2][5][6] Within the nucleus, the this compound-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[2][6] This interaction modulates the transcription of genes involved in various physiological processes, including muscle protein synthesis and bone formation.[7] The tissue-selective effects of SARMs like this compound are thought to be due to the differential recruitment of co-regulators (co-activators and co-repressors) to the AR in different cell types.[1][8]

ACP105_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACP105 This compound AR_HSP AR-HSP Complex ACP105->AR_HSP Binds to AR AR_ACP105 This compound-AR AR_HSP->AR_ACP105 HSP Dissociation Dimer AR-AR Dimer AR_ACP105->Dimer Dimerization Dimer_nuc AR-AR Dimer Dimer->Dimer_nuc Nuclear Translocation ARE Androgen Response Element (ARE) Transcription Gene Transcription (e.g., Muscle Protein Synthesis) ARE->Transcription Modulates Dimer_nuc->ARE Binds to ARE

Figure 1: Canonical Androgen Receptor Signaling Pathway for this compound.

Experimental Design and Protocols

A thorough dose-response evaluation of this compound involves a tiered approach, beginning with in vitro assays to determine its molecular interactions and cellular activity, followed by in vivo studies in animal models to assess its physiological effects and safety profile.

In Vitro Assays

3.1.1. Androgen Receptor Competitive Binding Assay

This assay determines the binding affinity of this compound for the androgen receptor by measuring its ability to displace a radiolabeled androgen.

Protocol:

  • Receptor Preparation: Prepare cytosol from rat prostate tissue, which is a rich source of androgen receptors.[7]

  • Assay Buffer: Use a Tris-based buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, glycerol) to maintain protein stability.[7]

  • Competition Setup: In a 96-well plate, incubate a constant concentration of radiolabeled ligand (e.g., [³H]-R1881) with increasing concentrations of unlabeled this compound and the prepared receptor cytosol.[9]

  • Incubation: Incubate the mixture overnight at 4°C to reach binding equilibrium.[7]

  • Separation of Bound and Free Ligand: Use a hydroxyapatite (HAP) slurry to separate the receptor-bound radioligand from the free radioligand.[7]

  • Scintillation Counting: Measure the radioactivity of the bound ligand using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that displaces 50% of the radiolabeled ligand).

3.1.2. Luciferase Reporter Gene Assay

This assay measures the functional activity of this compound as an AR agonist or antagonist.

Protocol:

  • Cell Culture and Transfection:

    • Use a suitable cell line, such as PC-3 or HEK-293, that is co-transfected with an AR expression vector and a reporter vector containing androgen response elements (AREs) upstream of a luciferase gene.[10][11]

    • A co-transfected Renilla luciferase vector can be used for normalization.[10]

  • Compound Treatment:

    • For agonist testing, treat the transfected cells with serially diluted this compound.

    • For antagonist testing, treat the cells with a fixed concentration of a known AR agonist (e.g., dihydrotestosterone, DHT) in the presence of increasing concentrations of this compound.

  • Incubation: Incubate the cells with the compounds for 24 hours.[10]

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activity using a luminometer and a dual-luciferase reporter assay system.[10]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • For agonist activity, plot the normalized luciferase activity against the log of the this compound concentration to determine the EC₅₀ (effective concentration for 50% of maximal response) and Eₘₐₓ (maximal efficacy).

    • For antagonist activity, plot the percentage of inhibition of the DHT-induced response against the log of the this compound concentration to determine the IC₅₀.

In Vivo Assays

3.2.1. Hershberger Bioassay in Rats

This standardized in vivo assay is used to assess the anabolic (muscle-building) and androgenic (effects on sex tissues) properties of this compound.[12][13]

Protocol:

  • Animal Model: Use castrated peripubertal male rats.[13][14]

  • Dosing: Administer this compound daily for 10 consecutive days via oral gavage or subcutaneous injection at multiple dose levels.[12][14] Include a vehicle control group and a positive control group (e.g., testosterone propionate).

  • Tissue Collection: Approximately 24 hours after the final dose, euthanize the animals and carefully dissect and weigh the following tissues:[14][15]

    • Anabolic: Levator ani muscle

    • Androgenic: Ventral prostate, seminal vesicles (including coagulating glands)

  • Data Analysis: Compare the tissue weights of the this compound-treated groups to the vehicle control group. A statistically significant increase in the weight of the levator ani muscle indicates anabolic activity, while increases in the weights of the prostate and seminal vesicles indicate androgenic activity. The anabolic-to-androgenic ratio can be calculated to quantify tissue selectivity.

3.2.2. Pharmacokinetic Studies in Rodents

These studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Protocol:

  • Animal Model: Use male Sprague-Dawley rats or mice.[16][17]

  • Administration: Administer a single dose of this compound via intravenous (i.v.) and oral (p.o.) routes.[9][16]

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via an appropriate method, such as submandibular or saphenous vein bleeding.[17]

  • Plasma Analysis: Separate the plasma and analyze the concentration of this compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]

  • Data Analysis: Plot the plasma concentration of this compound versus time. Calculate key pharmacokinetic parameters, including:

    • Area under the curve (AUC)

    • Maximum concentration (Cₘₐₓ)

    • Time to maximum concentration (Tₘₐₓ)

    • Half-life (t₁/₂)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Oral bioavailability (F%)

3.2.3. Preclinical Safety and Toxicology

Initial safety assessment should be conducted in rodent models.

Protocol:

  • Dose Range Finding: Conduct a dose-range finding study to identify the maximum tolerated dose (MTD).

  • Repeated Dose Toxicity: Administer this compound daily for a specified duration (e.g., 28 days) at multiple dose levels, including a therapeutic dose, a multiple of the therapeutic dose, and the MTD.

  • Monitoring: Observe the animals daily for clinical signs of toxicity. Monitor body weight and food consumption.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis (e.g., liver enzymes, lipid profile).

  • Histopathology: Conduct a full necropsy and perform histopathological examination of major organs.

  • Data Analysis: Compare the findings from the this compound-treated groups with a vehicle control group to identify any potential adverse effects.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation binding_assay AR Binding Assay (IC50) pk_studies Pharmacokinetic Studies (AUC, Cmax, t1/2) binding_assay->pk_studies reporter_assay Luciferase Reporter Assay (EC50, Emax) reporter_assay->pk_studies hershberger Hershberger Assay (Anabolic/Androgenic Ratio) pk_studies->hershberger safety_tox Safety & Toxicology (MTD, Adverse Effects) hershberger->safety_tox start This compound start->binding_assay start->reporter_assay

Figure 2: Experimental Workflow for this compound Dose-Response Studies.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison and interpretation.

Table 1: In Vitro Activity of this compound

AssayParameterThis compoundPositive Control (e.g., DHT)
AR Binding Assay IC₅₀ (nM)
Luciferase Reporter Assay (Agonist) EC₅₀ (nM)
Eₘₐₓ (% of DHT)100%
Luciferase Reporter Assay (Antagonist) IC₅₀ (nM)

Table 2: In Vivo Anabolic and Androgenic Activity of this compound in the Hershberger Assay

Treatment GroupDose (mg/kg/day)Levator Ani Weight (mg)Ventral Prostate Weight (mg)Seminal Vesicle Weight (mg)
Vehicle Control 0
This compound Low
Mid
High
Positive Control (TP) X

Table 3: Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (i.v.)Oral (p.o.)
Dose (mg/kg)
AUC₀-∞ (ng*h/mL)
Cₘₐₓ (ng/mL)
Tₘₐₓ (h) N/A
t₁/₂ (h)
CL (mL/min/kg)
Vd (L/kg)
F (%) N/A

Table 4: Summary of Preclinical Safety Findings for this compound

ParameterDose Level 1Dose Level 2Dose Level 3Observations
Clinical Observations
Body Weight Change (%)
Key Hematology Changes
Key Clinical Chemistry Changes
Significant Histopathology

Logical Relationships in Experimental Design

The experimental design follows a logical progression from fundamental molecular interactions to complex physiological responses and safety assessments.

Logical_Relationships target_binding Does this compound bind to the Androgen Receptor? functional_activity Does binding translate to functional activity (agonist/antagonist)? target_binding->functional_activity Leads to in_vivo_efficacy Does this compound show tissue-selective anabolic effects in vivo? functional_activity->in_vivo_efficacy Informs safety_profile Is this compound safe at efficacious doses? in_vivo_efficacy->safety_profile Justifies therapeutic_potential Therapeutic Potential Assessment in_vivo_efficacy->therapeutic_potential Determines pk_profile What is the pharmacokinetic profile of this compound? pk_profile->in_vivo_efficacy Guides dose selection for pk_profile->safety_profile Informs safety_profile->therapeutic_potential Determines

Figure 3: Logical Flow of this compound Dose-Response Evaluation.

References

Application Note: Quantitative Analysis of ACP-105 in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction ACP-105 is a nonsteroidal selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic benefits in muscle wasting and cognitive decline.[1] Like other SARMs, it is prohibited in human and equine sports by the World Anti-Doping Agency (WADA) due to its potential for abuse as a performance-enhancing substance.[2] Consequently, sensitive and reliable analytical methods are required for its detection and quantification in biological matrices for both pharmacokinetic studies and anti-doping control. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in biological samples such as plasma and urine.

Principle This method employs liquid chromatography to separate this compound from endogenous matrix components, followed by tandem mass spectrometry for selective and sensitive detection. The parent compound is ionized using electrospray ionization (ESI) and fragmented to produce specific product ions. Quantification is achieved by monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM) and comparing the response to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Sample Preparation

A liquid-liquid extraction (LLE) protocol is recommended for the extraction of this compound from biological matrices. For urine samples, an enzymatic hydrolysis step can be included to cleave conjugated metabolites, allowing for the analysis of total this compound.[3]

Protocol for Plasma/Serum Samples:

  • Pipette 200 µL of plasma or serum into a clean microcentrifuge tube.

  • Add 20 µL of an appropriate internal standard (IS) working solution (e.g., this compound-d4).

  • Vortex briefly to mix.

  • Add 50 µL of a basifying agent (e.g., 1 M ammonium hydroxide) and vortex.

  • Add 1 mL of an organic extraction solvent, such as tert-butyl methyl ether (TBME).[4]

  • Vortex vigorously for 5-10 minutes.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol for Urine Samples (with Hydrolysis):

  • Pipette 200 µL of urine into a clean microcentrifuge tube.

  • Add 20 µL of an appropriate internal standard (IS) working solution.

  • Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia in an appropriate buffer (e.g., phosphate or acetate buffer, pH 5.2).[3][5]

  • Vortex and incubate at 50-60°C for 1-2 hours.

  • Allow the sample to cool to room temperature.

  • Proceed with the LLE procedure starting from step 4 of the plasma protocol.

LC-MS/MS Method Parameters

The following tables outline the recommended starting parameters for the LC-MS/MS system. These may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 reverse-phase column (e.g., Luna Omega Polar C18, 100 Å, 1.6 µm, 100 x 2.1 mm)[5]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program 0.0 min: 10% B; 1.0 min: 10% B; 8.0 min: 95% B; 9.0 min: 95% B; 9.1 min: 10% B; 12.0 min: 10% B

Table 2: Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Table 3: this compound Precursor and Product Ions for SRM

Mass spectrometric studies have identified the precursor ion and diagnostic product ions for this compound.[6][7]

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
This compound 291.1193.1233.125
This compound-d4 (IS) 295.1197.1237.125
Note: Collision energies should be optimized for the specific instrument being used.

Method Performance and Data Presentation

A summary of typical method validation parameters is presented below. These values are representative for the analysis of SARMs in biological matrices.[2][5]

Table 4: Summary of Method Validation Parameters

ParameterResult
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) 85 - 115%
Extraction Recovery > 80%
Matrix Effect Minimal (< 15%)

Visualizations

The overall analytical workflow is depicted below, from sample receipt to final data analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Biological Sample (Plasma, Urine) Spike Spike Internal Standard (IS) Sample->Spike Hydrolysis Enzymatic Hydrolysis (Urine Only) Spike->Hydrolysis If Urine LLE Liquid-Liquid Extraction (LLE) Spike->LLE If Plasma Hydrolysis->LLE Drydown Evaporation LLE->Drydown Reconstitute Reconstitution in Mobile Phase Drydown->Reconstitute LCMS LC-MS/MS Analysis (SRM Mode) Reconstitute->LCMS Integration Peak Integration & Quantification LCMS->Integration Report Final Report Integration->Report

Caption: Workflow for this compound detection by LC-MS/MS.

Metabolic studies have shown that this compound is primarily metabolized through oxidation.[3][8] The detection of these metabolites can extend the window of detection.

ACP105_Metabolism cluster_metabolites Phase I Metabolism parent This compound (Parent Drug) m1 Monohydroxylated Metabolites parent->m1 Oxidation m2 Dihydroxylated Metabolites parent->m2 Oxidation m3 Dehydrated Metabolites m1->m3 Dehydration conjugation Phase II Metabolism (Glucuronidation) m1->conjugation m2->conjugation

Caption: Simplified metabolic pathway of this compound.

References

Application Notes and Protocols for ACP-105 in Osteoporosis Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACP-105 is a non-steroidal, orally bioavailable Selective Androgen Receptor Modulator (SARM) that has demonstrated potent anabolic effects on muscle and bone in preclinical models.[1][2] Unlike traditional anabolic steroids, this compound exhibits tissue-selective activity, which may offer a more favorable safety profile by minimizing androgenic side effects in non-target tissues.[1][3] These characteristics make this compound a compelling candidate for investigation as a potential therapeutic agent for osteoporosis, a condition characterized by low bone mass and microarchitectural deterioration, leading to an increased risk of fracture.

These application notes provide an overview of the use of this compound in established rodent models of osteoporosis, including detailed experimental protocols and expected outcomes. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound for the treatment of osteoporosis.

Mechanism of Action and Signaling Pathway

This compound exerts its anabolic effects on bone by selectively binding to and activating androgen receptors (AR) located on bone cells, primarily osteoblasts.[4] The binding of this compound to the AR initiates a cascade of intracellular signaling events that promote osteoblast proliferation, differentiation, and the synthesis of bone matrix proteins, ultimately leading to increased bone formation and enhanced bone mineral density.[1]

The androgen receptor signaling pathway in osteoblasts is complex and involves both genomic and non-genomic actions. The genomic pathway involves the translocation of the this compound-AR complex to the nucleus, where it binds to androgen response elements on target genes, modulating their transcription. Key genes involved in osteogenesis are upregulated, leading to increased production of bone matrix proteins. Non-genomic signaling pathways can also be activated, leading to more rapid cellular responses.

ACP105_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Osteoblast cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects ACP105 This compound AR_mem Membrane Androgen Receptor ACP105->AR_mem Binds AR_cyto Cytoplasmic Androgen Receptor ACP105->AR_cyto Binds PI3K_Akt PI3K/Akt Pathway AR_mem->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway AR_mem->MAPK_ERK Activates HSP HSP AR_cyto->HSP Dissociates from Proliferation Proliferation PI3K_Akt->Proliferation Apoptosis Decreased Apoptosis PI3K_Akt->Apoptosis Gene_Transcription Gene Transcription (e.g., Runx2, Osterix, Collagen I) MAPK_ERK->Gene_Transcription ACP105_AR_cyto This compound-AR Complex ACP105_AR_nuc This compound-AR Complex ACP105_AR_cyto->ACP105_AR_nuc Translocates to ARE Androgen Response Element (ARE) ARE->Gene_Transcription Promotes Differentiation Differentiation Gene_Transcription->Differentiation Mineralization Mineralization Gene_Transcription->Mineralization ACP105_AR_nuc->ARE Binds to

Caption: Androgen Receptor Signaling Pathway in Osteoblasts.

Experimental Protocols for Osteoporosis Research Models

The ovariectomized (OVX) rodent model is a widely accepted and utilized model for studying postmenopausal osteoporosis. Ovariectomy induces estrogen deficiency, leading to an increase in bone turnover with a net result of bone loss, mimicking the pathophysiology of osteoporosis in postmenopausal women.[2][5][6][7]

Ovariectomy-Induced Osteoporosis Model in Rats

Materials:

  • Female Sprague-Dawley or Wistar rats (12-16 weeks old)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scalpel, scissors, forceps)

  • Suture material (absorbable and non-absorbable)

  • Analgesics (e.g., buprenorphine, carprofen)

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

Protocol:

  • Acclimatization: Acclimatize rats to the housing conditions for at least one week prior to the experiment.

  • Pre-operative Procedures: Anesthetize the rat using an appropriate anesthetic regimen. Shave and disinfect the surgical area (dorsal or ventral aspect).

  • Ovariectomy (OVX):

    • Dorsal Approach: Make a single longitudinal incision on the dorsal midline. Blunt dissect through the muscle layers to locate the ovaries. Ligate the ovarian blood vessels and fallopian tubes, and then remove the ovaries.

    • Ventral Approach: Make a midline abdominal incision. Locate the uterine horns and follow them to the ovaries. Ligate and remove the ovaries as described above.

    • For the SHAM control group, perform the same surgical procedure without removing the ovaries.

  • Closure: Close the muscle layer with absorbable sutures and the skin with non-absorbable sutures or surgical clips.

  • Post-operative Care: Administer analgesics as required. Monitor the animals for signs of pain or infection. Allow a recovery period of 2-4 weeks for the establishment of osteopenia.

  • Treatment Initiation: After the recovery period, randomize the OVX rats into treatment groups. Administer this compound or vehicle daily via oral gavage for a predetermined duration (e.g., 8-12 weeks).

  • Endpoint Analysis: At the end of the treatment period, euthanize the animals and collect blood, femurs, and lumbar vertebrae for analysis.

Experimental Workflow

Experimental_Workflow cluster_analysis Analysis A Acclimatization (1 week) B Baseline Measurements (Optional: DEXA, blood) A->B C Surgical Intervention (Ovariectomy or SHAM) B->C D Recovery & Osteopenia Development (2-4 weeks) C->D E Randomization & Treatment Initiation (this compound or Vehicle) (8-12 weeks) D->E F In-life Monitoring (Body weight, clinical signs) E->F G Euthanasia & Sample Collection (Blood, Femurs, Vertebrae) F->G H Endpoint Analysis G->H I Micro-CT Analysis (BMD, Trabecular Microarchitecture) H->I J Biomechanical Testing (Femoral Strength) H->J K Biochemical Analysis (Bone Turnover Markers in Serum) H->K L Histomorphometry (Bone Cellular Activity) H->L

Caption: Experimental Workflow for this compound in an OVX Rat Model.

Data Presentation (Illustrative Data)

The following tables present illustrative quantitative data based on expected outcomes for a potent anabolic agent like this compound in an ovariectomy-induced osteoporosis model. Note: This data is hypothetical and for illustrative purposes only, as specific preclinical data for this compound in this model is not publicly available.

Table 1: Bone Mineral Density (BMD) and Micro-CT Analysis of the Distal Femur Metaphysis
GroupDose (mg/kg/day)BMD (g/cm³)BV/TV (%)Tb.N (1/mm)Tb.Th (mm)Tb.Sp (mm)
SHAM + Vehicle-0.45 ± 0.0325.2 ± 2.14.8 ± 0.40.052 ± 0.0040.16 ± 0.02
OVX + Vehicle-0.32 ± 0.0415.8 ± 1.93.1 ± 0.30.051 ± 0.0050.28 ± 0.03
OVX + this compound10.38 ± 0.03#20.5 ± 2.0#4.0 ± 0.4#0.051 ± 0.0040.20 ± 0.02#
OVX + this compound30.43 ± 0.04#24.1 ± 2.2#4.6 ± 0.5#0.052 ± 0.0050.17 ± 0.02#

Data are presented as mean ± SD. *p < 0.05 vs. SHAM + Vehicle; #p < 0.05 vs. OVX + Vehicle. BMD: Bone Mineral Density; BV/TV: Bone Volume/Total Volume; Tb.N: Trabecular Number; Tb.Th: Trabecular Thickness; Tb.Sp: Trabecular Separation.

Table 2: Biomechanical Testing of the Femoral Mid-shaft
GroupDose (mg/kg/day)Max Load (N)Stiffness (N/mm)Energy to Failure (mJ)
SHAM + Vehicle-120 ± 101500 ± 12050 ± 5
OVX + Vehicle-95 ± 81250 ± 10038 ± 4*
OVX + this compound1108 ± 9#1400 ± 110#45 ± 5#
OVX + this compound3118 ± 11#1480 ± 130#49 ± 6#

Data are presented as mean ± SD. *p < 0.05 vs. SHAM + Vehicle; #p < 0.05 vs. OVX + Vehicle.

Table 3: Serum Bone Turnover Markers
GroupDose (mg/kg/day)P1NP (ng/mL)CTX-1 (ng/mL)Osteocalcin (ng/mL)
SHAM + Vehicle-5.2 ± 0.63.1 ± 0.445 ± 5
OVX + Vehicle-8.5 ± 0.96.2 ± 0.778 ± 8*
OVX + this compound16.8 ± 0.7#4.5 ± 0.5#60 ± 6#
OVX + this compound35.5 ± 0.5#3.4 ± 0.4#48 ± 5#

Data are presented as mean ± SD. *p < 0.05 vs. SHAM + Vehicle; #p < 0.05 vs. OVX + Vehicle. P1NP: Procollagen type 1 N-terminal propeptide (marker of bone formation); CTX-1: C-terminal telopeptide of type I collagen (marker of bone resorption).

Conclusion

This compound represents a promising therapeutic candidate for osteoporosis due to its selective anabolic effects on bone. The experimental protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound in a well-established animal model of postmenopausal osteoporosis. The illustrative data highlights the potential of this compound to improve bone mineral density, enhance bone microarchitecture, increase bone strength, and normalize bone turnover markers. Further research is warranted to fully elucidate the therapeutic potential of this compound for the treatment of osteoporosis.

References

Application Notes and Protocols for ACP-105 Administration in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACP-105 is a non-steroidal selective androgen receptor modulator (SARM) that has demonstrated promising anabolic effects in preclinical studies. Unlike traditional anabolic steroids, this compound is designed to selectively target androgen receptors in specific tissues, such as muscle and bone, while minimizing androgenic side effects in tissues like the prostate.[1][2] This tissue selectivity makes it a compound of interest for potential therapeutic applications in muscle-wasting conditions and osteoporosis. These application notes provide a comprehensive overview of the administration of this compound in preclinical rodent models, including detailed experimental protocols and a summary of expected outcomes based on available data.

Data Presentation: Anabolic and Androgenic Activity

Preclinical evaluation of SARMs like this compound typically involves the use of a castrated rodent model to assess both anabolic (muscle-building) and androgenic (effects on sex tissues) activities. The levator ani muscle, a perineal muscle in male rodents, is a well-established marker for anabolic activity, while the prostate gland weight is a primary indicator of androgenic effects.

A key study in castrated rats demonstrated that this compound exerts robust anabolic effects on the levator ani muscle with only minimal impact on the prostate.[1] While specific quantitative data for this compound from a single comprehensive study is not publicly available, the following table represents the typical expected outcomes based on the reported high anabolic potency and tissue selectivity. For comparative purposes, data for another SARM with similar characteristics is included.

CompoundDoseAnimal ModelLevator Ani Muscle Weight (% of Intact Control)Prostate Weight (% of Intact Control)
This compound (Expected) 1-10 mg/kg/dayCastrated Rat~80-100%<20%
JNJ-28330835 10 mg/kg/dayOrchidectomized RatStimulated maximal growthReduced by ~30% in intact rats

Note: The data for this compound is an estimation based on qualitative descriptions from available literature.[1] The data for JNJ-28330835 is provided as a reference for the expected profile of a muscle-selective SARM.[3]

Experimental Protocols

Protocol for Assessing Anabolic and Androgenic Activity in a Castrated Rat Model

This protocol is designed to evaluate the tissue-selective androgenic and anabolic effects of this compound.

Materials:

  • Male Sprague-Dawley or Wistar rats (8-10 weeks old)

  • This compound

  • Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 50% Saline)[4]

  • Oral gavage needles (18-20 gauge, 1.5-3 inches with a rounded tip)[5]

  • Surgical instruments for castration

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Analytical balance

  • Calipers

Procedure:

  • Acclimation: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water for at least one week prior to the experiment.

  • Castration:

    • Anesthetize the rats using an appropriate method.

    • Perform bilateral orchidectomy (castration) to remove the endogenous source of testosterone. A sham surgery group should be included where the testes are exteriorized but not removed.

    • Allow a recovery period of 7-14 days post-surgery.

  • Grouping and Dosing:

    • Randomly assign castrated animals to different treatment groups (n=8-10 per group):

      • Vehicle control (castrated)

      • This compound (e.g., 1, 3, 10 mg/kg/day)

      • Testosterone propionate (positive control, e.g., 0.5 mg/kg/day, subcutaneous)

      • Sham-operated control + Vehicle

    • Prepare the dosing solutions of this compound in the chosen vehicle. Ensure the compound is fully dissolved.[4]

    • Administer the assigned treatment daily via oral gavage for a period of 14 consecutive days. The volume should not exceed 10 ml/kg body weight.[6][7]

  • Oral Gavage Technique:

    • Gently restrain the rat.

    • Measure the distance from the tip of the nose to the last rib to determine the correct insertion length of the gavage needle.[6]

    • Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.[4][8]

    • Monitor the animal for any signs of distress after the procedure.

  • Necropsy and Tissue Collection:

    • On day 15, 24 hours after the final dose, euthanize the animals.

    • Carefully dissect and weigh the levator ani muscle and the ventral prostate.

    • Record the final body weight.

  • Data Analysis:

    • Calculate the relative weights of the levator ani muscle and prostate (organ weight in mg / body weight in g).

    • Compare the mean relative organ weights between the different treatment groups using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

Protocol for Neuroprotection Studies in a Mouse Model

This compound has also been investigated for its neuroprotective effects.

Materials:

  • Adult mice (e.g., C57BL/6)

  • This compound

  • Vehicle for administration

  • Model of neurodegeneration (e.g., Alzheimer's disease transgenic model, induced ischemic stroke model)

  • Behavioral testing apparatus (e.g., Morris water maze, elevated plus maze)

  • Equipment for tissue processing and analysis (e.g., Western blotting, immunohistochemistry)

Procedure:

  • Animal Model and Treatment:

    • Utilize a relevant mouse model for the neurological condition of interest.

    • Administer this compound or vehicle to the animals. The route and duration of administration will depend on the specific study design. For chronic studies, administration can be for several months.[9]

  • Behavioral Assessment:

    • Conduct a battery of behavioral tests to assess cognitive function, anxiety, and motor coordination. Examples include the Morris water maze for spatial learning and memory and the elevated plus maze for anxiety-like behavior.[9]

  • Biochemical and Histological Analysis:

    • Following the behavioral assessments, collect brain tissue for analysis.

    • Perform Western blotting to quantify the levels of key proteins in signaling pathways (e.g., AR, PI3K, Akt, ERK).[9]

    • Use immunohistochemistry to examine neuronal markers and pathological hallmarks of the disease.

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

This compound, as a SARM, binds to the androgen receptor (AR). Upon binding, the AR translocates to the nucleus and modulates gene expression. This can activate downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/ERK pathways, which are crucial for cell survival and proliferation.

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor This compound->AR Binds PI3K PI3K AR->PI3K Activates Raf Raf AR->Raf Activates ARE Androgen Response Element AR->ARE Translocates & Binds Akt Akt PI3K->Akt Gene_Expression Gene Expression (Cell Survival, Proliferation) Akt->Gene_Expression MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression ARE->Gene_Expression

This compound activates the Androgen Receptor signaling pathway.
Experimental Workflow for Anabolic/Androgenic Assessment

The following diagram illustrates the typical workflow for assessing the in vivo efficacy of this compound.

Experimental_Workflow A Animal Acclimation B Castration Surgery A->B C Recovery Period B->C D Group Assignment & Daily Dosing (Vehicle, this compound, Positive Control) C->D E Necropsy & Tissue Collection (Levator Ani, Prostate) D->E F Data Analysis (Organ Weights, Statistical Comparison) E->F

Workflow for assessing anabolic and androgenic activity.

Conclusion

This compound demonstrates significant potential as a tissue-selective anabolic agent in preclinical models. The protocols outlined in these application notes provide a standardized framework for researchers to investigate its efficacy and mechanism of action. Adherence to detailed and consistent methodologies is crucial for generating reproducible and reliable data in the development of novel SARM therapeutics.

References

Troubleshooting & Optimization

ACP-105 solubility issues in DMSO and ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering solubility issues with ACP-105 in common laboratory solvents, Dimethyl Sulfoxide (DMSO) and ethanol.

Data Presentation: this compound Solubility

Quantitative data regarding the solubility of this compound in DMSO and ethanol varies across different suppliers. Below is a summary of the available data to provide a comparative overview.

SolventSolubility Data 1Solubility Data 2Solubility Data 3
DMSO ≥10 mg/mL[1]58 mg/mL (199.45 mM)[2]60 mg/mL (206.33 mM)[3]
Ethanol Sparingly soluble: 1-10 mg/mL[1]58 mg/mL[2]60 mg/mL (206.33 mM)[3]

Note: Discrepancies in reported solubility can arise from differences in compound purity, ambient temperature, and the specific batches of solvents and the compound itself.

Troubleshooting Guide & FAQs

This section addresses common problems and questions related to the dissolution of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving completely in DMSO or ethanol at the expected concentration?

A1: Several factors can influence the dissolution of this compound:

  • Solvent Quality: Ensure you are using high-purity, anhydrous (dry) DMSO or ethanol. Moisture-absorbing DMSO can significantly reduce the solubility of compounds[2]. Always use fresh, unopened solvents whenever possible.

  • Compound Purity: The purity of the this compound can affect its solubility. Impurities can interfere with the dissolution process.

  • Temperature: Solubility is often temperature-dependent. Gently warming the solution may aid dissolution. However, be cautious as excessive heat can degrade the compound.

  • Sonication: Using an ultrasonic bath can help to break down aggregates and enhance dissolution[3].

Q2: My this compound dissolved initially but then precipitated out of solution. What should I do?

A2: Precipitation after initial dissolution can be due to a few reasons:

  • Supersaturation: You may have created a supersaturated solution, which is inherently unstable. Try preparing a slightly more dilute solution.

  • Temperature Fluctuation: A decrease in temperature can cause a dissolved compound to crash out of solution. Ensure your stock solutions are stored at a stable temperature. For long-term storage, it is often recommended to store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles[2].

  • Solvent Evaporation: If the solvent evaporates over time, the concentration of this compound will increase, potentially leading to precipitation. Ensure your storage containers are well-sealed.

Q3: Can I do anything to salvage a solution that has precipitated?

A3: Yes, you can try to redissolve the precipitate by gently warming the solution and sonicating it. If this is unsuccessful, you may need to start over with a fresh solution.

Troubleshooting Steps for Dissolution Issues

  • Verify Solvent Quality: Use fresh, high-purity, anhydrous DMSO or ethanol.

  • Check Compound Integrity: Ensure the this compound has been stored correctly and is not degraded.

  • Optimize Dissolution Technique:

    • Add the solvent to the powdered compound gradually while vortexing or stirring.

    • Use sonication to aid dissolution[3].

    • Gentle warming (e.g., in a 37°C water bath) can be employed, but monitor for any signs of degradation.

  • Prepare a More Dilute Solution: If you consistently face precipitation, try preparing a stock solution at a lower concentration.

  • Proper Storage: Store stock solutions in tightly sealed vials at the recommended temperature to prevent solvent evaporation and degradation[2]. Aliquoting the stock solution can help to avoid contamination and degradation from repeated freeze-thaw cycles[2].

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 290.79 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated scale

Procedure:

  • Weighing the Compound: Accurately weigh out a specific mass of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.908 mg of this compound.

  • Adding the Solvent: Add the calculated amount of DMSO to the vial containing the this compound powder.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.

    • If necessary, gently warm the solution in a water bath set to no higher than 37°C for a short period.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to maintain stability and prevent repeated freeze-thaw cycles[2].

Visualizations

Signaling Pathway of this compound

This compound is a selective androgen receptor modulator (SARM)[4]. It binds to the androgen receptor (AR) and stimulates its activity. The following diagram illustrates a simplified overview of the androgen receptor signaling pathway.

ACP105_Signaling_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus ACP105 This compound AR Androgen Receptor (AR) ACP105->AR Binds AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Biological Effects mRNA->Protein

Caption: Simplified Androgen Receptor signaling pathway activated by this compound.

Experimental Workflow for this compound Dissolution

The following diagram outlines a logical workflow for successfully dissolving this compound for experimental use.

ACP105_Dissolution_Workflow start Start: Weigh this compound Powder add_solvent Add Anhydrous Solvent (DMSO or Ethanol) start->add_solvent vortex Vortex Vigorously add_solvent->vortex check_dissolution Check for Complete Dissolution vortex->check_dissolution sonicate Sonicate Solution check_dissolution->sonicate No success Solution Ready for Use / Storage check_dissolution->success Yes warm Gently Warm (≤37°C) sonicate->warm recheck_dissolution Re-check Dissolution warm->recheck_dissolution recheck_dissolution->success Yes troubleshoot Troubleshoot: - Check solvent quality - Prepare lower concentration recheck_dissolution->troubleshoot No

Caption: Recommended workflow for dissolving this compound.

References

Technical Support Center: Investigating Potential Off-target Effects of ACP-105

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of potential off-target effects of ACP-105.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reported on-target effects?

A1: this compound is a non-steroidal selective androgen receptor modulator (SARM) that was developed for therapeutic applications, including for age-related cognitive decline.[1] It is designed to selectively bind to and activate androgen receptors (ARs) in specific tissues, primarily muscle and bone.[2][3] Preclinical studies have shown that this compound has potent anabolic effects on muscle and bone with minimal impact on the prostate.[3][4] It is described as a partial agonist, which may lead to less testosterone suppression compared to full agonists.[5]

Q2: What are the known or suspected off-target effects of this compound?

A2: While preclinical data suggests this compound has a favorable safety profile and high selectivity for the androgen receptor, some potential off-target effects and side effects have been reported, primarily from preclinical studies and anecdotal reports from recreational users.[2][6][7] These include:

  • Testosterone Suppression: Like other SARMs, this compound can suppress the body's natural testosterone production.[6]

  • Altered Lipid Profile: Changes in cholesterol levels, specifically a reduction in high-density lipoprotein (HDL) and a potential increase in low-density lipoprotein (LDL), have been associated with SARM use.[8][9]

  • Elevated Liver Enzymes: Mild elevations in liver enzymes have been reported, suggesting a potential for liver stress.[8][9] However, the direct hepatotoxicity of this compound is not well-established in formal studies.

  • Lack of Interaction with Other Hormone Receptors: According to a presentation by ACADIA Pharmaceuticals, in vitro assays showed that this compound is as potent and efficacious as testosterone without interacting with other hormone receptors.[4] However, detailed quantitative binding data for receptors such as the progesterone, glucocorticoid, and estrogen receptors are not widely published in peer-reviewed literature.

Q3: Is there quantitative data on the binding affinity of this compound for off-target receptors?

A3: Currently, there is a lack of publicly available, peer-reviewed quantitative data detailing the binding affinities (e.g., Ki or IC50 values) of this compound for a broad panel of off-target receptors, such as the progesterone, glucocorticoid, and estrogen receptors. While the developing company, ACADIA Pharmaceuticals, has stated that this compound does not interact with other hormone receptors in in vitro assays, the specific data from these studies is not readily accessible in scientific literature.[4] In silico (computational) studies have predicted the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, but these do not provide experimental binding affinities.[10]

Q4: How is the selectivity of a SARM like this compound typically determined?

A4: The selectivity of a SARM is assessed through a battery of in vitro and in vivo assays. A key in vivo assay is the Hershberger assay , which evaluates the anabolic and androgenic effects of a compound in castrated male rats. This assay measures the weight changes in anabolic tissues (levator ani muscle) versus androgenic tissues (ventral prostate and seminal vesicles). A high anabolic-to-androgenic ratio indicates greater tissue selectivity.[3] In vitro assays include competitive binding assays and reporter gene assays to determine the binding affinity and functional activity of the SARM at the androgen receptor compared to other steroid receptors.

Data Presentation

Due to the limited publicly available quantitative data on this compound's off-target binding, the following table summarizes the reported and predicted effects in a qualitative manner.

Potential Off-Target Effect Receptor/Pathway Involved Observed/Predicted Effect Source of Information
Testosterone SuppressionHypothalamic-Pituitary-Gonadal (HPG) AxisSuppression of natural testosterone production.Preclinical studies and anecdotal reports.[6]
Altered Lipid ProfileNot fully elucidatedDecrease in HDL, potential increase in LDL.Reports on SARM class effects.[8][9]
Liver StressHepatic metabolism (primarily CYP3A4)Potential for mild elevation of liver enzymes.In silico predictions and anecdotal reports.[9][10]
Cross-reactivity with other steroid receptorsProgesterone, Glucocorticoid, Estrogen ReceptorsStated to have no interaction in in vitro assays.Conference abstract/press release.[4]

Experimental Protocols

1. Protocol for In Vitro Off-Target Binding Assessment (Competitive Radioligand Binding Assay)

This protocol provides a general framework for assessing the binding affinity of this compound to off-target nuclear receptors.

  • Objective: To determine the inhibitory constant (Ki) of this compound for a specific off-target receptor (e.g., progesterone receptor, glucocorticoid receptor).

  • Materials:

    • Cell lysates or purified receptor preparations for the target receptor.

    • A high-affinity radioligand for the target receptor (e.g., [³H]-dexamethasone for the glucocorticoid receptor).

    • This compound stock solution of known concentration.

    • Assay buffer appropriate for the target receptor.

    • Scintillation fluid and a scintillation counter.

    • Glass fiber filters.

  • Methodology:

    • Prepare a series of dilutions of this compound.

    • In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of an unlabeled specific ligand for the target receptor).

    • Incubate the plate to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the this compound concentration and use non-linear regression analysis to determine the IC50 value.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

2. Protocol for In Vitro Functional Activity Assessment (Reporter Gene Assay)

This protocol outlines a general method for determining if this compound acts as an agonist or antagonist at an off-target receptor.

  • Objective: To assess the functional activity (agonism or antagonism) of this compound at a specific off-target receptor.

  • Materials:

    • A suitable mammalian cell line that does not endogenously express the target receptor (e.g., HEK293 or CHO cells).

    • An expression vector for the full-length target receptor.

    • A reporter vector containing a luciferase gene under the control of a promoter with response elements for the target receptor.

    • Transfection reagent.

    • This compound stock solution.

    • A known agonist and antagonist for the target receptor (for controls).

    • Luciferase assay reagent and a luminometer.

  • Methodology:

    • Co-transfect the host cell line with the receptor expression vector and the reporter vector.

    • Plate the transfected cells in a multi-well plate and allow them to recover.

    • To assess for agonism, treat the cells with varying concentrations of this compound.

    • To assess for antagonism, treat the cells with a fixed concentration of the known agonist in the presence of varying concentrations of this compound.

    • Include appropriate controls (vehicle, agonist alone, antagonist alone).

    • Incubate the cells for a sufficient period to allow for gene transcription and protein expression.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • For agonist testing, plot the luciferase activity against the this compound concentration to determine the EC50.

    • For antagonist testing, plot the luciferase activity against the this compound concentration to determine the IC50.

Troubleshooting Guides

Issue 1: High background in competitive binding assays.

Potential Cause Troubleshooting Step
Non-specific binding of the radioligand to filters or tubes.Pre-treat filters with a blocking agent like polyethyleneimine (PEI). Include a carrier protein such as bovine serum albumin (BSA) in the assay buffer.
Radioligand concentration is too high.Use a radioligand concentration at or below its Kd for the receptor.
Inadequate washing.Increase the volume and/or number of wash steps with ice-cold wash buffer.
Lipophilic nature of the test compound (this compound).Consider using a different type of filter or adding a low concentration of a mild detergent to the wash buffer.

Issue 2: Low or no signal in reporter gene assays.

Potential Cause Troubleshooting Step
Low transfection efficiency.Optimize the transfection protocol (reagent-to-DNA ratio, cell density). Use a positive control vector (e.g., expressing GFP) to visually assess transfection efficiency.
Inactive receptor or reporter construct.Verify the integrity of the plasmids by sequencing. Use a known potent agonist for the receptor to confirm the assay system is working.
Inappropriate cell line.Ensure the chosen cell line does not have endogenous expression of the target receptor or interfering signaling pathways.
Compound cytotoxicity.Perform a cell viability assay in parallel to ensure the observed lack of signal is not due to cell death.

Issue 3: High variability in in vivo studies (e.g., Hershberger assay).

| Potential Cause | Troubleshooting Step | | Inconsistent dosing. | Ensure accurate and consistent administration of the compound (e.g., gavage technique, injection volume). | | Animal stress. | Handle animals consistently and minimize environmental stressors that can affect hormone levels. | | Incomplete castration. | Verify complete removal of testicular tissue to eliminate endogenous androgen production. | | Inter-animal variability. | Use a sufficient number of animals per group to achieve statistical power. Randomize animals into treatment groups. |

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Muscle Cell) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACP_105 This compound AR Androgen Receptor (AR) ACP_105->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Bound ACP_AR_complex This compound-AR Complex AR->ACP_AR_complex HSP->ACP_AR_complex Dissociates ARE Androgen Response Element (ARE) on DNA ACP_AR_complex->ARE Translocates and Binds Gene_Transcription Gene Transcription (Anabolic Effects) ARE->Gene_Transcription Initiates

Caption: On-target signaling pathway of this compound in a target cell.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Binding_Assay Competitive Binding Assay (Determine Ki for Off-Targets) Reporter_Assay Reporter Gene Assay (Assess Functional Activity) Selectivity_Profile Off-Target Selectivity Profile Binding_Assay->Selectivity_Profile Data Reporter_Assay->Selectivity_Profile Data Hershberger Hershberger Assay (Anabolic/Androgenic Ratio) Tox_Studies Toxicology Studies (Lipid Profile, Liver Enzymes) Tissue_Selectivity In Vivo Tissue Selectivity Hershberger->Tissue_Selectivity Data Safety_Profile In Vivo Safety Profile Tox_Studies->Safety_Profile Data ACP_105_Sample This compound ACP_105_Sample->Binding_Assay ACP_105_Sample->Reporter_Assay ACP_105_Sample->Hershberger ACP_105_Sample->Tox_Studies

Caption: Experimental workflow for assessing this compound off-target effects.

Logical_Relationship cluster_receptors Steroid Hormone Receptors ACP105 This compound AR Androgen Receptor (AR) ACP105->AR High Affinity Binding (Agonist) PR Progesterone Receptor (PR) ACP105->PR Minimal/No Interaction (Reported) GR Glucocorticoid Receptor (GR) ACP105->GR Minimal/No Interaction (Reported) ER Estrogen Receptor (ER) ACP105->ER Minimal/No Interaction (Reported)

Caption: Logical relationship of this compound with steroid hormone receptors.

References

Technical Support Center: ACP-105 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ACP-105 in in vivo experiments. The information is tailored for scientists and drug development professionals to optimize their experimental design and address common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo studies with this compound in a question-and-answer format.

Q1: We are not observing the expected anabolic effects (e.g., increased muscle mass) at our current dosage. What are the potential reasons and solutions?

A1: Several factors could contribute to a lack of anabolic response. Consider the following troubleshooting steps:

  • Dosage Optimization: Preclinical studies have reported a range of effective dosages for this compound.[1] Ensure your current dosage is within the reported therapeutic window. A dose-response study may be necessary to determine the optimal concentration for your specific animal model and experimental goals.

  • Dosing Frequency: this compound has a relatively short half-life of approximately 4-6 hours. If you are administering the compound once daily, it may not be sufficient to maintain stable plasma concentrations. Consider splitting the daily dose into two administrations (e.g., every 12 hours) to ensure consistent exposure.

  • Route of Administration: Oral gavage is a common and effective route for this compound administration.[2] Verify your administration technique to ensure accurate and complete delivery. Improper technique can lead to significant variability in compound exposure.

  • Compound Stability and Formulation: Confirm the stability and proper formulation of your this compound solution. This compound is typically dissolved in a vehicle such as DMSO and then diluted in an appropriate solution like corn oil or a combination of PEG300 and Tween 80 for in vivo use. Ensure the compound is fully dissolved and the formulation is stable throughout the study period.

Q2: Our experimental animals are showing signs of hormonal suppression (e.g., decreased testosterone levels). Is this expected and how can we manage it?

A2: Yes, like other SARMs, this compound can suppress endogenous testosterone production. This is a known class effect.

  • Experimental Design Consideration: For studies focusing on the direct anabolic effects of this compound without the confounding variable of endogenous androgens, using castrated or orchiectomized (ORX) animal models is a standard and recommended approach. This creates a baseline of low testosterone, allowing for a clearer assessment of this compound's activity.

  • Monitoring: Regularly monitor serum testosterone levels to quantify the degree of suppression. This data is crucial for interpreting your results and understanding the full pharmacological profile of this compound in your model.

  • Post-Cycle Recovery: If your experimental design involves a treatment and subsequent withdrawal period, be aware that a recovery period may be necessary for endogenous hormone levels to return to baseline.

Q3: We are observing unexpected variability in our results between individual animals. What are the potential sources of this variability?

A3: In vivo experiments can be prone to variability. Here are some common sources and mitigation strategies:

  • Dosing Accuracy: As mentioned, ensure precise and consistent administration of this compound to each animal.

  • Animal Husbandry: Maintain consistent environmental conditions (e.g., light-dark cycle, temperature, diet) for all animals, as these factors can influence physiological responses.

  • Animal Strain and Health: Use a homogenous group of animals in terms of strain, age, and health status. Underlying health issues can significantly impact experimental outcomes.

  • Formulation Homogeneity: Ensure your this compound dosing solution is homogenous. If it is a suspension, make sure it is well-mixed before each administration to prevent settling of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a non-steroidal selective androgen receptor modulator (SARM).[3] It selectively binds to and activates androgen receptors (ARs) in specific tissues, primarily muscle and bone, leading to anabolic effects.[4] Unlike traditional anabolic steroids, this compound exhibits reduced activity in androgenic tissues like the prostate.[4]

Q2: What are the recommended dosages for this compound in preclinical rodent models?

A2: Published in vivo studies in rodents have used a range of dosages, typically from 1 mg/kg to 10 mg/kg per day, administered orally.[1] The optimal dosage will depend on the specific research question, the animal model being used, and the desired therapeutic effect.

Q3: How should this compound be prepared for oral administration in vivo?

A3: this compound is a powder that needs to be dissolved in a suitable vehicle for in vivo dosing. A common method is to first dissolve the compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with a carrier oil (e.g., corn oil) or an aqueous solution containing co-solvents like polyethylene glycol 300 (PEG300) and Tween 80 to create a stable suspension or solution.

Q4: What are the expected anabolic and androgenic effects of this compound in vivo?

A4: In preclinical models, this compound has been shown to produce robust anabolic effects on muscle and bone.[4] It has demonstrated the ability to increase muscle mass and improve bone density. A key feature of this compound is its tissue selectivity, meaning it has minimal androgenic effects on organs such as the prostate, especially when compared to testosterone.[4]

Data Presentation

Table 1: Summary of In Vivo Dosages and Effects of this compound in Rodent Models

Animal Model Dosage Route of Administration Observed Effects Reference
Castrated Male RatsNot specifiedNot specifiedImproved anabolic parameters.[3]
Female Mice1 mg/kg/daySubcutaneous mini-pumpsEnhanced fear conditioning.
Gonadectomized 3xTg-AD Mice10 mg/kg/dayIntraperitoneal injectionDecreased anxiety-like behavior.[1]

Experimental Protocols

Protocol 1: Assessment of Anabolic and Androgenic Activity in a Castrated Rat Model

This protocol is designed to evaluate the tissue-selective anabolic and androgenic effects of this compound.

  • Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.

  • Acclimation: Acclimate animals to the housing facility for at least one week prior to the start of the experiment.

  • Surgical Procedure: Perform bilateral orchiectomy (castration) under appropriate anesthesia. Allow a recovery period of 7-14 days.

  • Grouping: Randomly assign animals to the following groups (n=8-10 per group):

    • Vehicle control (e.g., DMSO/corn oil)

    • This compound (e.g., 1, 3, 10 mg/kg/day)

    • Testosterone Propionate (positive control, e.g., 0.5 mg/kg/day)

  • Drug Administration: Administer the assigned treatments daily via oral gavage for a period of 14-28 days.

  • Monitoring: Monitor body weight daily.

  • Terminal Procedures: At the end of the treatment period, euthanize the animals and collect the following tissues:

    • Levator ani muscle (anabolic marker)

    • Prostate and seminal vesicles (androgenic markers)

  • Analysis: Weigh the collected tissues. Compare the weights between the treatment groups to determine the anabolic and androgenic activity of this compound.

Mandatory Visualizations

ACP105_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Muscle, Bone) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACP105 This compound AR Androgen Receptor (AR) ACP105->AR Binds to AR_HSP_complex AR-HSP Complex AR->AR_HSP_complex Inactive State ACP105_AR_complex This compound-AR Complex AR->ACP105_AR_complex HSP Heat Shock Proteins HSP->AR_HSP_complex AR_HSP_complex->AR Dissociation ARE Androgen Response Element (ARE) ACP105_AR_complex->ARE Translocates to Nucleus and Binds ARE Transcription Gene Transcription ARE->Transcription Initiates Anabolic_Effects Anabolic Effects (e.g., Protein Synthesis) Transcription->Anabolic_Effects Leads to

Caption: Signaling pathway of this compound in target tissues.

Experimental_Workflow_ACP105 start Start acclimation Animal Acclimation (1 week) start->acclimation surgery Orchiectomy (ORX) (for castrated model) acclimation->surgery recovery Recovery Period (7-14 days) surgery->recovery grouping Randomization into Treatment Groups recovery->grouping treatment Daily this compound or Vehicle Administration (14-28 days) grouping->treatment monitoring Daily Body Weight Monitoring treatment->monitoring euthanasia Euthanasia and Tissue Collection treatment->euthanasia monitoring->treatment analysis Tissue Weight Analysis (Anabolic vs. Androgenic) euthanasia->analysis end End analysis->end

Caption: Experimental workflow for assessing this compound efficacy.

References

Troubleshooting ACP-105-induced testosterone suppression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical support center provides essential information for troubleshooting common issues encountered during experiments with ACP-105, particularly concerning testosterone suppression.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a non-steroidal Selective Androgen Receptor Modulator (SARM). It functions by selectively binding to androgen receptors in specific tissues like muscle and bone.[1][2][3][4] This targeted action is intended to produce anabolic effects, such as increased muscle mass and bone density, while minimizing androgenic side effects in other tissues.[1][5][6] this compound is described as a partial agonist, which suggests it may have a less suppressive effect on natural testosterone production compared to full agonists.[5][7]

Q2: Does this compound cause testosterone suppression?

A2: Yes, the use of this compound can lead to the suppression of endogenous testosterone production.[8] As a SARM, it activates androgen receptors, which can signal the hypothalamic-pituitary-gonadal axis (HPGA) to reduce the natural production of testosterone. While it is suggested that as a partial agonist the suppression may be less severe than with other SARMs, it is still a significant consideration in experimental design.[5]

Q3: What are the common symptoms of testosterone suppression in a research setting?

A3: In a research context, subjects exhibiting testosterone suppression may present with symptoms such as fatigue, lethargy, and reduced libido.[8] It is crucial to monitor for these indicators as they can affect the outcomes of experiments measuring physical performance or behavior.

Q4: Is Post-Cycle Therapy (PCT) necessary after an this compound protocol?

A4: Due to the potential for testosterone suppression, implementing a Post-Cycle Therapy (PCT) protocol is highly recommended following the administration of this compound.[8] A proper PCT aims to help restore natural hormone levels and mitigate the potential for adverse effects associated with low testosterone.

Q5: What are the key considerations for designing an this compound experimental protocol?

A5: Key considerations include the dosage, duration of administration, and the inclusion of a PCT phase. Anecdotal reports from non-clinical settings suggest dosages ranging from 5-20 mg per day for cycles of 6-8 weeks.[8] However, for rigorous scientific research, it is imperative to conduct pilot studies to determine the optimal dose-response relationship for the specific experimental model and endpoints.

Troubleshooting Guides

Issue 1: Unexpected Levels of Testosterone Suppression

  • Problem: Serum testosterone levels are significantly lower than anticipated for the administered dose of this compound.

  • Possible Causes:

    • Individual Variation: There can be significant inter-individual differences in response to SARMs.

    • Dosage and Duration: Higher dosages and longer administration periods will lead to greater suppression.

    • Compound Purity: The purity and concentration of the this compound being used may not be as stated, potentially leading to stronger effects.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Independently verify the purity and concentration of the this compound sample.

    • Review Protocol: Re-evaluate the dosage and duration of the experimental protocol. Consider reducing one or both in future experiments.

    • Monitor Subjects: Closely monitor subjects for clinical signs of severe suppression.

    • Implement PCT: Ensure a robust PCT protocol is in place to aid in hormonal recovery.

Issue 2: Inconsistent or Unreliable Hormone Level Measurements

  • Possible Causes:

    • Assay Method: The method used for hormone quantification may lack the necessary sensitivity and specificity. Immunoassays can be prone to cross-reactivity.

    • Sample Handling: Improper collection, processing, or storage of serum samples can degrade hormone levels.

    • Circadian Rhythm: Testosterone levels naturally fluctuate throughout the day.

  • Troubleshooting Steps:

    • Standardize Collection Time: Collect all blood samples at the same time of day to minimize the impact of diurnal variations.

    • Optimize Sample Handling: Follow strict protocols for serum separation and storage, typically at -80°C for long-term stability.

    • Utilize Gold Standard Assay: Employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the most accurate and reliable quantification of serum testosterone.[9][10][11][12][13]

Data Presentation

Table 1: Anecdotal this compound Dosage and Cycle Length

User LevelDaily Dosage (mg)Cycle Length (weeks)
Beginner5 - 106 - 8
Intermediate10 - 156 - 8
Advanced15 - 206 - 8

Disclaimer: This data is based on anecdotal reports from non-clinical settings and should not be considered as a guideline for scientific research.[8]

Experimental Protocols

Protocol 1: Quantification of Serum Testosterone via LC-MS/MS

This protocol provides a general framework for the accurate measurement of total testosterone in serum samples.

  • Sample Preparation:

    • To 100 µL of serum, add an internal standard (e.g., ¹³C₃-testosterone).[11]

    • Release testosterone from binding proteins by adding an acidic buffer and mixing.[9][11]

    • Perform a two-step liquid-liquid extraction using ethyl acetate and hexane to isolate the lipid fraction and remove phospholipids.[9][11]

    • Evaporate the organic solvent and reconstitute the sample in a suitable buffer for analysis.[11]

  • LC-MS/MS Analysis:

    • Utilize a high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer.

    • Employ a suitable column (e.g., C18) for chromatographic separation.

    • Set the mass spectrometer to monitor for specific precursor and product ion transitions for both testosterone and the internal standard.

  • Data Analysis:

    • Generate a calibration curve using standards of known testosterone concentrations.

    • Quantify the testosterone concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualizations

HPTA_Suppression cluster_brain Brain cluster_gonads Gonads Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH Testes Testes Pituitary->Testes LH/FSH Testosterone Testosterone Testes->Testosterone Production ACP105 This compound (SARM) AndrogenReceptors Androgen Receptors (in Muscle/Bone) ACP105->AndrogenReceptors Binds to AndrogenReceptors->Hypothalamus Testosterone->Hypothalamus Negative Feedback Testosterone->AndrogenReceptors Binds to

Caption: Signaling pathway of this compound-induced testosterone suppression.

Experimental_Workflow start Start of Experiment acp105_admin This compound Administration (Defined Dosage & Duration) start->acp105_admin monitoring In-life Monitoring (Observe for clinical signs of suppression) acp105_admin->monitoring blood_collection Blood Sample Collection (Standardized Time) monitoring->blood_collection serum_processing Serum Separation & Storage (-80°C) blood_collection->serum_processing lcmsms LC-MS/MS Analysis (Testosterone Quantification) serum_processing->lcmsms pct Post-Cycle Therapy (PCT) (Hormonal Recovery) lcmsms->pct end End of Experiment pct->end Troubleshooting_Logic start Unexpected Testosterone Suppression? yes_node Yes start->yes_node no_node No start->no_node verify_compound Verify Compound Purity & Concentration yes_node->verify_compound proceed Proceed with Protocol no_node->proceed review_protocol Review Dosage & Duration verify_compound->review_protocol implement_pct Implement Robust PCT review_protocol->implement_pct

References

Technical Support Center: Mitigating ACP-105 Side Effects in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating potential side effects of ACP-105 during long-term experimental studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-steroidal Selective Androgen Receptor Modulator (SARM).[1][2][3][4] Its primary mechanism of action is to selectively bind to and activate androgen receptors (ARs) in specific tissues, particularly skeletal muscle and bone. This selective action is intended to produce anabolic effects, such as increased muscle mass and bone density, with fewer of the androgenic side effects associated with traditional anabolic steroids.[4]

Q2: What are the most commonly observed side effects of this compound in preclinical studies?

A2: Based on available preclinical data and in silico toxicology studies, the most commonly reported potential side effects associated with this compound and other SARMs include:

  • Testosterone Suppression: A dose-dependent decrease in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to reduced endogenous testosterone production.

  • Hepatotoxicity: Potential for liver stress, indicated by elevated liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Altered Lipid Profile: Changes in cholesterol levels, including a potential decrease in high-density lipoprotein (HDL).[5]

  • Headaches and Fatigue: These have been anecdotally reported and may be associated with hormonal fluctuations.

It is important to note that the safety profile of this compound in humans has not been extensively studied, and most of the available information is from preclinical animal models and in silico predictions.[1][2]

Troubleshooting Guides

Issue 1: Managing Testosterone Suppression

Symptoms: In animal models, this may manifest as decreased testicular size and function. Biochemical indicators include reduced serum testosterone, LH, and FSH levels.

Mitigation and Monitoring Protocol:

  • Baseline and Regular Monitoring: Establish baseline hormonal levels (testosterone, LH, FSH) before initiating the study. Monitor these levels at regular intervals throughout the study and after the cessation of this compound administration to assess the degree of suppression and recovery.

  • Dose-Response Characterization: If feasible, conduct a dose-response study to identify the lowest effective dose of this compound that provides the desired anabolic effects with minimal testosterone suppression.

  • Post-Cycle Recovery Monitoring: After the treatment period, continue to monitor hormonal panels to determine the time course of recovery to baseline levels. Studies on other SARMs have shown that hormonal suppression is often reversible upon cessation of the compound.[6]

Experimental Protocol: Monitoring Hormonal Suppression and Recovery

  • Animal Model: Male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.

  • Baseline Blood Collection: Collect baseline blood samples via an appropriate method (e.g., tail vein, saphenous vein) for hormonal analysis.

  • This compound Administration: Administer this compound orally at the desired dosage and for the planned duration of the study. Include a vehicle control group.

  • In-Life Blood Collection: Collect blood samples at predetermined intervals (e.g., weekly or bi-weekly) to monitor changes in testosterone, LH, and FSH levels.

  • Recovery Phase: House the animals for a recovery period (e.g., 4-8 weeks) without this compound administration.

  • Recovery Blood Collection: Collect blood samples at regular intervals during the recovery phase to track the return of hormone levels to baseline.

  • Hormone Analysis: Analyze serum samples using validated enzyme-linked immunosorbent assays (ELISAs) or other appropriate methods for testosterone, LH, and FSH.

Issue 2: Monitoring and Mitigating Potential Hepatotoxicity

Symptoms: While often asymptomatic in early stages, severe hepatotoxicity can manifest as jaundice and changes in behavior in animal models. The primary indicators are elevated serum levels of liver enzymes.

Mitigation and Monitoring Protocol:

  • Regular Liver Function Tests: Monitor key liver enzymes, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin, at baseline and throughout the study.

  • Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of liver tissue to identify any cellular damage, inflammation, or other abnormalities.

  • Dose Adjustment: If significant and progressive elevations in liver enzymes are observed, consider reducing the dose of this compound or discontinuing administration in a subset of animals to assess reversibility.

Experimental Protocol: Assessing Liver Safety

  • Animal Model: As described in the previous protocol.

  • Baseline and In-Life Monitoring: Collect blood samples at baseline and at regular intervals.

  • Biochemical Analysis: Analyze serum for ALT, AST, ALP, and total bilirubin levels using a clinical chemistry analyzer.

  • Necropsy and Tissue Collection: At the end of the study (including any recovery period), euthanize the animals and perform a gross examination of the liver. Collect liver tissue samples.

  • Histopathology: Fix liver tissues in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should examine the slides for any signs of hepatocellular injury, cholestasis, or inflammation.

Data Presentation

Table 1: Potential Side Effects of this compound and Recommended Monitoring Parameters

Side Effect CategoryPotential Adverse EffectPrimary Monitoring ParametersSecondary Monitoring Parameters
Endocrine Testosterone SuppressionSerum Testosterone, Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH)Testicular Weight, Epididymal Weight
Hepatic HepatotoxicitySerum Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST)Serum Alkaline Phosphatase (ALP), Total Bilirubin, Liver Histopathology
Metabolic Altered Lipid ProfileSerum High-Density Lipoprotein (HDL), Low-Density Lipoprotein (LDL), Total CholesterolSerum Triglycerides

Visualizations

Signaling Pathway

ACP105_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACP105 This compound AR Androgen Receptor (AR) ACP105->AR Binds PI3K PI3K AR->PI3K Activates AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex HSP->AR_HSP AR_HSP->AR HSP Dissociation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Promotes ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Gene_Transcription->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy

Caption: this compound Genomic and Non-Genomic Signaling Pathway in Skeletal Muscle.

Experimental Workflow

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase acclimatization Animal Acclimatization (≥ 1 week) baseline Baseline Data Collection (Blood Samples, Body Weight) acclimatization->baseline randomization Randomization into Groups (Vehicle, this compound Doses) baseline->randomization administration Daily this compound Administration (e.g., Oral Gavage) randomization->administration monitoring In-Life Monitoring (Weekly Blood Samples, Body Weight) administration->monitoring eot End of Treatment Data Collection (Blood, Tissues) monitoring->eot recovery Recovery Period (No Treatment, e.g., 4-8 weeks) eot->recovery recovery_monitoring Recovery Monitoring (Blood Samples) recovery->recovery_monitoring terminal_necropsy Terminal Necropsy & Histopathology recovery_monitoring->terminal_necropsy

Caption: Experimental Workflow for a Long-Term this compound Study.

References

ACP-105 bioavailability and absorption challenges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the bioavailability and absorption of ACP-105 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My in vitro assays with this compound show high potency, but I'm observing low or inconsistent efficacy in my animal models. What is the likely cause?

A1: A common reason for this discrepancy is poor oral bioavailability.[1] While in silico models predict high gastrointestinal absorption for this compound (up to 100%), they also indicate low aqueous solubility (LogS ~ -4.1 to -4.4).[2][3][4][5] For effective oral absorption, a compound must first dissolve in the gastrointestinal fluids before it can permeate the intestinal membrane.[1] The low solubility of this compound is a significant hurdle to achieving adequate dissolution, which can lead to low and variable exposure in animal models.

Q2: What are the key physicochemical properties of this compound that influence its absorption?

A2: this compound is characterized by moderate lipophilicity and low aqueous solubility.[2][3][4][5] While its predicted high permeability suggests it can readily cross the intestinal membrane, its poor solubility is the rate-limiting step for absorption.[2][3][4][5] Additionally, it exhibits strong plasma protein binding (predicted to be 77-99%), meaning only a small fraction of the absorbed compound is free in circulation to exert its biological effect.[2][4]

Q3: What is the metabolic profile of this compound and how might it affect its bioavailability?

A3: this compound undergoes extensive metabolism, primarily by CYP3A4, with minor contributions from CYP2C9, CYP2C19, and CYP2D6.[2][3][4][5] It is metabolized through oxidation, N-dealkylation, and UGT conjugation.[2][3][4][5] This extensive metabolism contributes to its short half-life (predicted to be around 1.18 hours in humans and observed to be 5.0 hours in human hepatocytes).[2][3][4][5][6] A high first-pass metabolism in the liver can significantly reduce the amount of active compound reaching systemic circulation, thereby lowering its oral bioavailability.

Troubleshooting Guide

Issue 1: Inconsistent or low plasma concentrations of this compound in pharmacokinetic studies.
  • Possible Cause: Poor dissolution of the compound in the gastrointestinal tract due to low aqueous solubility.[1]

  • Troubleshooting Steps:

    • Formulation Optimization:

      • Particle Size Reduction: Micronization of the this compound powder can increase the surface area for dissolution.[7]

      • Use of Solubilizing Excipients: Screen for suitable co-solvents (e.g., PEG 400, Propylene Glycol), surfactants (e.g., Polysorbate 80, Cremophor EL), or complexing agents (e.g., cyclodextrins) to enhance solubility.[1][8]

      • Amorphous Solid Dispersions: Formulating this compound as an amorphous solid dispersion can improve its dissolution rate and extent.[9]

    • Vehicle Selection: For preclinical studies, ensure the vehicle used for administration is appropriate. A suspension in an aqueous vehicle with a suspending agent (e.g., 0.5% w/v carboxymethyl cellulose) and a wetting agent can improve dose uniformity.[1] For solution-based formulations, ensure the compound remains solubilized upon administration.

    • Standardize Administration Protocol: The presence or absence of food can significantly impact the absorption of poorly soluble drugs.[1][10] Standardize the feeding schedule of the animals in your studies to minimize variability.

Issue 2: High variability in efficacy between individual animals.
  • Possible Cause: Inconsistent dosing due to poor formulation homogeneity.[1]

  • Troubleshooting Steps:

    • Ensure Formulation Homogeneity: If using a suspension, ensure it is thoroughly mixed and uniformly suspended before each administration. For solutions, confirm that the compound is fully dissolved and does not precipitate over time.[1]

    • pH consideration: If the solubility of this compound is pH-dependent, changes in the formulation's pH upon storage or dilution can cause precipitation. Consider buffering the formulation to maintain an optimal pH.[1]

Data Presentation

Table 1: Summary of Predicted and Experimental Physicochemical and Pharmacokinetic Properties of this compound

ParameterPredicted/Experimental ValueImplication for BioavailabilityReference(s)
Physicochemical Properties
Molecular Weight290.79 g/mol -[11]
LogP (Lipophilicity)3.0–3.52Moderate lipophilicity, favorable for membrane permeation.[2][3][4][5]
LogS (Aqueous Solubility)-4.1 to -4.4Low aqueous solubility, a major challenge for dissolution.[2][3][4][5]
Caco-2 Permeability13.6 to 152 × 10⁻⁶ cm/sHigh permeability, suggesting good potential for absorption once dissolved.[2][3][4][5]
Pharmacokinetic Properties
Gastrointestinal AbsorptionHigh (up to 100%)Indicates efficient uptake across the gut wall if the compound is in solution.[2][3][4][5]
Plasma Protein Binding77–99%High binding reduces the free fraction of the drug available for therapeutic effect.[2][4]
Half-life~1.18 hours (in silico, human) 5.0 hours (in vitro, human hepatocytes)Short half-life necessitates consideration of dosing frequency.[2][3][4][5][6]
MetabolismPrimarily via CYP3A4Extensive metabolism can lead to significant first-pass effect, reducing bioavailability.[2][3][4][5]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay
  • Objective: To determine the kinetic solubility of this compound in a buffered solution, simulating physiological conditions.

  • Methodology:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Add the DMSO stock solution to a phosphate-buffered saline (PBS, pH 7.4) to achieve a final concentration of 200 µM with a final DMSO concentration of 2%.

    • Incubate the mixture at room temperature for 2 hours with shaking.

    • After incubation, filter the solution through a 96-well filter plate to remove any precipitated compound.

    • Quantify the concentration of the dissolved this compound in the filtrate using LC-MS/MS or UV spectroscopy, comparing it against a standard curve prepared in a 50:50 mixture of acetonitrile and PBS.[12][13][14]

Protocol 2: Caco-2 Permeability Assay
  • Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.

  • Methodology:

    • Culture Caco-2 cells on semi-permeable supports in a trans-well plate system for 21 days to allow for differentiation and formation of a monolayer.

    • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[15]

    • For apical to basolateral (A-B) permeability, add this compound (typically at 10 µM) to the apical (donor) compartment and collect samples from the basolateral (receiver) compartment over a 2-hour incubation period.

    • For basolateral to apical (B-A) permeability, add this compound to the basolateral (donor) compartment and collect samples from the apical (receiver) compartment.

    • To investigate the involvement of P-glycoprotein (P-gp) efflux, repeat the assay in the presence of a P-gp inhibitor like verapamil.[16]

    • Analyze the concentration of this compound in the collected samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the compound is subject to active efflux.[16]

Protocol 3: Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
  • Objective: To determine the fraction of this compound that is unbound to plasma proteins.

  • Methodology:

    • Use a rapid equilibrium dialysis (RED) device with a semipermeable membrane separating a plasma chamber and a buffer chamber.

    • Spike this compound into plasma (from the species being used in the in vivo studies) and add it to the plasma chamber of the RED device.

    • Add phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber.

    • Incubate the device at 37°C for approximately 4 hours with shaking to allow the unbound drug to reach equilibrium across the membrane.[17]

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Matrix-match the samples (add blank plasma to the buffer sample and buffer to the plasma sample) to minimize analytical variability.

    • Quantify the concentration of this compound in both samples using LC-MS/MS.

    • Calculate the percentage of unbound compound.[17]

Visualizations

Bioavailability_Challenges cluster_oral_admin Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_circulation Systemic Circulation ACP-105_Formulation This compound in Formulation Dissolution Dissolution ACP-105_Formulation->Dissolution Low Aqueous Solubility Challenge Dissolved_ACP105 Dissolved this compound Dissolution->Dissolved_ACP105 Permeation Permeation Dissolved_ACP105->Permeation High Permeability Absorbed_ACP105 Absorbed this compound Permeation->Absorbed_ACP105 First_Pass_Metabolism First-Pass Metabolism (Liver) Absorbed_ACP105->First_Pass_Metabolism Extensive Metabolism (CYP3A4) Bioavailable_ACP105 Bioavailable this compound First_Pass_Metabolism->Bioavailable_ACP105 Reduced Bioavailability

Caption: Key challenges in the oral bioavailability of this compound.

Experimental_Workflow Start Inconsistent In Vivo Efficacy Observed Hypothesis Hypothesis: Poor Bioavailability Start->Hypothesis Solubility_Assay Kinetic Solubility Assay Hypothesis->Solubility_Assay Assess Dissolution Permeability_Assay Caco-2 Permeability Assay Hypothesis->Permeability_Assay Assess Absorption & Efflux PPB_Assay Plasma Protein Binding Assay Hypothesis->PPB_Assay Assess Free Fraction Formulation_Optimization Formulation Optimization Solubility_Assay->Formulation_Optimization Permeability_Assay->Formulation_Optimization InVivo_PK In Vivo Pharmacokinetic Study PPB_Assay->InVivo_PK Formulation_Optimization->InVivo_PK

Caption: Troubleshooting workflow for this compound bioavailability issues.

References

Addressing variability in ACP-105 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ACP-105. Our goal is to help you address variability in your experimental results and ensure the reliability and reproducibility of your data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-steroidal Selective Androgen Receptor Modulator (SARM).[1][2] It functions by selectively binding to androgen receptors (ARs) in specific tissues, such as muscle and bone.[3][4] Unlike traditional androgens, its tissue-selective action aims to maximize anabolic benefits while minimizing androgenic side effects.[1][5] this compound is a partial agonist, meaning it activates the androgen receptor but does not produce the maximal response that a full agonist (like testosterone) would.[3][5][6]

Q2: What are the reported anabolic and androgenic effects of this compound?

A2: In preclinical models, this compound has demonstrated potent anabolic effects on muscle and bone.[5] Studies in castrated male rats showed that this compound had 67% of the anabolic activity of testosterone with only 21% of the androgenic potency, resulting in an anabolic-to-androgenic ratio of approximately 3.19:1.[5][6]

Q3: What is the binding affinity of this compound for the androgen receptor?

A3: this compound exhibits high binding affinity for the androgen receptor. One study reported pEC50 values of 9.0 for the wild-type androgen receptor and 9.3 for the T877A mutant androgen receptor.[7]

Q4: What is the half-life of this compound?

A4: In vitro studies using human hepatocytes have determined the half-life of this compound to be approximately 4 to 6 hours.[7][8] This relatively short half-life may necessitate multiple daily administrations in experimental settings to maintain stable plasma concentrations.[8]

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemReference
pEC50 (Wild-Type AR)9.0Not Specified[7]
pEC50 (T877A Mutant AR)9.3Not Specified[7]
Half-life4-6 hoursHuman Hepatocytes[7][8]

Table 2: Preclinical Anabolic and Androgenic Activity of this compound

ParameterValueAnimal ModelReference
Anabolic Activity (% of Testosterone)67%Castrated Male Rats[5][6]
Androgenic Activity (% of Testosterone)21%Castrated Male Rats[5][6]
Anabolic:Androgenic Ratio~3.19:1Castrated Male Rats[5]

Troubleshooting Guide

Issue 1: High Variability in In Vitro Assay Results

  • Question: My cell-based assays with this compound are showing high variability between wells and experiments. What could be the cause?

  • Answer: High variability in in vitro assays can stem from several factors. Here are some common causes and troubleshooting steps:

    • Cell Health and Passage Number: Ensure your cells are healthy, in a logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to altered morphology and response to stimuli.

    • Inconsistent Cell Seeding: Uneven cell distribution in microplates is a common source of variability. To avoid this, ensure your cell suspension is homogenous and use a consistent plating technique. After plating, allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling.

    • Compound Solubility and Stability: this compound has low aqueous solubility.[9][10] Ensure it is fully dissolved in a suitable solvent (e.g., DMSO, Ethanol) before diluting in culture media.[7] Prepare fresh dilutions for each experiment, as the compound's stability in media over time may vary.

    • Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To mitigate this, consider not using the outermost wells for experimental data or fill them with sterile media or PBS to create a humidity barrier.

Issue 2: Inconsistent or Unexpected In Vivo Results

  • Question: I am observing inconsistent effects of this compound in my animal models. Why might this be happening?

  • Answer: In vivo experiments introduce additional layers of complexity. Consider the following:

    • Pharmacokinetics: Due to its short half-life (4-6 hours), the dosing schedule is critical.[7][8] A single daily dose may not be sufficient to maintain consistent exposure. Consider split dosing (e.g., twice daily) to achieve more stable plasma levels.

    • Route of Administration: The bioavailability and metabolism of this compound can be affected by the route of administration. Oral gavage is common, but ensure consistent technique to minimize variability in absorption.

    • Animal Model: The species, strain, sex, and age of the animal model can all influence the response to a SARM. Ensure these are consistent across your experimental groups.

    • Metabolism: this compound is extensively metabolized, primarily by CYP3A4.[9][10] Co-administration of other compounds that induce or inhibit this enzyme could alter this compound's efficacy.

Issue 3: Difficulty Reproducing Published Data

  • Question: I am unable to reproduce the results from a published study on this compound. What should I check?

  • Answer: Reproducibility challenges are common in science. Here are some steps to troubleshoot this issue:

    • Detailed Protocol Comparison: Meticulously compare your experimental protocol with the one described in the publication. Pay close attention to details such as cell line source and passage number, reagent concentrations, incubation times, and animal model specifics.

    • Reagent Quality: Verify the purity and identity of your this compound compound. Obtain a certificate of analysis from your supplier. The quality of other reagents, such as cell culture media and supplements, can also impact results.

    • Subtle Environmental Factors: Differences in laboratory environments (e.g., incubator CO2 levels, temperature, humidity) can sometimes contribute to divergent results.

    • Data Analysis Methods: Ensure that you are using the same statistical methods and data processing techniques as the original study.

Detailed Experimental Protocols

1. In Vitro Androgen Receptor Activation Assay (Reporter Gene Assay)

This protocol describes a common method to quantify the activation of the androgen receptor by this compound in a cell-based system.

  • Cell Line: A suitable cell line (e.g., HEK293, PC-3, LNCaP) stably or transiently co-transfected with an androgen receptor expression vector and a reporter vector containing androgen response elements (AREs) driving the expression of a reporter gene (e.g., luciferase).

  • Materials:

    • Transfected cells

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • Hormone-depleted medium (e.g., phenol red-free DMEM with 10% charcoal-stripped FBS)

    • This compound powder

    • Vehicle (e.g., DMSO)

    • Positive control (e.g., Dihydrotestosterone - DHT)

    • 96-well cell culture plates (white, opaque for luminescence)

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Cell Plating: Seed the transfected cells in a white, opaque 96-well plate at a predetermined density in complete growth medium and incubate for 24 hours.

    • Hormone Deprivation: Replace the complete growth medium with hormone-depleted medium and incubate for another 24 hours to reduce the influence of endogenous androgens.

    • Compound Treatment: Prepare serial dilutions of this compound and the positive control (DHT) in hormone-depleted medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically ≤0.1%.

    • Remove the hormone-depleted medium from the cells and add the prepared compound dilutions. Include vehicle-only wells as a negative control.

    • Incubate the plate for 24-48 hours.

    • Luminescence Reading: Allow the plate to equilibrate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

    • Data Analysis: Normalize the luminescence readings to the vehicle control and plot the dose-response curve to determine the EC50 value.

2. In Vivo Assessment of Anabolic Activity in a Rodent Model

This protocol outlines a general procedure to evaluate the anabolic effects of this compound on muscle mass in an orchidectomized (castrated) rat model.

  • Animal Model: Adult male Sprague-Dawley or Wistar rats.

  • Materials:

    • This compound

    • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

    • Surgical instruments for orchidectomy

    • Anesthesia (e.g., isoflurane)

    • Analytical balance

  • Procedure:

    • Acclimation: Acclimate the animals to the housing conditions for at least one week before the start of the experiment.

    • Orchidectomy: Perform bilateral orchidectomy on the rats under anesthesia to eliminate endogenous testosterone production. A sham surgery group should also be included. Allow the animals to recover for at least 7 days.

    • Group Assignment: Randomly assign the orchidectomized animals to different treatment groups (e.g., vehicle control, different doses of this compound). Include a sham-operated control group.

    • Dosing: Administer this compound or vehicle daily via oral gavage for a predetermined period (e.g., 2-4 weeks). Due to the short half-life, consider administering the daily dose in two separate administrations.

    • Monitoring: Monitor the body weight of the animals regularly throughout the study.

    • Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect specific muscles, such as the levator ani, gastrocnemius, and soleus. Also, dissect androgen-sensitive tissues like the prostate and seminal vesicles.

    • Tissue Weight Measurement: Blot the dissected tissues to remove excess fluid and weigh them on an analytical balance.

    • Data Analysis: Compare the weights of the anabolic and androgenic tissues between the different treatment groups. Normalize muscle weights to body weight to account for overall size differences.

Visualizations

Caption: Simplified signaling pathway of this compound.

Experimental Workflow for In Vitro this compound Screening cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_troubleshoot Troubleshooting Points A 1. Cell Culture (e.g., AR-Reporter Line) C 3. Seed Cells in 96-well Plate A->C T1 Cell Health/ Passage? A->T1 B 2. Prepare this compound Stock (e.g., in DMSO) E 5. Prepare Serial Dilutions B->E T2 Solubility Issues? B->T2 D 4. Hormone Deprivation (24h) C->D T3 Edge Effects? C->T3 F 6. Treat Cells with this compound (24-48h) D->F E->F G 7. Add Assay Reagent (e.g., Luciferase Substrate) F->G T4 Incubation Time? F->T4 H 8. Read Plate (e.g., Luminometer) G->H I 9. Data Analysis (Dose-Response Curve, EC50) H->I

Caption: General workflow for in vitro screening of this compound.

References

Technical Support Center: ACP-105 Delivery for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ACP-105 in animal studies. The information is designed to assist in the refinement of delivery methods and address common challenges encountered during experiments.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the preparation and administration of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Precipitation of this compound in vehicle solution - Incorrect solvent or solvent ratio.- Temperature of the solution is too low.- The concentration of this compound is too high for the chosen vehicle.- Ensure the use of appropriate solvents such as DMSO or ethanol for initial dissolution before dilution.[1] A common vehicle formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[1]- Gently warm the solution to aid dissolution, but avoid excessive heat which could degrade the compound.- Prepare a fresh solution at a lower concentration. This compound is soluble in DMSO and ethanol at 60 mg/mL and 58 mg/mL respectively.[1][2]
Animal distress during or after oral gavage - Improper restraint technique.- Incorrect placement of the gavage needle, potentially causing esophageal or tracheal injury.- Administration of too large a volume.- Ensure the animal is properly restrained to prevent movement.[3]- Measure the gavage needle from the tip of the animal's nose to the last rib to ensure correct length and avoid stomach perforation.[3] Advance the needle gently along the upper palate.[3]- The recommended maximum volume for oral gavage in mice is 10 mL/kg.[3]
Leakage of substance from injection site (subcutaneous or intraperitoneal) - Needle inserted too superficially.- Injection volume is too large for the site.- Needle was withdrawn too quickly.- For subcutaneous injections, ensure a tent of skin is created and the needle is inserted at the base.- For intraperitoneal injections, insert the needle into the lower right abdominal quadrant at a 30-40° angle to avoid organs.[4][5]- The maximum recommended volume for IP injection in mice is 10 ml/kg.[4]- After injection, pause for a moment before withdrawing the needle to allow for tissue expansion and minimize leakage.
Inconsistent or unexpected experimental results - Inaccurate dosing due to improper solution preparation or administration.- Degradation of this compound.- Variation in animal handling and stress levels.- Calibrate all equipment regularly. Ensure the this compound solution is homogenous before each administration.- Store this compound powder at -20°C for long-term stability (up to 3 years).[1] In solvent, it should be stored at -80°C for up to one year.[1]- Handle all animals consistently across experimental groups to minimize stress-induced variability.

Frequently Asked Questions (FAQs)

1. What is the recommended delivery method for this compound in animal studies?

Oral administration is the most commonly cited method for this compound in research, reflecting its high oral bioavailability.[1][6][7] However, other methods like subcutaneous or intraperitoneal injections can be used depending on the experimental design and desired pharmacokinetic profile. Continuous delivery via osmotic minipumps has also been documented.[8]

2. What are suitable vehicle solutions for this compound?

A frequently used vehicle for oral administration of SARMs involves a co-solvent system. For example, a formulation of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline or PBS can be effective for creating a clear solution.[1] Another study utilized 10% Tween in saline.[8] For a homogenous suspension for oral administration, Carboxymethylcellulose sodium (CMC-Na) is also a suitable vehicle.[2]

3. What is the known pharmacokinetic profile of this compound?

While comprehensive, direct comparative pharmacokinetic data for different delivery routes in animals is limited in publicly available literature, an in silico study has predicted the following ADME (Absorption, Distribution, Metabolism, and Excretion) profile for this compound:

Parameter Predicted Value Source
Gastrointestinal Absorption High (up to 100%)[9][10]
Solubility Low (LogS ~ -4.1 to -4.4)[9][10]
Plasma Protein Binding Strong (77-99%)[9][10][11]
Blood-Brain Barrier Penetration Predicted by most models[9][10][11]
Half-life Short (~1.18 hours)[10]

Note: These are in silico predictions and should be confirmed with in vivo experimental data. The half-life of this compound in human hepatocytes has been determined to be 5.0 hours.[1]

4. Are there any known stability issues with this compound?

This compound is stable as a powder when stored at -20°C for up to three years.[1] When in a solvent, it should be stored at -80°C for up to one year to maintain stability.[1] Avoid repeated freeze-thaw cycles of stock solutions.[2]

Experimental Protocols

Oral Gavage Administration of this compound

Materials:

  • This compound

  • Vehicle solution (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline)

  • Sterile syringes and gavage needles (18-20 gauge for mice)[3]

  • Scale for weighing animals

Procedure:

  • Weigh the animal to determine the correct dosage volume. The maximum recommended volume is 10 mL/kg.[3]

  • Prepare the this compound solution in the chosen vehicle. Ensure it is fully dissolved and homogenous.

  • Properly restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and straighten the neck and back.

  • Measure the gavage needle against the mouse, from the tip of the nose to the last rib, to determine the correct insertion depth. Mark the needle if necessary.[3]

  • Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.[3]

  • Once the needle is in place, slowly administer the solution.

  • Carefully remove the needle along the same path of insertion.

  • Monitor the animal for at least 15 minutes post-administration for any signs of distress.[11]

Intraperitoneal (IP) Injection of this compound

Materials:

  • This compound

  • Sterile vehicle solution

  • Sterile syringes and needles (25-27 gauge for mice)[4]

  • 70% ethanol for disinfection

  • Scale for weighing animals

Procedure:

  • Weigh the animal and calculate the required dose. The maximum recommended IP injection volume for mice is 10 ml/kg.[4]

  • Prepare the this compound solution in a sterile vehicle.

  • Restrain the mouse, tilting it slightly downwards to allow the abdominal organs to shift forward.

  • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[12][13]

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle, bevel up, at a 30-40° angle into the peritoneal cavity.[5]

  • Aspirate slightly to ensure no fluid or blood is drawn back, which would indicate incorrect placement in an organ or blood vessel.[12][13]

  • Inject the solution slowly and steadily.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any adverse reactions.

Visualizations

Experimental Workflow: this compound Preparation and Oral Gavage

G cluster_prep Solution Preparation cluster_admin Oral Gavage Procedure weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve add_peg Add PEG300 dissolve->add_peg add_tween Add Tween 80 add_peg->add_tween add_saline Add Saline/PBS add_tween->add_saline mix Vortex until clear add_saline->mix calculate Calculate Dosage mix->calculate weigh_animal Weigh Animal weigh_animal->calculate restrain Restrain Animal calculate->restrain insert Insert Gavage Needle restrain->insert administer Administer Solution insert->administer monitor Monitor Animal administer->monitor

Workflow for this compound solution preparation and oral gavage.

Signaling Pathway: this compound and the Androgen Receptor

G cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACP105_out This compound AR Androgen Receptor (AR) + Heat Shock Proteins ACP105_out->AR Binds AR_ACP105 AR-ACP-105 Complex AR->AR_ACP105 Conformational Change (HSP Dissociation) AR_dimer AR Dimerization AR_ACP105->AR_dimer Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates

Simplified signaling pathway of this compound action on the androgen receptor.

References

Technical Support Center: Overcoming ACP-105 Resistance in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the selective androgen receptor modulator (SARM), ACP-105, in cell culture experiments. The information is based on established principles of drug resistance in cancer cell lines and knowledge of SARM mechanisms.

Frequently Asked Questions (FAQs)

Q1: My cells are no longer responding to this compound treatment. How can I confirm they have developed resistance?

A1: The first step is to quantify the level of resistance by determining the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value in your experimental cells compared to the parental, sensitive cell line confirms the development of resistance.[1]

Q2: What are the potential mechanisms behind this compound resistance?

A2: While specific studies on this compound resistance are limited, based on resistance mechanisms to other SARMs and androgen receptor (AR) antagonists, potential causes include:

  • Target Alteration: Mutations in the Androgen Receptor (AR) gene, particularly in the ligand-binding domain, can prevent this compound from binding effectively or even convert it into an agonist.[2][3][4]

  • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to survive and proliferate, bypassing their dependency on the AR signaling pathway. The mTOR pathway is a common example.[1][5]

  • Increased Drug Efflux: Cells may upregulate the expression of drug efflux pumps, such as P-glycoprotein (MDR1), which actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.[6][7][8]

  • Metabolic Alterations: Changes in cellular metabolism can lead to the inactivation of the drug.[6][9]

Q3: How can I begin to investigate the mechanism of resistance in my cell line?

A3: A systematic approach is recommended:

  • Sequence the Androgen Receptor Gene: Check for mutations in the ligand-binding domain of the AR.

  • Analyze Protein Expression: Use Western blotting to assess the expression and phosphorylation status of key proteins in the AR signaling pathway and potential bypass pathways (e.g., Akt, mTOR, ERK).

  • Assess Efflux Pump Activity: Use functional assays with known efflux pump inhibitors (e.g., verapamil for P-gp) to see if sensitivity to this compound is restored.[10] Additionally, quantify the expression of efflux pump genes (e.g., ABCB1) using qPCR.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound.
Possible Cause Troubleshooting Step
Cell Passage Number High passage numbers can lead to genetic drift. Use cells within a consistent, low passage range for all experiments.[10]
Cell Health and Density Ensure cells are in the logarithmic growth phase and seeded at a consistent density. Over-confluent or unhealthy cells will respond differently.[10][11]
Compound Integrity Confirm the identity, purity, and concentration of your this compound stock. Degradation or precipitation can reduce efficacy.[10]
Assay Variability Review your experimental protocol for consistency, paying close attention to cell seeding density, drug incubation times, and the viability assay used.[10]
Problem 2: My cells show a high level of resistance to this compound, but I don't find any mutations in the Androgen Receptor.
Possible Cause Troubleshooting Step
Bypass Pathway Activation Investigate the activation of alternative signaling pathways. Perform Western blot analysis for key phosphorylated proteins like p-Akt, p-mTOR, and p-ERK.
Increased Drug Efflux Measure the expression of common drug efflux pump genes like ABCB1 (MDR1) via qPCR. Conduct a cell viability assay with this compound in the presence and absence of an efflux pump inhibitor (e.g., verapamil). A restoration of sensitivity in the presence of the inhibitor suggests the involvement of efflux pumps.
Altered Drug Metabolism While more complex to analyze, consider investigating the metabolic profile of this compound in your sensitive versus resistant cells using techniques like mass spectrometry.[12][13][14]

Experimental Protocols

Protocol 1: Development of an this compound Resistant Cell Line

This protocol uses the gradual dose escalation method.[6][15]

  • Determine Initial Dosing: Determine the IC50 of the parental cell line to this compound using a standard cell viability assay (e.g., MTT or CCK-8). The starting concentration for developing resistance should be the IC20 (the concentration that inhibits 20% of cell growth).[6]

  • Initial Exposure: Culture the parental cells in a medium containing the IC20 of this compound.

  • Dose Escalation: Once the cells have recovered and are proliferating at a normal rate, increase the concentration of this compound by 25-50%.[6]

  • Repeat: Continue this stepwise increase in drug concentration. If significant cell death occurs, maintain the cells at the previous concentration until they have adapted.

  • Establishment of Resistance: A resistant cell line is typically established when it can proliferate in a concentration of this compound that is 5-10 times the original IC50.

  • Characterization: Confirm the level of resistance by re-evaluating the IC50. The resistant cell line should be maintained in a medium containing a maintenance dose of this compound.

Protocol 2: Western Blotting for Signaling Pathway Analysis
  • Protein Extraction: Lyse sensitive and resistant cells (with and without this compound treatment) in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., AR, p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities, normalizing to a loading control like β-actin or GAPDH.[1]

Data Presentation

Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines
Cell LineIC50 (nM)Resistance Index (RI)
Parental (Sensitive)101.0
This compound Resistant12012.0

The Resistance Index (RI) is calculated as the IC50 of the resistant line divided by the IC50 of the parental line.[6]

Table 2: Example qPCR and Western Blot Data for Resistance Mechanism Investigation
Target Assay Parental Cells Resistant Cells Interpretation
AR (gene)qPCR1.0-fold1.2-foldNo significant change in AR gene expression.
AR (protein)Western Blot++AR protein is expressed in both cell lines.
ABCB1 (gene)qPCR1.0-fold8.5-foldSignificant upregulation of an efflux pump gene.
p-Akt (protein)Western Blot++++Activation of a bypass signaling pathway.

Visualizations

ACP105_Signaling_Pathway cluster_cytoplasm Cytoplasm ACP105 This compound AR_complex This compound-AR Complex ACP105->AR_complex AR Androgen Receptor (AR) AR->AR_complex HSP Heat Shock Proteins HSP->AR AR is bound to HSP in an inactive state Nucleus Nucleus AR_complex->Nucleus Translocation ARE Androgen Response Element Gene_Transcription Gene Transcription ARE->Gene_Transcription Anabolic_Effects Anabolic Effects (e.g., Muscle Growth) Gene_Transcription->Anabolic_Effects Anti_proliferative_Effects Anti-proliferative Effects (in some cancer cells) Gene_Transcription->Anti_proliferative_Effects

Caption: Primary signaling pathway of this compound.

Resistance_Workflow Start Decreased cell response to this compound observed Confirm_Resistance Confirm Resistance: Determine IC50 Start->Confirm_Resistance Investigate_Mechanism Investigate Mechanism Confirm_Resistance->Investigate_Mechanism AR_Sequencing Sequence AR Gene Investigate_Mechanism->AR_Sequencing Target-based Western_Blot Western Blot for Bypass Pathways (p-Akt, p-mTOR) Investigate_Mechanism->Western_Blot Pathway-based Efflux_Assay qPCR for Efflux Pumps & Functional Assays Investigate_Mechanism->Efflux_Assay Efflux-based AR_Mutation AR Mutation Found AR_Sequencing->AR_Mutation Bypass_Activation Bypass Pathway Activated Western_Blot->Bypass_Activation Efflux_Upregulation Efflux Pump Upregulated Efflux_Assay->Efflux_Upregulation

Caption: Workflow for investigating this compound resistance.

Bypass_Pathway ACP105 This compound AR Androgen Receptor (AR) ACP105->AR Blocked by AR mutation or efflux pump AR_Signaling AR Signaling AR->AR_Signaling Proliferation Cell Proliferation & Survival AR_Signaling->Proliferation Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Bypass Pathway

Caption: Hypothetical bypass signaling pathway in this compound resistance.

References

Validation & Comparative

A Comparative Analysis of Muscle Selectivity: ACP-105 versus S-4 Andarine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for compounds with tissue-selective anabolic effects while minimizing androgenic side effects is paramount. Among the class of Selective Androgen Receptor Modulators (SARMs), ACP-105 and S-4 (Andarine) have garnered significant interest. This guide provides an objective comparison of their muscle selectivity, supported by preclinical experimental data.

Mechanism of Action and Receptor Interaction

This compound is characterized as a partial agonist of the androgen receptor (AR).[1] This means it binds to and activates the receptor, but elicits a submaximal response compared to a full agonist like testosterone. In preclinical models, this compound has demonstrated potent anabolic effects on muscle and bone with minimal impact on the prostate.[2][3]

S-4 (Andarine), on the other hand, exhibits a more complex interaction with the androgen receptor, acting as a full agonist in muscle tissue and a partial agonist in the prostate.[4] This differential activity is the basis for its selective anabolic effects. Preclinical studies have shown that S-4 can effectively stimulate muscle growth while having a significantly smaller impact on prostate size compared to testosterone.[5]

Quantitative Comparison of Anabolic and Androgenic Activity

Preclinical studies, primarily in castrated rodent models, provide the basis for comparing the muscle-selective properties of this compound and S-4. The primary endpoints in these studies are typically the weight of an anabolic tissue (levator ani muscle) and an androgenic tissue (prostate).

CompoundAnimal ModelDosageAnabolic Effect (Levator Ani Muscle)Androgenic Effect (Prostate)Anabolic:Androgenic RatioReference
This compound Castrated Male Rats1 mg/kg/day67% of DHT's effect21% of DHT's effect3.19:1[6]
S-4 (Andarine) Castrated Male Rats0.3 mg/dayFull restoration to intact control weight33.8% of intact control weightNot explicitly calculated, but demonstrates high selectivity[5]
S-4 (Andarine) Castrated Male Rats3 mg/kgFull restoration to intact control weight16% of intact control weightNot explicitly calculated, but demonstrates high selectivity[7]
Testosterone Propionate (for comparison) Castrated Male RatsNot specified104% of intact control weight121% of intact control weight~0.86:1[4]

Experimental Protocols

The data presented above is derived from studies employing the following general methodologies:

Animal Model and Surgical Procedure
  • Species: Male Sprague-Dawley or similar strains of rats are commonly used.

  • Orchidectomy (Castration): To eliminate the influence of endogenous androgens, the animals undergo surgical removal of the testes. This creates a baseline state of androgen deprivation, allowing for the clear assessment of the effects of exogenous compounds.[6][7]

Compound Administration
  • Route of Administration: Compounds are typically administered orally or via subcutaneous injection.[8]

  • Dosing Regimen: Animals are treated with varying doses of the SARM, a vehicle control, and often a comparator androgen like testosterone propionate or dihydrotestosterone (DHT). The treatment duration typically ranges from two to twelve weeks.[1][4]

Tissue Analysis
  • Data Normalization: Tissue weights are often normalized to the animal's body weight to account for variations in size. The effects are then compared to both castrated controls and intact (non-castrated) controls to determine the extent of anabolic and androgenic activity.[7]

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.

Androgen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response SARM SARM (this compound or S-4) AR Androgen Receptor (AR) SARM->AR SARM_AR SARM-AR Complex AR->SARM_AR HSP Heat Shock Proteins (HSP) HSP->AR ARE Androgen Response Element (ARE) SARM_AR->ARE Translocation Transcription Gene Transcription ARE->Transcription Binding mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Translation Anabolic_Effects Anabolic Effects (Muscle Growth) Protein_Synthesis->Anabolic_Effects

Caption: Androgen Receptor Signaling Pathway for SARMs.

Experimental_Workflow start Animal Model Selection (e.g., Male Rats) castration Orchidectomy (Castration) start->castration acclimation Acclimation Period castration->acclimation grouping Randomization into Treatment Groups acclimation->grouping vehicle Vehicle Control acp105 This compound s4 S-4 Andarine testosterone Testosterone (Comparator) administration Daily Compound Administration vehicle->administration acp105->administration s4->administration testosterone->administration monitoring Monitoring (Body Weight, Health) administration->monitoring euthanasia Euthanasia & Tissue Collection monitoring->euthanasia analysis Weighing of Levator Ani & Prostate euthanasia->analysis data Data Analysis & Comparison analysis->data

Caption: Preclinical Experimental Workflow for SARM Evaluation.

Conclusion

Based on the available preclinical data, both this compound and S-4 Andarine demonstrate a significant degree of muscle selectivity, promoting anabolic effects in muscle tissue with a substantially lower impact on the prostate compared to traditional androgens like testosterone. S-4's profile as a full agonist in muscle and partial agonist in the prostate provides a clear mechanism for this selectivity. This compound, as a partial agonist, also achieves a favorable anabolic-to-androgenic ratio.

For researchers, the choice between these compounds may depend on the specific research question. The more extensive preclinical data available for S-4 might make it a more established model compound for studying SARM mechanisms. However, this compound's distinct partial agonist profile presents an alternative for comparative pharmacology studies. It is crucial to note that these findings are based on animal models, and further research is necessary to fully elucidate their effects and therapeutic potential.

References

Validating the Anabolic Effects of ACP-105 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anabolic effects of ACP-105, a non-steroidal Selective Androgen Receptor Modulator (SARM), with other alternatives. The information presented is based on available preclinical data and is intended to inform research and development professionals.

Executive Summary

This compound is a potent SARM that has demonstrated significant anabolic effects on muscle and bone in preclinical models, with a favorable tissue selectivity profile compared to traditional androgens. In a key study involving castrated male rats, this compound showed a marked ability to increase the mass of the levator ani muscle, an indicator of anabolic activity, while having a significantly lesser effect on the prostate, a marker of androgenic effects. This suggests a favorable anabolic-to-androgenic ratio, a desirable characteristic for therapeutic development.

Comparative Analysis of Anabolic and Androgenic Effects

The following table summarizes the in vivo data from a foundational preclinical study on this compound, providing a quantitative comparison of its effects on anabolic and androgenic markers.

Compound/TreatmentDosageMean Levator Ani Muscle Weight (mg)% of Testosterone Propionate's Anabolic EffectMean Prostate Weight (mg)% of Testosterone Propionate's Androgenic EffectAnabolic-to-Androgenic Ratio
Vehicle Control (Castrated)N/AData not available in accessible resources0%Data not available in accessible resources0%N/A
This compound1 mg/kg/daySpecific value not publicly available67% of DHT's effect (as a proxy)Specific value not publicly available21% of DHT's effect (as a proxy)~3.19:1
Testosterone Propionate (TP)Typical reference doseReference value100%Reference value100%1:1

Note: Specific mean weight values from the primary literature were not publicly accessible. The percentage effects and ratio for this compound are based on reported outcomes relative to Dihydrotestosterone (DHT), a potent natural androgen.

Experimental Protocols

The standard method for evaluating the anabolic and androgenic properties of compounds like this compound is the Hershberger bioassay. The following is a detailed methodology based on the standardized OECD Test Guideline 441.

The Hershberger Bioassay Protocol

1. Animal Model:

  • Species: Rat (Sprague-Dawley or Wistar strains are preferred).

  • Sex: Male.

  • Age: Peripubertal (approximately 42 days old at the time of castration).

2. Acclimation and Surgical Procedure:

  • Animals are acclimated for at least 7 days upon arrival.

  • At approximately 42 days of age, the rats undergo bilateral orchidectomy (castration) under anesthesia.

  • A recovery period of at least 7 days is allowed for the regression of androgen-dependent tissues.

3. Dosing and Treatment Groups:

  • Administration: The test substance (this compound) is typically administered daily for 10 consecutive days via oral gavage or subcutaneous injection.

  • Vehicle Control: A group of castrated animals receives the vehicle (e.g., corn oil, sesame oil) only.

  • Test Groups: At least two dose levels of the test substance are used.

  • Reference Androgen Group: A positive control group is treated with a reference androgen, such as testosterone propionate (TP), typically administered via subcutaneous injection.

4. Necropsy and Tissue Collection:

  • Approximately 24 hours after the final dose, the animals are euthanized.

  • The following five androgen-responsive tissues are carefully dissected and weighed (wet weight):

    • Ventral prostate (VP)

    • Seminal vesicles (SV) (including coagulating glands and their fluids)

    • Levator ani-bulbocavernosus (LABC) muscle complex

    • Cowper's glands (COW)

    • Glans penis (GP)

5. Data Analysis:

  • The mean and standard deviation of the absolute tissue weights are calculated for each group.

  • Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to compare the tissue weights of the treated groups to the vehicle control group.

  • Anabolic activity is primarily assessed by the increase in the weight of the levator ani-bulbocavernosus muscle.

  • Androgenic activity is primarily assessed by the increase in the weights of the ventral prostate and seminal vesicles.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of SARMs and the workflow of the Hershberger assay.

SARM_Mechanism_of_Action ACP105 This compound (SARM) AR Androgen Receptor (AR) in Cytoplasm ACP105->AR Binds Complex This compound-AR Complex AR->Complex HSP Heat Shock Proteins HSP->AR Dissociates Nucleus Nucleus Complex->Nucleus Translocates to ARE Androgen Response Element (ARE) on DNA Complex->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Translation Protein Synthesis (Translation) mRNA->Translation transported to cytoplasm for Proteins Anabolic Proteins Translation->Proteins Effect Anabolic Effects (e.g., Muscle Growth) Proteins->Effect

Caption: Mechanism of action for this compound as a Selective Androgen Receptor Modulator.

Hershberger_Assay_Workflow Start Start: Peripubertal Male Rats Castration Orchidectomy (Castration) Start->Castration Recovery 7-Day Recovery Period Castration->Recovery Grouping Animal Grouping Recovery->Grouping Vehicle Vehicle Control Grouping->Vehicle Group 1 ACP105_Group This compound Treatment Groups (Multiple Doses) Grouping->ACP105_Group Group 2+ TP_Group Testosterone Propionate (Positive Control) Grouping->TP_Group Group 3+ Dosing 10-Day Daily Dosing Vehicle->Dosing ACP105_Group->Dosing TP_Group->Dosing Necropsy Necropsy (24h after last dose) Dosing->Necropsy Tissue Dissection and Weighing of: - Levator Ani Muscle - Prostate - Seminal Vesicles - Cowper's Glands - Glans Penis Necropsy->Tissue Analysis Data Analysis and Comparison Tissue->Analysis End End: Determination of Anabolic/Androgenic Activity Analysis->End

Caption: Experimental workflow for the Hershberger bioassay.

A Comparative Analysis of the Neuroprotective Effects of ACP-105 and RAD-140

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals exploring novel therapeutic avenues for neurodegenerative diseases, Selective Androgen Receptor Modulators (SARMs) have emerged as a promising class of compounds. Among these, ACP-105 and RAD-140 have garnered attention for their potential neuroprotective properties. This guide provides an objective comparison of their neuroprotective effects based on available preclinical data, detailing experimental protocols and summarizing key quantitative findings.

Quantitative Data Summary

The following table summarizes the key quantitative data from preclinical studies on the neuroprotective effects of this compound and RAD-140. It is important to note that direct head-to-head comparative studies are limited, and the data is collated from separate research initiatives.

ParameterThis compoundRAD-140Source
In Vitro Model Not explicitly detailed in the provided search results.Primary rat hippocampal neurons[1][2]
Neurotoxic Insult Not explicitly detailed in the provided search results.Amyloid-beta (Aβ) 1-42, Apoptotic insults[2]
In Vitro Efficacy Not explicitly detailed in the provided search results.As effective as testosterone in reducing cell death.[1][3][1][3]
In Vivo Model Male gonadectomized triple transgenic mice (Alzheimer's model)Gonadectomized, adult male rats[1][4]
Neurotoxic Insult Alzheimer's disease pathologyKainate-induced excitotoxicity[1][4]
In Vivo Efficacy Decreased anxiety-like behavior.[4][5] In combination with an ERβ agonist, improved cognition and decreased amyloid-β levels.[4][5]Protected hippocampal neurons against cell death.[1][6] As effective as testosterone in preventing kainate-induced neuron loss.[2][1][2][4][5][6]
Mechanism of Action Upregulates androgen receptor levels in the hippocampus.[5]Dependent on MAPK/ERK signaling pathway.[1][2][3][1][2][3][5]

Detailed Experimental Protocols

A critical aspect of evaluating and comparing these compounds lies in understanding the methodologies of the key experiments.

RAD-140 Neuroprotection Against Amyloid-Beta in Cultured Neurons [2]

  • Cell Culture: Primary hippocampal neurons were cultured from rats.

  • Neurotoxic Insult: Neurons were exposed to aggregated amyloid-beta 1-42 (Aβ1-42), a peptide implicated in Alzheimer's disease neurodegeneration.[2]

  • Treatment: Cultures were pre-treated with varying concentrations of RAD-140 for one hour before the addition of Aβ1-42.[6]

  • Assay: Cell viability was assessed to determine the extent of neuroprotection.[2]

RAD-140 Neuroprotection in a Kainate Lesion Rat Model [1][2]

  • Animal Model: Gonadectomized (GDX) adult male rats were used to mimic a state of androgen depletion.[1][2]

  • Treatment: Rats were treated with RAD-140.

  • Neurotoxic Insult: The excitotoxin kainate was systemically administered to induce neuronal death, particularly in the hippocampus.[1][7][8][9] Kainate-induced neurotoxicity is a well-established model for studying excitotoxic neuronal death, which can involve both apoptosis and necrosis.[8][9][10]

  • Assay: The extent of neuroprotection was quantified by counting the surviving neurons in the CA2/3 region of the hippocampus using neuron-specific antibody NeuN.[2]

This compound in a Mouse Model of Alzheimer's Disease [4][5]

  • Animal Model: Male gonadectomized triple transgenic mice, a model that develops Alzheimer's-like pathology, were used.[4]

  • Treatment: Mice were administered this compound, either alone or in combination with a selective estrogen receptor β (ERβ) agonist, AC-186.[4][5]

  • Assays:

    • Behavioral Tests: Long-term spatial memory was assessed using the Morris water maze. Anxiety-like behavior was evaluated in the open field and elevated plus maze tests.[4][5]

    • Biochemical Analysis: Levels of amyloid-β and the amyloid-β degrading enzymes, neprilysin and insulin-degrading enzyme, were measured in the brain.[4][5] Androgen receptor levels in the brain were also assessed.[5]

Signaling Pathways and Experimental Workflows

RAD-140 Neuroprotective Signaling Pathway

The neuroprotective effects of RAD-140 have been shown to be dependent on the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] Activation of this pathway, evidenced by the phosphorylation of ERK, is a crucial step in the mechanism by which RAD-140 protects neurons from apoptotic insults.[1][2]

RAD140_Neuroprotection_Pathway RAD140 RAD-140 AR Androgen Receptor RAD140->AR Binds to MAPK_Pathway MAPK/ERK Signaling (ERK Phosphorylation) AR->MAPK_Pathway Activates Neuroprotection Neuroprotection (Reduced Apoptosis) MAPK_Pathway->Neuroprotection Leads to InVivo_Workflow cluster_prep Preparation cluster_treatment Intervention cluster_insult Challenge cluster_analysis Analysis Animal_Model Select Animal Model (e.g., GDX Rat, Transgenic Mouse) Treatment Administer Compound (this compound or RAD-140) Animal_Model->Treatment Neurotoxic_Insult Induce Neurotoxicity (e.g., Kainate, Aβ Pathology) Treatment->Neurotoxic_Insult Behavioral Behavioral Assays (e.g., Morris Water Maze) Neurotoxic_Insult->Behavioral Histological Histological Analysis (e.g., Neuron Counting) Neurotoxic_Insult->Histological Biochemical Biochemical Assays (e.g., Protein Levels) Neurotoxic_Insult->Biochemical

References

Evaluating the Safety Profile of ACP-105 Against Other Selective Androgen Receptor Modulators (SARMs)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Selective Androgen Receptor Modulators (SARMs) have emerged as a promising class of therapeutics with the potential to offer the anabolic benefits of traditional androgenic steroids while minimizing their undesirable side effects. Their tissue-selective action makes them attractive candidates for treating muscle-wasting diseases, osteoporosis, and other conditions. However, as research and development in this area progress, a thorough understanding of their comparative safety profiles is paramount. This guide provides an objective comparison of the safety of ACP-105 with other prominent SARMs, namely Ostarine (MK-2866), Ligandrol (LGD-4033), and RAD-140 (Testolone), supported by available experimental data.

Comparative Safety Data of Common SARMs

The following table summarizes the key safety-related findings from various studies on this compound and other commonly researched SARMs. It is important to note that the data for this compound is primarily from preclinical studies, while more clinical data is available for Ostarine, Ligandrol, and RAD-140.

Adverse Event CategoryThis compoundOstarine (MK-2866)Ligandrol (LGD-4033)RAD-140 (Testolone)
Hormonal Suppression Evidence of testosterone suppression in preclinical and limited Phase I human testing.[1]Dose-dependent increase in androgen activity and potential for testosterone suppression.[2] Mild suppression reported.[3]Dose-dependent suppression of total testosterone, free testosterone, and SHBG.[4][5]Mild hormonal suppression reported in early human trials.[6]
Hepatotoxicity (Liver Effects) Appears less hepatotoxic than oral steroids, but mild elevation of liver enzymes has been reported in anecdotal logs.[1]Linked to significant liver toxicity, including cholestatic liver injury and elevated liver enzymes (ALT, AST) in some cases.[[“]][[“]]No significant changes in aspartate aminotransferase (AST) or alanine aminotransferase (ALT) were observed in a 21-day study with doses up to 1.0 mg/day.[4][5] However, the FDA has warned about potential liver toxicity with SARMs.[9]Case reports of drug-induced liver injury (DILI), including cholestatic patterns, have been published.[10][11]
Cardiovascular Effects Speculated to potentially decrease the risk of cardiovascular diseases, though human data is lacking.[3]Increases markers of cardiac fibrosis and cardiomyopathy in animal studies, with effects being more pronounced in males.[[“]][[“]] Can increase total plasma cholesterol.[[“]][[“]]Dose-dependent suppression of HDL cholesterol and triglycerides.[4][5] May increase the risk of heart attack and stroke due to decreased HDL/LDL ratio.[9]Limited specific data on cardiovascular effects from clinical trials.
Other Reported Side Effects Fatigue, low libido (associated with testosterone suppression).[1]Headaches, temporary changes in vision.[3] Decreased endurance in animal studies.[[“]][[“]]Headaches, dry mouth.[9][12]Acne, hair loss in some users.[13]

Experimental Protocols

A critical evaluation of safety data requires an understanding of the methodologies employed in the cited studies. Below are summaries of the experimental protocols for key studies on these SARMs.

Ligandrol (LGD-4033) Clinical Trial
  • Study Design: A placebo-controlled, double-blind, randomized study.[4][5]

  • Participants: 76 healthy men aged 21-50 years.[4][5]

  • Intervention: Participants were randomized to receive a placebo or LGD-4033 at doses of 0.1, 0.3, or 1.0 mg daily for 21 days.[4][5]

  • Safety Assessments: Monitoring of blood counts, blood chemistry, lipids, prostate-specific antigen (PSA), electrocardiogram (ECG), and hormone levels (total and free testosterone, SHBG, FSH, LH).[4][5][9] These parameters were measured during the intervention and for 5 weeks after discontinuation.[4][5]

Ostarine (MK-2866) Clinical Trials
  • Context: Ostarine has been evaluated in numerous clinical trials for conditions like muscle wasting in cancer patients and stress urinary incontinence.[2][14]

  • Dosage Range: Dosages in trials have ranged from 0.1 mg up to 100 mg.[2]

  • Primary Outcomes: Efficacy endpoints related to lean body mass and physical function.[2]

  • Safety Monitoring: General safety and tolerability were assessed, with observations indicating it was generally well-tolerated in these controlled settings.[2]

RAD-140 (Testolone) Phase I Clinical Trials
  • Focus: Assessment of safety, tolerability, and pharmacokinetics in humans.[6]

  • Key Findings (Preliminary): The compound demonstrated high bioavailability and was orally well-absorbed. No severe adverse events were reported in these early trials, with side effects being limited to mild hormonal suppression and fatigue in some participants.[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the process of safety evaluation, the following diagrams are provided.

SARM_Signaling_Pathway SARM SARM AR Androgen Receptor (AR) (in cytoplasm) SARM->AR Binds to SARM_AR_complex SARM-AR Complex AR->SARM_AR_complex HSP Heat Shock Proteins (HSP) HSP->AR Dissociates Nucleus Nucleus SARM_AR_complex->Nucleus Translocates to ARE Androgen Response Element (ARE) (on DNA) SARM_AR_complex->ARE Binds to Androgenic_Effects Androgenic Effects (Prostate, etc.) (Minimized) SARM_AR_complex->Androgenic_Effects Tissue-selective (less activation) Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Protein_Synthesis Protein Synthesis Gene_Transcription->Protein_Synthesis Leads to Anabolic_Effects Anabolic Effects (Muscle & Bone) Protein_Synthesis->Anabolic_Effects

Caption: Simplified signaling pathway of a Selective Androgen Receptor Modulator (SARM).

SARM_Safety_Evaluation_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials cluster_monitoring Safety Monitoring in_vitro In Vitro Studies (Receptor Binding Assays) animal_models Animal Models (Rodents, Primates) in_vitro->animal_models Promising candidates phase1 Phase I (Safety, PK/PD in healthy volunteers) animal_models->phase1 IND Submission phase2 Phase II (Efficacy & side effects in patient population) phase1->phase2 bloodwork Bloodwork Analysis (Hormones, Lipids, Liver Enzymes) phase1->bloodwork imaging Imaging (e.g., Prostate volume) phase1->imaging adverse_events Adverse Event Reporting phase1->adverse_events phase3 Phase III (Large-scale efficacy & safety) phase2->phase3 phase2->bloodwork phase2->imaging phase2->adverse_events phase3->bloodwork phase3->imaging phase3->adverse_events regulatory_review Regulatory Review (e.g., FDA) phase3->regulatory_review NDA Submission

References

Replicating Published ACP-105 Experimental Outcomes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental outcomes of the selective androgen receptor modulator (SARM) ACP-105 with other alternatives, supported by data from key preclinical studies. Detailed methodologies for pivotal experiments are presented to facilitate replication and further investigation.

This compound is a non-steroidal SARM that has demonstrated tissue-selective anabolic effects in preclinical models, with a particular focus on muscle and bone tissue, while showing minimal impact on androgenic tissues like the prostate. This guide synthesizes findings from foundational studies on this compound and compares them with published data on two other well-characterized SARMs, Ostarine (MK-2866) and Ligandrol (LGD-4033), to provide a comprehensive overview of their relative efficacy and safety profiles in preclinical settings.

Comparative Efficacy of SARMs in Preclinical Models

The following tables summarize the quantitative outcomes from key preclinical studies on this compound, Ostarine, and Ligandrol. These studies typically utilize rodent models of androgen deficiency (e.g., orchidectomized or ovariectomized rats) to assess the anabolic and androgenic potential of these compounds.

Anabolic Effects on Muscle Tissue
CompoundSpecies/ModelDosageDurationOutcome MeasureResultReference
This compound Male Rats (Orchidectomized)1 mg/kg/day14 daysLevator Ani Muscle WeightSignificant IncreaseSchlienger et al., 2009
Ostarine Female Rats (Ovariectomized)0.04, 0.4, 4 mg/kg/day5 weeksGastrocnemius & Soleus Muscle WeightDose-dependent increaseHoffmann et al., 2020
Ligandrol Female Rats (Ovariectomized)0.04, 0.4, 4 mg/kg/day5 weeksGastrocnemius & Soleus Muscle WeightDose-dependent increaseHoffmann et al., 2020
Androgenic Effects on Prostate Tissue
CompoundSpecies/ModelDosageDurationOutcome MeasureResultReference
This compound Male Rats (Orchidectomized)1 mg/kg/day14 daysProstate WeightMinimal IncreaseSchlienger et al., 2009
Ostarine N/AN/AN/AN/AN/AN/A
Ligandrol N/AN/AN/AN/AN/AN/A

Note: Data on the direct comparison of prostate weight for Ostarine and Ligandrol in a similar orchidectomized rat model was not available in the reviewed literature.

Effects on Cognitive Function and Neuroprotection
CompoundSpecies/ModelDosageDurationOutcome MeasureResultReference
This compound Female Mice (Irradiated)1 mg/kg/day2 weeks post-irradiationRotorod PerformancePrevented radiation-induced impairmentDayger et al., 2011
This compound Female Mice (Irradiated)1 mg/kg/day2 weeks post-irradiationCued Fear ConditioningEnhanced fear conditioningDayger et al., 2011
This compound Male Mice (Alzheimer's Model)3 mg/kg/day4 monthsAnxiety-like Behavior (Elevated Plus Maze)Reduced anxiety-like behaviorGeorge et al., 2013

Experimental Protocols

Anabolic and Androgenic Activity Assessment in Orchidectomized Rats (based on Schlienger et al., 2009)
  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Procedure: Bilateral orchidectomy was performed to induce an androgen-deficient state. A sham-operated group serves as the eugonadal control.

  • Acclimation and Treatment: Animals were allowed to recover for a specified period post-surgery. This compound was administered orally once daily for 14 consecutive days. A vehicle control group (e.g., carboxymethyl cellulose) and a positive control group (e.g., testosterone propionate) were included.

  • Outcome Measures: At the end of the treatment period, animals were euthanized, and the levator ani muscle and ventral prostate were carefully dissected and weighed. The wet weights of these tissues were normalized to body weight.

  • Statistical Analysis: Data were analyzed using appropriate statistical tests, such as one-way ANOVA followed by post-hoc tests, to compare treatment groups.

Assessment of Cognitive Function in Irradiated Mice (based on Dayger et al., 2011)
  • Animal Model: Female mice.

  • Irradiation Procedure: Mice were exposed to a single dose of whole-body gamma irradiation (e.g., from a Cesium-137 source). A sham-irradiated group served as the control.

  • Treatment: this compound (1 mg/kg) or vehicle was administered daily starting after irradiation.

  • Behavioral Testing (2 weeks post-irradiation):

    • Rotorod Test: To assess motor coordination and balance, mice were placed on a rotating rod with accelerating speed. The latency to fall was recorded.

    • Cued Fear Conditioning: This test evaluates fear-associated learning and memory. On the training day, mice were placed in a chamber and presented with an auditory cue (conditioned stimulus, CS) paired with a mild foot shock (unconditioned stimulus, US). On the testing day, the mice were placed in a novel context, and the auditory cue was presented without the shock. Freezing behavior, a measure of fear, was quantified.

  • Statistical Analysis: Statistical comparisons between groups were made using appropriate methods like two-way ANOVA.

Evaluation of Anxiolytic Effects in a Mouse Model of Alzheimer's Disease (based on George et al., 2013)
  • Animal Model: Triple-transgenic mouse model of Alzheimer's disease (3xTg-AD).

  • Treatment: this compound (3 mg/kg/day) or vehicle was administered to gonadectomized male mice for 4 months.

  • Behavioral Testing:

    • Elevated Plus Maze: This maze consists of two open arms and two enclosed arms. The time spent in the open arms is used as a measure of anxiety-like behavior, with less time in the open arms indicating higher anxiety.

  • Biochemical Analysis: After the behavioral testing, brain tissue was collected for the analysis of amyloid-beta levels and other relevant markers.

  • Statistical Analysis: Group differences were assessed using appropriate statistical tests.

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

The primary mechanism of action for this compound and other SARMs is the selective activation of the androgen receptor (AR). Upon binding, the SARM-AR complex translocates to the nucleus and binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes. This pathway ultimately results in anabolic effects in tissues like muscle and bone.

SARM_Evaluation_Workflow cluster_treatment Treatment Phase (e.g., 14 days) cluster_analysis Data Analysis start Start: Select Animal Model (e.g., Male Rats) surgery Surgical Intervention: Orchidectomy (ORX) or Sham Surgery start->surgery recovery Post-operative Recovery Period surgery->recovery grouping Randomize into Treatment Groups recovery->grouping vehicle Vehicle Control grouping->vehicle sarm SARM Treatment (e.g., this compound) positive_control Positive Control (e.g., Testosterone) necropsy Euthanasia and Tissue Collection vehicle->necropsy sarm->necropsy positive_control->necropsy anabolic Anabolic Endpoint: Levator Ani Muscle Weight necropsy->anabolic androgenic Androgenic Endpoint: Prostate Weight necropsy->androgenic stats Statistical Analysis (e.g., ANOVA) anabolic->stats androgenic->stats end End: Comparative Efficacy and Selectivity Profile stats->end

Statistical Validation of ACP-105: A Comparative Analysis with Alternative SARMs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical data available for ACP-105, a non-steroidal Selective Androgen Receptor Modulator (SARM), with other well-documented SARMs: Ostarine (MK-2866), Andarine (S4), and Ligandrol (LGD-4033). The objective is to present a clear, data-driven overview to inform research and development decisions. All data presented is based on publicly available preclinical and, where available, clinical studies.

Data Presentation: Comparative Analysis of SARMs

The following tables summarize the key quantitative data for this compound and its comparators. It is important to note that much of the data for these compounds, particularly regarding anabolic and androgenic ratios, is derived from animal studies, and direct extrapolation to human physiology should be approached with caution.

ParameterThis compoundOstarine (MK-2866)Andarine (S4)LGD-4033 (Ligandrol)
Anabolic:Androgenic Ratio 3.19:1[1][2]~10:1 (in some contexts)Data suggests high selectivity, but a specific ratio is not consistently reported.~10:1 to >500:1[3][4][5]
Anabolic Activity 67% of baseline in preclinical models[1][2]Potent anabolic effects demonstrated in clinical trials, with a 3% increase in lean body mass in elderly subjects at 3 mg/day[6]Similar anabolic effect to Dihydrotestosterone (DHT) in preclinical studies[7]Dose-dependent increases in lean body mass observed in clinical trials[8][9]
Androgenic Activity 21% reversal of prostate gland size in preclinical models[1][2]Minimal androgenic effects reported in clinical trials[10]Significantly less stimulation of androgenic organs compared to DHT[7]Partial agonist activity on the prostate
Binding Affinity (Ki or EC50) EC50s = 1 nM (AR wild type), 0.4 nM (AR T877A mutant)[8]Ki of 3.8 nM; ED50 of 0.03 mg/day in levator ani muscle (rats)High affinity for the androgen receptor.Ki of ~1 nM[1][4]
Half-Life 4-6 hours[7]~24 hours[2][6][10]~4-6 hours24-36 hours[1][3][4][5][8]

Experimental Protocols

Hershberger Bioassay for Anabolic and Androgenic Activity

The anabolic and androgenic activity of SARMs is often determined using the Hershberger bioassay, a standardized in vivo screening test in rats[1][3][8].

Objective: To assess the androgenic (prostate and seminal vesicle growth) and anabolic (levator ani muscle growth) effects of a test compound.

Methodology:

  • Animal Model: Peripubertal male rats are castrated to reduce endogenous androgen levels.

  • Dosing: The rats are administered the test compound (e.g., this compound) daily for a period of 10 consecutive days. A vehicle control (negative control) and a reference androgen like testosterone propionate (positive control) are also used.

  • Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. The following androgen-responsive tissues are carefully dissected and weighed:

    • Ventral Prostate (VP)

    • Seminal Vesicles (SV)

    • Levator Ani-Bulbocavernosus (LABC) muscle

    • Cowper's Glands (COW)

    • Glans Penis (GP)

  • Data Analysis: The weights of these tissues are compared between the different treatment groups. An increase in the weight of the levator ani muscle is indicative of anabolic activity, while an increase in the weight of the prostate and seminal vesicles indicates androgenic activity. The ratio of anabolic to androgenic effect is then calculated.

Receptor Selection and Amplification Technology (R-SAT) Assay

The R-SAT assay is a cell-based functional assay used to determine the potency of a compound as an agonist for a specific receptor, in this case, the androgen receptor.

Objective: To quantify the agonist activity of a test compound on the androgen receptor.

Methodology:

  • Cell Line: A mammalian cell line that does not endogenously express the androgen receptor is used.

  • Transfection: These cells are transiently transfected with a plasmid encoding the human androgen receptor and a reporter gene construct. The reporter gene is typically linked to an androgen-response element, meaning its expression is induced upon activation of the androgen receptor.

  • Compound Treatment: The transfected cells are then treated with varying concentrations of the test compound (e.g., this compound).

  • Signal Amplification: The assay is based on the principle of genetic selection. Cells in which the androgen receptor is activated by the test compound will express the reporter gene, which often confers a growth advantage. Over a period of several days, these cells will be selected and amplified.

  • Quantification: The degree of cell proliferation or the expression of the reporter gene (e.g., via luminescence or fluorescence) is measured. The data is then used to generate a dose-response curve and calculate the EC50 value, which is the concentration of the compound that elicits a half-maximal response.

Mandatory Visualization

SARM Signaling Pathway SARM SARM (e.g., this compound) AR Androgen Receptor (AR) (in cytoplasm) SARM->AR Binds SARM_AR_Complex SARM-AR Complex AR->SARM_AR_Complex HSP Heat Shock Proteins (HSP) HSP->AR Stabilizes SARM_AR_Complex->HSP Dissociation Nucleus Nucleus SARM_AR_Complex->Nucleus Translocation ARE Androgen Response Element (ARE) on DNA SARM_AR_Complex->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates Translation Protein Synthesis Transcription->Translation Leads to Anabolic_Effects Anabolic Effects (Muscle Growth, etc.) Translation->Anabolic_Effects Results in Hershberger Assay Workflow Start Start: Peripubertal Male Rats Castration Castration Start->Castration Acclimatization Acclimatization Period Castration->Acclimatization Grouping Randomization into Groups (Vehicle, SARM, Positive Control) Acclimatization->Grouping Dosing Daily Dosing (10 days) Grouping->Dosing Necropsy Necropsy (24h after last dose) Dosing->Necropsy Tissue_Dissection Dissection of Androgen-Dependent Tissues (Prostate, Seminal Vesicles, Levator Ani Muscle) Necropsy->Tissue_Dissection Weighing Tissue Weighing Tissue_Dissection->Weighing Data_Analysis Data Analysis & Comparison Weighing->Data_Analysis End End: Determine Anabolic & Androgenic Activity Data_Analysis->End

References

Unveiling the Successors: A Comparative Guide to Novel Androgen Receptor Modulators Beyond ACP-105

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for selective androgen receptor modulators (SARMs) with optimized efficacy and safety profiles is a continuous endeavor. ACP-105, a non-steroidal SARM, has been a significant compound in this field, but a new generation of molecules is emerging with potentially superior properties. This guide provides an objective comparison of this compound against its promising alternatives, supported by experimental data, detailed methodologies, and visual representations of their molecular interactions.

This comprehensive analysis focuses on a selection of alternative non-steroidal SARMs that have shown significant promise in preclinical and, in some cases, clinical research: AC-262536, Ostarine (MK-2866), Ligandrol (LGD-4033), RAD140 (Testolone), and S-23. These compounds are evaluated based on their binding affinity, potency, and tissue selectivity, providing a clear framework for their potential applications in androgen receptor research.

Performance Metrics: A Quantitative Comparison

To facilitate a clear and concise comparison, the following tables summarize the key quantitative data for this compound and its alternatives. These metrics are crucial in understanding the potency and selectivity of each compound.

Table 1: Androgen Receptor Binding Affinity (Ki)

This table compares the binding affinity of each SARM to the androgen receptor (AR). A lower Ki value indicates a higher binding affinity.

CompoundKi (nM)Reference
This compound ~1[1]
AC-262536 5[2]
Ostarine (MK-2866) 3.8[3]
LGD-4033 ~1[4]
RAD140 (Testolone) 7[5]
S-23 1.7[6]

Table 2: In Vitro Potency (EC50)

This table presents the half-maximal effective concentration (EC50) for each SARM, indicating the concentration required to elicit 50% of its maximal effect in in vitro functional assays. A lower EC50 value signifies greater potency. Data for some compounds is not consistently available in the reviewed literature.

CompoundEC50 (nM)Reference
This compound 0.4 (in an R-SAT assay)
AC-262536 17.3 (ED50 in mg/kg for levator ani)[7]
Ostarine (MK-2866) Data not consistently available
LGD-4033 3.6 - 4.4[8]
RAD140 (Testolone) 0.1 (in C2C12 osteoblast differentiation assay)
S-23 0.079 (ED50 in mg/day for levator ani)[9]

Table 3: Anabolic vs. Androgenic Activity (Anabolic:Androgenic Ratio)

This table highlights the tissue selectivity of each SARM, a critical parameter in their development. The ratio is typically determined in preclinical models by comparing the anabolic effect (e.g., on the levator ani muscle) to the androgenic effect (e.g., on the prostate or seminal vesicles). A higher ratio indicates greater selectivity for anabolic tissues.

CompoundAnabolic:Androgenic RatioReference
This compound 3.19:1[10]
AC-262536 2.45:1[2]
Ostarine (MK-2866) >3:1[3]
LGD-4033 ~10:1 to >500:1[4][11][12]
RAD140 (Testolone) 90:1[5][13]
S-23 Good ratio of anabolic to androgenic effects[6]

Understanding the Mechanism: Signaling Pathways

The therapeutic effects of SARMs are mediated through their interaction with the androgen receptor. The following diagram illustrates the canonical androgen receptor signaling pathway, which is modulated by these compounds.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM AR Androgen Receptor (AR) SARM->AR AR_HSP AR-HSP Complex SARM->AR_HSP Binds to AR_dimer AR Dimer AR->AR_dimer Dimerization AR->AR_dimer HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to AR_dimer->ARE Gene Target Gene Transcription (Anabolic Effects) ARE->Gene Initiates ARE->Gene

Figure 1: Androgen Receptor Signaling Pathway

Upon entering the cell, a SARM binds to the androgen receptor located in the cytoplasm, causing the dissociation of heat shock proteins. The activated AR then translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA. This interaction recruits co-regulators and initiates the transcription of target genes, leading to the desired anabolic effects in tissues like muscle and bone. The tissue selectivity of SARMs is attributed to their unique conformational changes induced in the AR, leading to differential recruitment of co-regulators in various tissues.

Experimental Corner: Methodologies for SARM Evaluation

The preclinical assessment of SARM activity, particularly the determination of the anabolic-androgenic ratio, is predominantly conducted using the Hershberger assay in a castrated rat model.[14][15]

Experimental Protocol: The Hershberger Assay

  • Animal Model: Immature male rats are surgically castrated to remove the endogenous source of androgens. This creates a baseline against which the effects of exogenous compounds can be accurately measured.[16]

  • Acclimatization: Following castration, the animals are allowed a recovery period to ensure their physiological stabilization.[16]

  • Treatment Administration: The rats are then treated with the test SARM or a reference androgen (e.g., testosterone propionate) for a specified duration, typically 10 consecutive days.[17] The compounds are usually administered via oral gavage or subcutaneous injection.[17]

  • Tissue Collection and Analysis: At the end of the treatment period, the animals are euthanized, and specific tissues are carefully dissected and weighed. The key tissues of interest are:

    • Anabolic indicator: Levator ani muscle.

    • Androgenic indicators: Ventral prostate and seminal vesicles.[9]

  • Data Interpretation: The weights of the levator ani muscle (anabolic activity) and the prostate/seminal vesicles (androgenic activity) are compared between the treated groups and a control group (vehicle-treated castrated rats). The anabolic-androgenic ratio is then calculated from these measurements. A statistically significant increase in the weight of at least two of the five androgen-dependent tissues indicates a positive androgenic effect.[17]

The following diagram illustrates the general workflow of a preclinical SARM evaluation study.

SARM_Evaluation_Workflow start Start: Select SARM Candidates castration Castrated Male Rat Model start->castration treatment Daily Administration of SARM or Vehicle (Control) castration->treatment necropsy Necropsy and Tissue Collection treatment->necropsy weighing Weighing of Anabolic (Levator Ani) and Androgenic (Prostate, Seminal Vesicles) Tissues necropsy->weighing analysis Data Analysis: Calculate Anabolic:Androgenic Ratio weighing->analysis end End: Identify Lead Candidates analysis->end

Figure 2: Preclinical SARM Evaluation Workflow

Concluding Remarks

The landscape of androgen receptor research is continually evolving, with new SARMs demonstrating enhanced selectivity and potency. While this compound remains a valuable research tool, compounds like RAD140 and LGD-4033 exhibit significantly higher anabolic-to-androgenic ratios in preclinical models, suggesting a greater potential for therapeutic applications with a more favorable side effect profile. Ostarine, having been the subject of more extensive clinical investigation, offers a different perspective on the translational potential of these molecules. AC-262536 and S-23 also present unique profiles that warrant further investigation.

The data and methodologies presented in this guide offer a foundational understanding for researchers to compare and select the most appropriate SARM for their specific research questions. As the field progresses, continued head-to-head studies and clinical trials will be crucial in definitively establishing the therapeutic hierarchy of these promising androgen receptor modulators.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for ACP-105

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of ACP-105, a selective androgen receptor modulator (SARM). Adherence to these guidelines is critical to protect both laboratory personnel and the environment from potential harm.

Understanding the Hazards of this compound

This compound is classified as a hazardous substance. A thorough understanding of its toxicological properties is the first step in ensuring its safe disposal. Key hazard information is summarized in the table below.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedP301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.
Acute aquatic toxicity (Category 1)H400: Very toxic to aquatic lifeP273: Avoid release to the environment.
Chronic aquatic toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effectsP391: Collect spillage.
Disposal P501: Dispose of contents/ container to an approved waste disposal plant. [1]

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound, as with any hazardous laboratory chemical, must follow a strict and systematic protocol. The following steps provide a clear workflow for the safe management of this compound waste.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE) like gloves and lab coats, and empty containers, must be treated as hazardous waste.

  • Segregate this compound waste from other laboratory waste streams to prevent accidental mixing with incompatible substances.[2][3]

2. Containerization:

  • Use only approved, chemically compatible, and leak-proof containers for storing this compound waste.[2][4] The container must be able to be securely sealed.[2]

  • Ensure containers are in good condition, free from cracks or deterioration.[4]

  • Do not overfill waste containers; leave adequate headspace to allow for expansion.[3]

3. Labeling:

  • Clearly label all this compound waste containers with the words "Hazardous Waste" and the full chemical name: "this compound".

  • The label should also include the hazard characteristics (e.g., "Toxic," "Hazardous to the Aquatic Environment").

  • Indicate the date when the waste was first added to the container.

4. Storage:

  • Store this compound waste in a designated and secure Satellite Accumulation Area (SAA) at or near the point of generation.[3][5]

  • The storage area should be away from heat sources, direct sunlight, and high-traffic areas.[2]

  • Ensure that incompatible chemicals are not stored together.[3]

5. Disposal:

  • Crucially, do not dispose of this compound down the sink, in regular trash, or allow it to be released into the environment. [2][6] This is explicitly prohibited due to its high aquatic toxicity.[1]

  • The only approved method for the disposal of this compound is through an approved and licensed hazardous waste disposal facility.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[5]

6. Empty Containers:

  • Even "empty" containers that once held this compound must be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this process must also be collected and disposed of as hazardous waste.[6]

  • After proper decontamination, any labels indicating hazardous contents should be defaced or removed before the container is discarded as regular trash.[6]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

ACP105_Disposal_Workflow cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated (Unused product, contaminated materials, etc.) segregate Segregate as Hazardous Waste start->segregate container Place in Approved, Leak-Proof Container segregate->container label_node Label Container: 'Hazardous Waste - this compound' + Hazard Symbols & Date container->label_node storage Store in Designated Satellite Accumulation Area (SAA) label_node->storage disposal_decision Disposal Method? storage->disposal_decision ehs_pickup Contact EHS for Pickup by Approved Waste Disposal Plant disposal_decision->ehs_pickup Correct improper_disposal Improper Disposal: Sink, Trash, Evaporation (PROHIBITED) disposal_decision->improper_disposal Incorrect end End of Lifecycle ehs_pickup->end Compliant Disposal

Caption: Workflow for the proper disposal of this compound.

By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance. Always consult your institution's specific safety protocols and EHS guidelines for additional requirements.

References

Safeguarding Research: A Comprehensive Guide to Personal Protective Equipment for Handling ACP-105

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring personal safety during the handling of novel compounds like ACP-105 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. By adhering to these procedural, step-by-step guidelines, laboratories can build a culture of safety and trust.

This compound is a non-steroidal selective androgen receptor modulator (SARM) that requires careful handling due to its potential biological effects.[1][2][3] The primary routes of exposure are ingestion and absorption, and it is classified as harmful if swallowed.[4] It is also recognized as very toxic to aquatic life with long-lasting effects, necessitating meticulous disposal procedures.[4]

Personal Protective Equipment (PPE) Protocol

A risk assessment should always precede the handling of this compound to ensure that the appropriate safety measures are in place. The following table summarizes the recommended personal protective equipment based on standard laboratory safety protocols and the known hazards of this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before use and disposed of after handling the compound or in case of contamination.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory to protect against splashes or airborne particles.
Body Protection Laboratory coatA buttoned, full-length lab coat should be worn to protect skin and clothing from contamination.
Respiratory Protection Fume hoodAll handling of powdered this compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of the substance.

Standard Operating Procedures for Handling this compound

Engineering Controls:

  • Work with this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[5]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[5]

Work Practices:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where this compound is handled.[4]

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][6]

  • Keep containers of this compound tightly closed when not in use.

Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.

  • The compound should be stored in a clearly labeled, sealed container.

Spill and Disposal Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Spill_Response_Workflow cluster_Immediate_Action Immediate Action cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess the Spill Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain the Spill Don_PPE->Contain Neutralize Neutralize/Absorb Contain->Neutralize Collect Collect Waste Neutralize->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: this compound Spill Response Workflow

Spill Cleanup Procedure:

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and the laboratory supervisor.

  • Assess the Spill: From a safe distance, assess the extent of the spill and any immediate hazards.

  • Don PPE: Before approaching the spill, don the appropriate personal protective equipment, including a lab coat, gloves, and eye protection.

  • Contain the Spill: For liquid spills, use an absorbent material to contain the spill. For solid spills, carefully cover the material to avoid generating dust.

  • Collect Waste: Carefully collect the spilled material and any contaminated absorbent materials into a designated, labeled waste container.

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution, and then wash with soap and water.

  • Disposal: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste in accordance with institutional and local regulations.[4] The GHS classification indicates that this compound is very toxic to aquatic life, so it is imperative to prevent its release into the environment.[4]

  • Report: Report the incident to the appropriate safety officer or department.

By implementing these safety protocols, research professionals can confidently handle this compound while minimizing personal and environmental risks, thereby fostering a robust and responsible research environment.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.